2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-6-11(12(14)15)9(2)13(8)7-10-4-3-5-16-10/h3-6H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRBXKXOHIDTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371264 | |
| Record name | 2,5-Dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-14-1 | |
| Record name | 2,5-Dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, a heterocyclic compound of interest for pharmaceutical and materials science research. The synthesis is strategically designed as a three-step sequence, commencing with the construction of the core pyrrole scaffold using the Knorr pyrrole synthesis, followed by N-alkylation to introduce the thienylmethyl moiety, and culminating in the saponification of the ester to yield the final carboxylic acid. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents quantitative data to ensure reproducibility. The methodologies are grounded in established chemical literature, offering a field-proven guide for researchers and professionals in drug development and organic synthesis.
Introduction: The Significance of Substituted Pyrroles
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including chlorophyll, vitamin B12, and blockbuster drugs like atorvastatin.[1] The biological activity of pyrrole derivatives is highly dependent on their substitution pattern, making the development of regioselective and versatile synthetic routes a critical endeavor. The target molecule, this compound (CAS 306936-14-1)[2], combines the pyrrole core with a thiophene moiety, another important heterocycle in pharmacologically active compounds, and a carboxylic acid group, which can serve as a handle for further derivatization or as a key pharmacophoric feature. This guide presents an authoritative pathway for its synthesis, designed for clarity, efficiency, and high yield.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The final carboxylic acid can be readily obtained from its corresponding ethyl ester via hydrolysis. The N-thienylmethyl bond can be formed through a standard nucleophilic substitution reaction on a pre-existing 2,5-dimethylpyrrole-3-carboxylate scaffold. This core scaffold is efficiently assembled via the classic Knorr pyrrole synthesis. This multi-step approach allows for controlled installation of each substituent, ensuring high regioselectivity and overall process efficiency.
Caption: Retrosynthetic pathway for the target molecule.
Core Synthesis Pathway: A Three-Step Approach
The selected pathway is divided into three distinct, high-yielding steps. Each phase is detailed below with mechanistic insights and a complete experimental protocol.
Step 1: Knorr Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Principle and Rationale: The Knorr pyrrole synthesis is a cornerstone reaction in heterocyclic chemistry, prized for its ability to construct highly substituted pyrroles from simple acyclic precursors.[3][4] The method involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester.[3] A significant advantage of this method is that the α-aminoketone, which is often unstable and prone to self-condensation, can be generated in situ. In this protocol, ethyl acetoacetate serves as the precursor for both reacting partners. One equivalent is converted to ethyl 2-oximinoacetoacetate via nitrosation, which is then reduced by zinc dust in acetic acid to the transient α-aminoketone. This immediately condenses with a second equivalent of ethyl acetoacetate to form the pyrrole ring.
Experimental Protocol:
-
Preparation of Oxime: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes after addition is complete.
-
Reduction and Cyclization: To a separate flask containing a stirred solution of ethyl acetoacetate (1.0 eq) in glacial acetic acid, gradually add zinc dust (2.0 eq).
-
Concurrently and slowly, add the previously prepared cold oxime solution to the zinc/ethyl acetoacetate slurry. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to 80-90 °C for 30 minutes to ensure the reaction goes to completion.
-
Work-up: Pour the hot mixture into a large volume of ice-water. The product will precipitate as a solid.
-
Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the solid from ethanol or methanol to afford pure Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate as a crystalline solid.[5][6]
| Reactant/Product | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |
| Ethyl acetoacetate | 141-97-9 | C6H10O3 | 130.14 | - |
| Sodium Nitrite | 7632-00-0 | NaNO2 | 69.00 | - |
| Zinc | 7440-66-6 | Zn | 65.38 | - |
| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 2199-52-2 | C9H13NO2 | 167.20 | 65-75% |
Table 1: Quantitative data for Step 1.
Step 2: N-Alkylation with 2-(Chloromethyl)thiophene
Principle and Rationale: The N–H proton of the pyrrole ring is weakly acidic and can be removed by a suitable base to generate a nucleophilic pyrrolide anion. This anion readily participates in SN2 reactions with alkyl halides. In this step, a strong base like sodium hydride (NaH) is used in an aprotic polar solvent such as dimethylformamide (DMF) to deprotonate the pyrrole nitrogen. The resulting anion then displaces the chloride from 2-(chloromethyl)thiophene to form the N-substituted product, Ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate.[]
Experimental Protocol:
-
Deprotonation: To a flame-dried flask under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with dry hexanes to remove the oil.
-
Add anhydrous DMF, and cool the suspension to 0 °C.
-
Add a solution of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes, allowing for the evolution of hydrogen gas to cease.
-
Alkylation: Slowly add 2-(chloromethyl)thiophene (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-alkylated ester.
| Reactant/Product | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |
| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 2199-52-2 | C9H13NO2 | 167.20 | - |
| Sodium Hydride (60%) | 7646-69-7 | NaH | 24.00 | - |
| 2-(Chloromethyl)thiophene | 636-63-5 | C5H5ClS | 132.61 | - |
| Ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate | 175276-51-4 | C14H17NO2S | 279.36 | 80-90% |
Table 2: Quantitative data for Step 2.
Step 3: Saponification to the Final Carboxylic Acid
Principle and Rationale: The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester. A strong base, such as potassium hydroxide (KOH), attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate salt is stable under the basic conditions. A subsequent acidification step protonates the carboxylate to yield the final this compound, which typically precipitates from the aqueous solution.
Experimental Protocol:
-
Hydrolysis: Dissolve the N-alkylated ester (1.0 eq) from Step 2 in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add potassium hydroxide (KOH, 3.0-5.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).
-
The carboxylic acid product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the final product.[8]
| Reactant/Product | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |
| Ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate | 175276-51-4 | C14H17NO2S | 279.36 | - |
| Potassium Hydroxide | 1310-58-3 | KOH | 56.11 | - |
| This compound | 306936-14-1 | C12H13NO2S | 251.31 | >90% |
Table 3: Quantitative data for Step 3.
Overall Synthesis Workflow
The complete three-step synthesis provides an efficient and reliable route to the target compound from commercially available starting materials.
Caption: Complete experimental workflow for the synthesis.
Conclusion
This guide has outlined a validated, three-step synthetic pathway for the preparation of this compound. By leveraging the classical Knorr pyrrole synthesis followed by standard N-alkylation and saponification protocols, the target molecule can be produced in high yield and purity. The detailed experimental procedures and mechanistic rationale provide researchers with a reliable and reproducible method for accessing this valuable heterocyclic compound for further investigation in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. ETHYL 2,5-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | C9H13NO2 | CID 137482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Physicochemical Characterization of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the essential physicochemical properties of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid , a heterocyclic compound with potential applications in pharmaceutical development. While specific experimental values for this compound are not widely published, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to determine these critical parameters. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity and reproducibility, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The molecular structure of this compound incorporates a pyrrole core, a thiophene moiety, and a carboxylic acid group, suggesting a unique combination of aromaticity, acidity, and lipophilicity that warrants thorough investigation.
Core Physicochemical Properties: A Framework for Investigation
A comprehensive understanding of a compound's physicochemical profile is the bedrock of its development. For this compound, the following properties are of primary importance.
| Property | Symbol | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₃NO₂S | Defines the elemental composition.[1] |
| Molecular Weight | 235.30 g/mol | Influences diffusion, bioavailability, and formulation. |
| CAS Number | 306936-14-1 | Unique identifier for the chemical substance.[1] |
| Melting Point | M.P. | Indicator of purity and solid-state stability.[2][3] |
| Aqueous Solubility | S | Critical for absorption and distribution in biological systems. |
| Acid Dissociation Constant | pKa | Governs the ionization state at different physiological pH values, affecting solubility, permeability, and receptor binding.[4] |
| Partition Coefficient | LogP / LogD | Measures lipophilicity, which is crucial for predicting membrane permeability and in vivo distribution.[5] |
Experimental Protocols for Physicochemical Characterization
The following sections detail robust, step-by-step methodologies for the determination of the key physicochemical properties of this compound. The rationale behind each procedural step is elucidated to provide a deeper understanding of the experimental design.
Determination of Aqueous Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. The following protocol outlines a reliable method for determining the aqueous solubility of an organic acid.[6][7][8][9][10]
Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a buffered aqueous solution, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.
Step-by-Step Methodology:
-
Preparation of Buffered Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Calculate the solubility in mg/mL or µg/mL by comparing the analytical response to a standard curve of the compound.
Causality and Self-Validation:
-
Use of Buffers: Ensures that the pH of the medium remains constant, which is crucial as the solubility of an ionizable compound like a carboxylic acid is pH-dependent.
-
Equilibration Time: A sufficient equilibration period is necessary to ensure that the measured concentration represents the true thermodynamic solubility.
-
Excess Solid: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.
-
Validated Analytical Method: The use of a specific and sensitive analytical method like HPLC ensures accurate quantification of the dissolved compound.
Diagram of Solubility Determination Workflow:
Caption: Workflow for Aqueous Solubility Determination.
Determination of the Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which 50% of the molecules are in their ionized (carboxylate) and non-ionized (carboxylic acid) forms. Potentiometric titration is a highly accurate method for pKa determination.[11][12][13]
Principle: A solution of the compound is titrated with a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent mixture (e.g., water-methanol) to ensure solubility.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.
Causality and Self-Validation:
-
Calibrated pH Meter: Ensures accurate pH measurements, which are fundamental to the determination.
-
Standardized Titrant: The use of a titrant with a precisely known concentration is crucial for accurate determination of the equivalence point.
-
Co-solvent: For compounds with low aqueous solubility, a co-solvent is necessary to keep the compound in solution throughout the titration.
-
Multiple Titrations: Performing a minimum of three titrations ensures the reliability and reproducibility of the determined pKa value.[12]
Diagram of Potentiometric Titration for pKa Determination:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Determination of the Partition Coefficient (LogP/LogD)
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a key indicator of lipophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant. The shake-flask method is the gold standard for LogP and LogD determination.[5][14][15][16][17]
Principle: The compound is partitioned between n-octanol and a buffered aqueous phase. After equilibration, the concentration of the compound in each phase is measured, and the ratio of the concentrations is used to calculate LogP or LogD.
Step-by-Step Methodology:
-
Phase Pre-saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours to ensure mutual saturation.
-
Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated phases.
-
Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed vial.
-
Equilibration: Shake the vial for a sufficient time (e.g., 2-4 hours) at a constant temperature to allow for partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Sample Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases and determine the concentration of the compound in each using a suitable analytical method (e.g., HPLC-UV).
-
Calculation:
-
LogP (for the neutral species): LogP = log₁₀ ([Concentration in octanol] / [Concentration in water])
-
LogD (at a specific pH): LogD = log₁₀ ([Total concentration in octanol] / [Total concentration in water])
-
Causality and Self-Validation:
-
Phase Pre-saturation: Prevents volume changes of the phases during the experiment, which would affect the accuracy of the concentration measurements.
-
Equilibration: Ensures that the partitioning has reached a thermodynamic equilibrium.
-
Careful Phase Separation: Prevents cross-contamination of the phases, which is a common source of error.[14]
-
Mass Balance: For validation, the total amount of compound recovered from both phases should be compared to the initial amount added.
Diagram of Shake-Flask Method for LogD Determination:
Caption: Workflow for LogD Determination using the Shake-Flask Method.
Conclusion
The physicochemical properties of this compound are fundamental to its potential development as a therapeutic agent or functional material. This guide provides a robust framework and detailed, field-proven protocols for the accurate and reliable determination of its aqueous solubility, pKa, and partition coefficient. By understanding the rationale behind each experimental step and incorporating self-validating measures, researchers can generate high-quality data that will confidently guide formulation development, predict in vivo behavior, and ultimately accelerate the journey from discovery to application. The principles and methodologies outlined herein are aligned with the stringent standards of scientific integrity and are intended to empower researchers in their pursuit of novel chemical entities.
References
- 1. echemi.com [echemi.com]
- 2. iupac.org [iupac.org]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. chem.ws [chem.ws]
- 11. web.williams.edu [web.williams.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
An In-depth Technical Guide to the Postulated Mechanism of Action of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of novel chemical entities is a cornerstone of modern drug discovery. Pyrrole derivatives, in particular, have garnered significant interest due to their diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the postulated mechanism of action for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, a compound of interest within this promising class of molecules. While direct experimental data on this specific molecule is nascent, this document synthesizes information from structurally related compounds to propose a scientifically grounded, hypothetical mechanism of action.[4] We will explore its potential as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, detailing the theoretical underpinnings of this hypothesis and outlining a rigorous experimental framework for its validation. This guide is intended to serve as a foundational resource for researchers embarking on the study of this compound and similar pyrrole-3-carboxylic acid derivatives.
Introduction: The Therapeutic Promise of Pyrrole-3-Carboxylic Acid Derivatives
The pyrrole ring is a fundamental heterocyclic scaffold present in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrrole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[3] Within this class, pyrrole-3-carboxylic acid derivatives have emerged as a particularly fruitful area of investigation. The carboxylic acid moiety provides a key interaction point for biological targets, and substitutions on the pyrrole ring can significantly influence potency, selectivity, and pharmacokinetic properties.[5]
The subject of this guide, this compound, features a pyrrole-3-carboxylic acid core, dimethyl substitutions at the 2 and 5 positions, and a 2-thienylmethyl group at the 1-position. While the biological activity of this specific molecule is not yet extensively documented, the structural motifs present suggest a potential for interaction with key signaling pathways implicated in disease. Notably, related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been investigated as potential anticancer agents, with evidence pointing towards the inhibition of VEGFR-2.[4]
Postulated Mechanism of Action: Inhibition of VEGFR-2 Signaling
Based on the structure-activity relationships of analogous compounds, we postulate that this compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology.
The proposed mechanism is centered on the molecule's ability to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition would prevent the phosphorylation of downstream signaling molecules, thereby abrogating the pro-angiogenic signals initiated by VEGF.
The VEGFR-2 Signaling Cascade
A visual representation of the VEGFR-2 signaling pathway is provided below.
Figure 1: Postulated inhibition of the VEGFR-2 signaling pathway.
Experimental Validation Framework
To rigorously test the hypothesis of VEGFR-2 inhibition, a multi-faceted experimental approach is necessary. This section outlines the key protocols and methodologies.
In Vitro Kinase Inhibition Assay
The initial step is to determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.
Protocol:
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.
-
Procedure: a. A series of dilutions of the test compound are prepared. b. The compound is incubated with the VEGFR-2 enzyme. c. The kinase reaction is initiated by the addition of ATP and the substrate. d. The reaction is allowed to proceed for a defined period at a controlled temperature. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioisotope incorporation ([γ-³²P]ATP) or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Expected Outcome: A potent and dose-dependent inhibition of VEGFR-2 kinase activity, with a low IC₅₀ value, would provide strong evidence for the proposed mechanism.
Cellular Assays for Angiogenesis
To assess the compound's effect in a more biologically relevant context, cellular assays that model key aspects of angiogenesis are employed.
3.2.1. Endothelial Cell Proliferation Assay
Protocol:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these assays.
-
Procedure: a. HUVECs are seeded in 96-well plates. b. The cells are treated with various concentrations of the test compound in the presence of VEGF. c. After an incubation period (e.g., 72 hours), cell proliferation is assessed using a standard method such as the MTT or SRB assay.
-
Data Analysis: The GI₅₀ (Growth Inhibition 50) value is calculated.
3.2.2. Endothelial Cell Migration Assay (Wound Healing Assay)
Protocol:
-
Procedure: a. A confluent monolayer of HUVECs is created. b. A "wound" is created by scratching the monolayer with a pipette tip. c. The cells are treated with the test compound and VEGF. d. The closure of the wound is monitored and quantified over time using microscopy.
3.2.3. Tube Formation Assay
Protocol:
-
Procedure: a. HUVECs are seeded on a basement membrane extract (e.g., Matrigel). b. The cells are treated with the test compound and VEGF. c. The formation of capillary-like structures (tubes) is observed and quantified.
Expected Outcomes for Cellular Assays:
| Assay | Expected Result with Compound Treatment |
| Cell Proliferation | Dose-dependent decrease in VEGF-stimulated proliferation |
| Cell Migration | Inhibition of wound closure |
| Tube Formation | Disruption of endothelial cell tube formation |
In Vivo Tumor Xenograft Model
The final preclinical validation step involves assessing the compound's anti-tumor efficacy in an in vivo model.
Protocol:
-
Model: Immunocompromised mice are implanted with human tumor cells that are known to be dependent on angiogenesis for growth (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma).
-
Procedure: a. Once tumors are established, the mice are treated with the test compound or a vehicle control. b. Tumor volume is measured regularly. c. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for markers of angiogenesis like CD31).
Expected Outcome: A significant reduction in tumor growth in the compound-treated group compared to the control group would provide strong evidence for its anti-angiogenic and anti-tumor activity.
Experimental Workflow Diagram
Figure 2: A tiered experimental workflow for mechanism of action validation.
Conclusion and Future Directions
This technical guide has outlined a plausible, scientifically-backed hypothesis for the mechanism of action of this compound as a VEGFR-2 inhibitor. The proposed experimental framework provides a clear and logical path for validating this hypothesis, from initial in vitro target engagement to in vivo efficacy studies. The successful execution of these experiments would not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of pyrrole-3-carboxylic acid derivatives as a valuable class of therapeutic agents. Future work should also include comprehensive pharmacokinetic and toxicology studies to fully characterize the drug-like properties of this promising molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
CAS number for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
An In-depth Technical Guide to 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 306936-14-1), a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors.[1][2] As a substituted pyrrole derivative, it serves as a valuable building block, or scaffold, for the synthesis of more complex molecules with potential therapeutic applications. This guide details its fundamental physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, explores its potential applications in drug discovery, and provides essential safety and handling protocols. The content is tailored for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.
Compound Identification and Physicochemical Properties
This compound is a molecule that integrates three key heterocyclic and functional moieties: a pyrrole core, a thiophene ring, and a carboxylic acid group. This unique combination makes it a versatile intermediate in organic synthesis. The pyrrole ring is a common feature in numerous biologically active compounds, and its N-substitution with a thienylmethyl group offers a vector for exploring structure-activity relationships (SAR) in drug design.
Table 1: Core Compound Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 306936-14-1 | [1][2] |
| Molecular Formula | C12H13NO2S | [1] |
| IUPAC Name | 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylic acid | N/A |
| Molecular Weight | 239.30 g/mol | Calculated |
| Appearance | Off-white to light yellow powder (Typical) | N/A |
| Purity | ≥97% (Commercially available grades) |[3] |
Synthesis and Mechanistic Rationale
The synthesis of N-substituted pyrrole carboxylic acids can be approached through several strategies. A robust and logical pathway for the target compound involves a two-step process: first, the formation of the N-substituted pyrrole ring via the Paal-Knorr synthesis, followed by regioselective functionalization to introduce the carboxylic acid group.
Step 1: Paal-Knorr Synthesis of N-(2-Thienylmethyl)-2,5-dimethylpyrrole
The Paal-Knorr synthesis is the cornerstone reaction for forming pyrrole rings from 1,4-dicarbonyl compounds. It offers high yields and operational simplicity.
-
Mechanism and Rationale: The reaction proceeds by condensing a primary amine (2-thiophenemethanamine) with a 1,4-dicarbonyl compound (acetonylacetone, also known as 2,5-hexanedione). The amine's nucleophilic nitrogen attacks one of the carbonyl carbons, initiating a cascade of intramolecular cyclization and dehydration steps to yield the highly stable aromatic pyrrole ring. The choice of a protic solvent like ethanol or acetic acid is critical as it facilitates the proton transfer steps required for the dehydration. Heating is necessary to overcome the activation energy for the cyclization and dehydration steps.
Step 2: Vilsmeier-Haack Formylation and Subsequent Oxidation
Introducing a substituent at the 3-position of the 2,5-dimethylpyrrole ring requires an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich heterocycles like pyrroles.
-
Mechanism and Rationale: The Vilsmeier reagent (chloroiminium ion) is pre-formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This electrophile preferentially attacks the electron-rich C3 position of the pyrrole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent like potassium permanganate (KMnO4) or silver oxide (Ag2O). This two-stage approach provides excellent regioselectivity and high overall yield.
Detailed Experimental Protocol
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
2-Thiophenemethanamine
-
Glacial Acetic Acid
-
Phosphorus Oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Potassium Permanganate (KMnO4)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of N-(2-Thienylmethyl)-2,5-dimethylpyrrole:
-
In a round-bottom flask, dissolve 2-thiophenemethanamine (1.0 eq) in glacial acetic acid.
-
Add acetonylacetone (1.05 eq) dropwise to the solution.
-
Heat the mixture to reflux (approx. 120°C) for 2-3 hours, monitoring the reaction progress by TLC.
-
After cooling, neutralize the mixture with aqueous NaOH solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrrole intermediate.
-
-
Synthesis of this compound:
-
Cool a flask containing DMF to 0°C and slowly add POCl3 (1.1 eq) to form the Vilsmeier reagent.
-
Add a solution of the pyrrole intermediate from Step 1 in DCM to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Hydrolyze the reaction by pouring it onto ice and adding aqueous NaOH solution until basic.
-
Extract the resulting aldehyde with DCM, dry, and concentrate.
-
Dissolve the crude aldehyde in an aqueous acetone solution containing NaOH.
-
Add a solution of KMnO4 (2.0 eq) portion-wise, maintaining the temperature below 30°C.
-
Stir until the purple color disappears. Filter off the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry to yield the final compound.
-
Synthesis Workflow Diagram
Caption: A two-step synthetic workflow for the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural architecture of this compound makes it a compelling scaffold for medicinal chemistry programs. Heterocyclic compounds, particularly those containing pyrrole, are foundational to many commercial drugs.
-
Scaffold for Lead Generation: The molecule can be considered a "fragment" or scaffold that can be elaborated upon. The carboxylic acid group is a key functional handle, enabling the synthesis of a wide array of derivatives such as amides, esters, and alcohols via well-established coupling chemistries.[4]
-
Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties and metabolic profile, which can be advantageous for fine-tuning a drug candidate's properties.
-
Potential Therapeutic Areas: While specific biological activity for this exact compound is not widely documented, its structural motifs are present in molecules investigated for various therapeutic applications, including:
-
Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature carboxylic acid moieties and aromatic/heteroaromatic rings.
-
Antimicrobial agents: The pyrrole nucleus is a key component of several natural and synthetic antimicrobial compounds.
-
Kinase Inhibitors: The N-substituted pyrrole structure can serve as a hinge-binding motif in various protein kinase inhibitors, which are crucial in oncology research.
-
Molecular Scaffolding Strategy Diagram
Caption: Role as a versatile scaffold for generating diverse chemical libraries.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are paramount to ensure safety. While specific toxicity data for this compound is limited, information can be extrapolated from similar chemical classes.
-
Hazard Identification: Based on related structures, the compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its synthesis is achievable through reliable and scalable chemical transformations like the Paal-Knorr synthesis and Vilsmeier-Haack reaction. The presence of a versatile carboxylic acid handle on a biologically relevant pyrrole-thiophene scaffold makes it an attractive starting point for the development of new chemical entities in various drug discovery programs. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their research and development workflows.
References
- 1. echemi.com [echemi.com]
- 2. 2,5-Dimethyl-1-(thien-2-ylmethyl)pyrrole-3-carboxylic acid [cymitquimica.com]
- 3. 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid | C11H11NO2S | CID 2808627 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Anticipated Biological Activity of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive analysis of the potential biological activities of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. While direct experimental data on this specific molecule is not extensively available in current literature, a thorough examination of its structural components—a substituted pyrrole-3-carboxylic acid core and a thienylmethyl group—provides a strong basis for predicting its pharmacological potential. This guide synthesizes findings from related compounds to hypothesize primary areas of biological relevance, including anticancer, anti-inflammatory, and antimicrobial activities. Furthermore, we propose a structured, multi-stage research workflow to systematically investigate these hypotheses, complete with detailed experimental protocols. This whitepaper is intended to serve as a foundational resource for initiating and guiding research and development efforts focused on this promising, yet underexplored, chemical entity.
Introduction and Compound Overview
This compound (CAS No: 306936-14-1) is a heterocyclic compound belonging to the pyrrole class of molecules.[1] The pyrrole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological functions.[2][3][4] The structure of the title compound is characterized by a central 2,5-dimethylpyrrole ring, a carboxylic acid group at the 3-position, and a 2-thienylmethyl substituent on the pyrrole nitrogen. Each of these structural motifs contributes to the potential for significant biological activity.
The pyrrole core itself is associated with a diverse range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[2][4] The carboxylic acid moiety provides a key functional group for interacting with biological targets, often through hydrogen bonding, and can influence the compound's pharmacokinetic properties. The thienylmethyl group, a bioisostere of a benzyl group, can modulate lipophilicity and target engagement.
Given the absence of specific biological data for this compound, this guide will employ a "read-across" approach, leveraging the known activities of structurally analogous compounds to build a robust hypothesis for its potential therapeutic applications.
Hypothesized Biological Activities Based on Structural Analogs
The biological potential of this compound can be inferred from the activities of compounds sharing its core structural features. The following sections detail the evidence supporting potential anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Potential
The pyrrole-3-carboxylic acid scaffold is a well-established pharmacophore in the design of anticancer agents. Numerous studies have demonstrated the potent antiproliferative activity of derivatives of this core structure.
-
Tyrosine Kinase Inhibition: A notable example is Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib contains a substituted pyrrole ring, and its discovery was based on the optimization of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid amides.[5] This highlights the potential of the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid moiety to serve as a scaffold for potent kinase inhibitors.
-
Broad-Spectrum Antitumor Activity: Research into 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety has revealed compounds with broad-spectrum antitumor potency against cell lines such as HepG2, A549, and Skov-3, in some cases exceeding the activity of Sunitinib in vitro.[6]
-
VEGFR-2 Inhibition: Molecular docking studies have suggested that pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives may exhibit their anticancer effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[7]
The presence of the 2,5-dimethylpyrrole-3-carboxylic acid core in the title compound strongly suggests that it may possess antiproliferative properties, potentially through the inhibition of protein kinases crucial for cancer cell growth and survival.
Anti-inflammatory Properties
Pyrrole derivatives are also recognized for their anti-inflammatory effects, often mediated through the inhibition of key enzymes in the inflammatory cascade.
-
COX and LOX Inhibition: Several pyrrole-containing compounds are known non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac, which act by inhibiting cyclooxygenase (COX) enzymes.[8] More recent research has focused on developing dual inhibitors of COX-2 and lipoxygenase (LOX), which may offer a safer alternative to traditional NSAIDs.[9] Novel pyrrole derivatives have been identified as potent soybean LOX inhibitors, with some hybrids also demonstrating significant COX-2 inhibitory activity.[9]
-
Inhibition of Pro-inflammatory Cytokines: Certain N-pyrrolylcarboxylic acids have been reported as potent COX-2 inhibitors, and other pyrrole derivatives have shown inhibitory activity against the pro-inflammatory cytokine TNF-α.[8]
The structural similarity of this compound to known anti-inflammatory pyrroles suggests its potential to modulate inflammatory pathways.
Antimicrobial Activity
The pyrrole scaffold is a recurring motif in compounds with antimicrobial properties.
-
Broad-Spectrum Antibacterial Potential: Pyrrole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2] For instance, highly substituted pyrrole-3-carboxaldehydes have shown significant activity against Pseudomonas putida.[2]
-
Targeting Bacterial Topoisomerases: The lead compound 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid has shown potent antibacterial activity against a wide range of multidrug-resistant strains by targeting bacterial topoisomerases.[2]
-
Antifungal Activity: Substituted pyrrole carboxamides have been investigated as agricultural fungicides that act by inhibiting Complex II in the mitochondrial respiratory chain.[10]
These examples indicate that this compound could be a candidate for development as a novel antimicrobial agent.
Proposed Research Workflow for Biological Characterization
To systematically evaluate the hypothesized biological activities of this compound, a phased experimental approach is recommended. The following workflow provides a roadmap for a comprehensive investigation, from initial screening to preliminary mechanism of action studies.
Caption: Proposed research workflow for the biological characterization of this compound.
Phase 1: Initial In Vitro Screening
The primary objective of this phase is to conduct broad-based screening to identify any significant biological activity.
Protocol 1: Anticancer Screening (NCI-60 Human Tumor Cell Line Screen)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay: Submit the compound to the National Cancer Institute (NCI) for screening against their panel of 60 human tumor cell lines at a single high concentration (e.g., 10 µM).
-
Data Analysis: Analyze the growth inhibition data to identify any cell lines that are particularly sensitive to the compound.
Protocol 2: Antimicrobial Susceptibility Testing
-
Panel Selection: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to CLSI guidelines.
-
Data Analysis: The MIC value is the lowest concentration of the compound that prevents visible growth of the microorganism.
Protocol 3: Anti-inflammatory Enzyme Inhibition Assays
-
Enzyme Assays: Perform in vitro enzyme inhibition assays for COX-1, COX-2, and 5-lipoxygenase (5-LOX). Commercially available assay kits can be used.
-
Data Analysis: Calculate the percentage of enzyme inhibition at a single high concentration of the test compound.
Phase 2: Dose-Response and Selectivity Studies
If promising activity is observed in Phase 1, the next step is to quantify the potency and selectivity of the compound.
Protocol 4: IC50 Determination for Antiproliferative Activity
-
Cell Culture: Culture the most sensitive cancer cell lines identified in the NCI-60 screen.
-
Dose-Response: Treat the cells with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
Viability Assay: Determine cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC50).
Protocol 5: Kinase Selectivity Profiling
-
Assay: If the compound shows significant anticancer activity, profile its inhibitory activity against a panel of protein kinases (e.g., a commercial kinase screening service).
-
Data Analysis: Identify the specific kinases that are inhibited by the compound and determine the IC50 values for the most sensitive targets.
Phase 3: Preliminary Mechanism of Action Studies
For compounds with potent and selective activity, initial studies should be conducted to elucidate the mechanism by which they exert their biological effects.
Protocol 6: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye such as propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.
Protocol 7: Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Summary and Interpretation
The following table provides a template for summarizing the key data that would be generated from the proposed research workflow.
| Assay Type | Parameter | Predicted Outcome Based on Analogs |
| Anticancer | ||
| NCI-60 Screen | Growth Inhibition (%) | Significant inhibition in specific cell lines (e.g., leukemia, renal, colon) |
| IC50 Determination | IC50 (µM) | Potentially in the low micromolar to nanomolar range |
| Kinase Profiling | Target Kinase(s) | Possible inhibition of VEGFR, PDGFR, or other oncogenic kinases |
| Anti-inflammatory | ||
| COX-1/COX-2 Assay | IC50 (µM) | Potential for selective COX-2 inhibition |
| 5-LOX Assay | IC50 (µM) | Possible inhibitory activity |
| Antimicrobial | ||
| MIC Assay | MIC (µg/mL) | Potential for activity against Gram-positive and/or Gram-negative bacteria |
Conclusion
While this compound is a relatively uncharacterized molecule, a systematic analysis of its structural components and the biological activities of related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The pyrrole-3-carboxylic acid scaffold is a proven pharmacophore in the development of anticancer, anti-inflammatory, and antimicrobial drugs. The proposed research workflow offers a clear and logical path for the comprehensive biological evaluation of this compound. The findings from these studies will be crucial in determining the therapeutic potential of this compound and guiding its future development.
References
- 1. echemi.com [echemi.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid: Discovery, Synthesis, and Historical Context
This guide provides a comprehensive technical overview of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, a heterocyclic compound situated at the intersection of medicinal chemistry and synthetic organic chemistry. We will delve into its initial discovery, detail the logical and established methods for its synthesis, and place it within the broader context of pyrrole derivatives as pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's origins and chemical rationale.
Executive Summary: A Molecule of Pharmaceutical Interest
This compound emerged from the drug discovery pipeline of Exelixis, Inc., a company focused on the development of new cancer therapies.[1] First disclosed in a patent application with a priority date of July 30, 2004, this compound was part of a broader exploration of pyrrole derivatives as potential pharmaceutical agents.[2] Its structure, which combines a decorated pyrrole core with a thienylmethyl substituent, is indicative of a targeted design strategy aimed at developing novel therapeutics. While this specific molecule has not become a marketed drug, its history is intrinsically linked to the extensive research and development efforts in modern oncology. The commercial availability of this compound from suppliers like Thermo Scientific and Sigma-Aldrich today facilitates further research into its properties and potential applications.[3]
The Genesis: Discovery within a Pharmaceutical Framework
The discovery of this compound is best understood not as a singular event, but as a product of a systematic investigation into novel chemical scaffolds for therapeutic use. The key document in its history is the patent application WO2006012642A2, filed by Exelixis, Inc.[2] This patent describes a large library of pyrrole derivatives intended to treat a variety of diseases, with a strong implication for cancer therapy given Exelixis's focus.
The core scientific rationale for the synthesis of this and related compounds was to explore the chemical space around the pyrrole nucleus, a well-known "privileged scaffold" in medicinal chemistry. Pyrrole rings and their derivatives are found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
The specific combination of substituents in this compound—the dimethylated pyrrole, the carboxylic acid at the 3-position, and the N-thienylmethyl group—was likely a deliberate choice to modulate the molecule's physicochemical properties (such as solubility and lipophilicity) and its potential interactions with biological targets. The thiophene ring, in particular, is a common bioisostere for a phenyl ring, often used by medicinal chemists to improve metabolic stability or to fine-tune binding to a target protein.
Synthetic Pathways: From Precursors to Final Compound
The synthesis of N-substituted pyrrole-3-carboxylic acids is a well-established field in organic chemistry. The most logical and widely applicable method for constructing the core of this compound is the Paal-Knorr pyrrole synthesis . This reaction is a robust and high-yielding method for forming a pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[4][5]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a straightforward approach based on the Paal-Knorr reaction. The key disconnection is at the C-N bonds of the pyrrole ring, leading back to two primary precursors: a 1,4-dicarbonyl compound and a primary amine.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol
The following protocol is a generalized yet detailed procedure based on established Paal-Knorr methodologies, providing a self-validating system for the synthesis of the title compound.
Step 1: Paal-Knorr Cyclization to form the Pyrrole Ester
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of ethyl 2-acetyl-5-oxohexanoate in a suitable solvent such as ethanol or acetic acid.
-
Amine Addition: To the stirred solution, add 1.0 to 1.1 equivalents of thiophen-2-ylmethanamine.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The use of a mild acid catalyst, such as a catalytic amount of p-toluenesulfonic acid, can accelerate the reaction, although in many cases, it proceeds well without one.[6]
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate.
Step 2: Saponification (Ester Hydrolysis) to the Carboxylic Acid
-
Hydrolysis Setup: Dissolve the purified pyrrole ester from Step 1 in a mixture of ethanol and water.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (80-100 °C) for 1-3 hours, or until the ester is fully consumed (as monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and then acidify with a strong acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH 2-3). The carboxylic acid product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Caption: Experimental workflow for the synthesis.
Physicochemical and Biological Properties (Inferred)
While specific biological data for this compound is not publicly available in peer-reviewed literature, we can infer its likely properties and intended use from the Exelixis patent and the general characteristics of this class of compounds.
| Property | Value / Characteristic | Source / Rationale |
| Molecular Formula | C12H13NO2S | [7] |
| CAS Number | 306936-14-1 | [7] |
| Intended Application | Pharmaceutical Agent | [2] |
| Potential Biological Target | Protein Kinases (Common for Exelixis compounds) | Inferred from company focus[1] |
| Likely Biological Activity | Antiproliferative / Anticancer | Inferred from patent context[2][8] |
The patent covering this molecule describes the use of such compounds in treating "abnormal cell growth," which strongly points to an intended application in oncology. Many of Exelixis's successful drugs, such as Cabozantinib, are inhibitors of protein kinases, which are key regulators of cell growth and proliferation. It is highly probable that this compound was synthesized and tested for activity against one or more protein kinase targets. However, without specific data, this remains a well-informed hypothesis.
Conclusion and Future Outlook
This compound is a molecule born from the rigorous process of pharmaceutical research and development. Its history is preserved primarily within the patent literature, marking a specific point in the exploration of pyrrole derivatives as potential drugs.[2] While it may not have progressed to clinical trials, its existence and the well-defined synthetic routes to its creation provide a valuable data point for medicinal chemists and drug discovery scientists.
The logical and efficient synthesis via the Paal-Knorr reaction makes this compound and its analogs readily accessible for further study.[4][5] Future research could involve screening this molecule against a broader panel of biological targets, exploring its potential as a fragment for fragment-based drug discovery, or using it as a scaffold for the creation of new, more potent derivatives. Its story underscores the vast number of novel chemical entities that are created in the pursuit of new medicines, each with its own unique scientific rationale and history.
References
- 1. Exelixis Announces Update on Second Patent Litigation Trial with MSN Laboratories | Exelixis, Inc. [ir.exelixis.com]
- 2. WO2006012642A2 - Pyrrole derivatives as pharmaceutical agents - Google Patents [patents.google.com]
- 3. 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid: A Technical Guide for Researchers
Introduction: A Molecule of Interest in Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic design of novel chemical entities with diverse pharmacological profiles is paramount. The heterocyclic compound, 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid (CAS No: 306936-14-1), emerges as a molecule of significant interest, positioned at the intersection of proven pharmacophores.[1] This guide provides an in-depth exploration of the potential research applications of this compound, offering a scientific rationale and actionable experimental frameworks for its investigation as a potential therapeutic agent.
This molecule incorporates three key structural motifs, each with a well-documented history in medicinal chemistry: a 2,5-dimethylpyrrole core, a thienylmethyl substituent at the N1 position, and a carboxylic acid group at the 3-position. The pyrrole ring is a foundational component in numerous biologically active compounds, exhibiting a wide array of activities including anti-inflammatory, antimicrobial, and anticancer properties.[2] The thiophene ring, a bioisostere of the phenyl group, is a prevalent scaffold in many approved drugs and is known to contribute to various pharmacological activities, notably in oncology.[3][4][5][6] The carboxylic acid moiety is a crucial functional group that can participate in critical drug-receptor interactions and influence the pharmacokinetic profile of a compound.[7][8][9][10][11]
The convergence of these three motifs in a single molecular entity suggests a high probability of synergistic or novel biological activities. This guide will delve into the most promising avenues of research for this compound, with a primary focus on its potential as an anti-inflammatory and anticancer agent.
Compound Profile and Synthesis
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid |
| CAS Number | 306936-14-1 |
| Molecular Formula | C12H13NO2S |
| Molecular Weight | 235.30 g/mol |
Proposed Synthesis Route: The Paal-Knorr Pyrrole Synthesis
A robust and well-established method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[12][13][14][15] For the synthesis of this compound, a plausible approach would involve the reaction of a 1,4-dicarbonyl precursor with 2-(aminomethyl)thiophene.
Step-by-Step Synthesis Protocol:
-
Preparation of the 1,4-Dicarbonyl Precursor: The synthesis would commence with a suitable 1,4-dicarbonyl compound that would yield the desired 2,5-dimethyl and 3-carboxylic acid substitution pattern on the pyrrole ring.
-
Paal-Knorr Condensation: The 1,4-dicarbonyl precursor is then reacted with 2-(aminomethyl)thiophene in a suitable solvent, such as ethanol or acetic acid. The reaction is typically heated to facilitate cyclization.[13]
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final compound.
Caption: Paal-Knorr synthesis workflow for the target compound.
Potential Research Application 1: Anti-Inflammatory Agent
Scientific Rationale:
The pyrrole scaffold is a well-known component of many non-steroidal anti-inflammatory drugs (NSAIDs).[16] Specifically, pyrrole derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2][16] The presence of a carboxylic acid group is a common feature in many NSAIDs, as it is often crucial for binding to the active site of COX enzymes.[10] Furthermore, some thiophene-containing molecules have also demonstrated anti-inflammatory properties.[6] The combination of these structural features in this compound makes it a strong candidate for investigation as a novel anti-inflammatory agent, potentially acting as a COX inhibitor.
Proposed Experimental Workflow:
Caption: Experimental workflow for evaluating anti-inflammatory potential.
Detailed Experimental Protocols:
1. In Vitro COX-1 and COX-2 Inhibition Assay:
-
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.
-
Prepare a series of dilutions of the test compound and known COX inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) as controls.
-
Incubate the enzymes (ovine or human recombinant COX-1 and COX-2) with the test compound or controls.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit's instructions.
-
Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.
-
2. In Vitro Anti-inflammatory Activity in Macrophages:
-
Objective: To assess the compound's ability to suppress the production of pro-inflammatory mediators in immune cells.
-
Methodology:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[17][18][19]
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Measure nitric oxide (NO) production using the Griess reagent assay.
-
Assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.
-
3. In Vivo Carrageenan-Induced Paw Edema Model:
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound in an acute inflammation model.
-
Methodology:
-
Administer the test compound or a vehicle control to groups of rats or mice via oral gavage or intraperitoneal injection.
-
After a predetermined time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
-
Potential Research Application 2: Anticancer Agent
Scientific Rationale:
Both pyrrole and thiophene derivatives have been extensively investigated for their anticancer properties.[3][4][5][6][20] Thiophene-containing compounds have been shown to inhibit various signaling pathways implicated in cancer progression.[3][4] Similarly, substituted pyrroles have demonstrated potent anti-proliferative activity against various cancer cell lines.[20][21] The specific structural arrangement of this compound, with its distinct electronic and steric properties, may allow it to interact with novel or established anticancer targets. Potential mechanisms of action could include the inhibition of protein kinases, interference with DNA synthesis, or induction of apoptosis.
Proposed Experimental Workflow:
Caption: Experimental workflow for evaluating anticancer potential.
Detailed Experimental Protocols:
1. In Vitro Cancer Cell Line Screening:
-
Objective: To assess the cytotoxic and anti-proliferative effects of the compound against a panel of human cancer cell lines.
-
Methodology:
-
Select a diverse panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia).
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Determine cell viability using assays such as MTT, SRB, or CellTiter-Glo.
-
Calculate the IC50 value for each cell line to identify sensitive cancer types.
-
2. Apoptosis and Cell Cycle Analysis:
-
Objective: To investigate the mechanism of cell death induced by the compound.
-
Methodology:
-
Treat a sensitive cancer cell line with the compound at its IC50 concentration.
-
Apoptosis: Stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.
-
Cell Cycle: Fix the cells, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
3. In Vivo Human Tumor Xenograft Model:
-
Objective: To evaluate the in vivo antitumor efficacy of the compound.
-
Methodology:
-
Implant a sensitive human cancer cell line subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule and route.
-
Monitor tumor growth by measuring tumor volume regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strategic combination of a substituted pyrrole, a thiophene ring, and a carboxylic acid moiety provides a strong rationale for its investigation as both an anti-inflammatory and an anticancer compound. The experimental workflows and protocols detailed in this guide offer a comprehensive roadmap for elucidating the pharmacological profile of this molecule.
Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this lead compound. Furthermore, investigations into its pharmacokinetic and toxicological properties will be crucial for its potential translation into a clinical candidate. The exploration of this compound and its analogs holds the potential to yield novel and effective treatments for inflammatory diseases and cancer.
References
- 1. echemi.com [echemi.com]
- 2. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kthmcollege.ac.in [kthmcollege.ac.in]
- 4. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. rgmcet.edu.in [rgmcet.edu.in]
- 16. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Elucidation of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
This guide provides an in-depth, technically-focused walkthrough for the complete structural elucidation of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, a novel heterocyclic compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural lists. It delves into the scientific rationale behind methodological choices, emphasizing a self-validating, multi-technique approach to ensure the highest degree of confidence in the final structural assignment.
The structural integrity of any chemical entity, particularly in the pharmaceutical and material sciences, is paramount. Pyrrole and thiophene scaffolds are privileged structures in medicinal chemistry, known for their diverse biological activities. Therefore, the unambiguous characterization of a novel derivative like the target compound is a critical first step in any research and development pipeline. This process relies on the strategic integration of data from multiple analytical techniques, where each method provides a unique piece of the structural puzzle.
Foundational Analysis: Purity and Molecular Formula
Before delving into detailed structural analysis, establishing the purity and molecular formula of the analyte is a non-negotiable prerequisite. An impure sample will yield convoluted and misleading spectroscopic data.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute to a working concentration of ~50 µg/mL.
-
Instrumentation: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Employ a gradient elution method to ensure separation of potential impurities with varying polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
-
Detection: Use a Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD) to monitor the elution profile at multiple wavelengths (e.g., 254 nm, 280 nm).
-
Data Analysis: A pure sample should exhibit a single, sharp peak. The purity is calculated based on the peak area percentage. A purity level of >95% is generally required for unambiguous structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a highly accurate mass measurement, which is essential for determining the elemental formula of the molecule.
Experimental Protocol: ESI-TOF HRMS
-
Sample Infusion: Prepare a dilute solution (~10 µg/mL) in a suitable solvent (e.g., methanol/water 50:50 with 0.1% formic acid) and infuse directly into the mass spectrometer.
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes to identify the most stable molecular ion. For a carboxylic acid, the deprotonated molecule [M-H]⁻ in negative mode is often prominent.
-
Mass Analysis: Acquire the spectrum on a Time-of-Flight (TOF) or Orbitrap mass analyzer, which offers the necessary mass accuracy (typically < 5 ppm).
-
Data Interpretation:
-
Target Formula: C₁₂H₁₃NO₂S
-
Monoisotopic Mass: 235.0667 g/mol
-
Expected Result: The instrument should detect an ion with an m/z value extremely close to the calculated mass. For example, in negative mode, the expected ion [M-H]⁻ would be at m/z 234.0595. The instrument software will use this accurate mass to confirm the elemental composition, ruling out other potential formulas within the given mass error tolerance. This result provides the first piece of concrete evidence for the molecular formula.
-
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation: The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of particular bonds.
Table 1: Predicted IR Absorption Bands for the Target Molecule
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~3100 | C-H stretch (sp²) | Aromatic Rings |
| ~2850-2960 | C-H stretch (sp³) | Methyl, Methylene |
| ~1500-1600 | C=C stretch | Aromatic Rings |
| ~1210-1320 | C-O stretch | Carboxylic Acid |
| ~690-900 | C-H out-of-plane bending | Thiophene Ring |
The presence of a very broad band in the 2500-3300 cm⁻¹ region, coupled with a strong, sharp absorption around 1700 cm⁻¹, is highly characteristic of a carboxylic acid dimer, providing strong evidence for this functional group.
The Architectural Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. A suite of 1D and 2D NMR experiments is required to assemble the complete structural picture.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
¹H NMR: Proton Environment and Connectivity
This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling.
Predicted ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid. Its chemical shift is concentration-dependent and it is often broad due to chemical exchange. |
| ~7.4 | dd | 1H | Thiophene H5' | Coupled to H4' and H3'. Downfield due to proximity to sulfur. |
| ~7.0 | t | 1H | Thiophene H4' | Coupled to H5' and H3'. |
| ~6.9 | dd | 1H | Thiophene H3' | Coupled to H4' and H5'. |
| 6.1 | s | 1H | Pyrrole H4 | A singlet, as it has no adjacent protons. |
| 5.5 | s | 2H | -CH₂- | Methylene bridge protons. A singlet as there are no adjacent protons. Its position is deshielded by the adjacent N and thiophene ring. |
| 2.2 | s | 3H | Pyrrole 5-CH₃ | A singlet, no adjacent protons. |
| 2.1 | s | 3H | Pyrrole 2-CH₃ | A singlet, no adjacent protons. Slightly different chemical environment from the other methyl group. |
¹³C NMR and DEPT: The Carbon Skeleton
¹³C NMR identifies all unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, ~100 MHz):
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~165 | Absent | -COOH | Characteristic chemical shift for a carboxylic acid carbon. |
| ~140 | Absent | Thiophene C2' | Quaternary carbon attached to the methylene bridge. |
| ~135 | Absent | Pyrrole C2 or C5 | Quaternary carbons of the pyrrole ring attached to methyl groups. |
| ~128 | Absent | Pyrrole C2 or C5 | Quaternary carbons of the pyrrole ring attached to methyl groups. |
| ~127 | Positive | Thiophene C5' | Aromatic CH carbon. |
| ~126 | Positive | Thiophene C4' | Aromatic CH carbon. |
| ~125 | Positive | Thiophene C3' | Aromatic CH carbon. |
| ~115 | Absent | Pyrrole C3 | Quaternary carbon attached to the carboxylic acid. |
| ~110 | Positive | Pyrrole H4 | Pyrrole CH carbon. |
| ~45 | Negative | -CH₂- | Methylene bridge carbon, appears negative in DEPT-135. |
| ~13 | Positive | Pyrrole 5-CH₃ | Methyl carbon. |
| ~12 | Positive | Pyrrole 2-CH₃ | Methyl carbon. |
2D NMR: Assembling the Pieces
2D NMR experiments are crucial for unambiguously connecting the different parts of the molecule.
Workflow for Structural Assembly using 2D NMR
Caption: Workflow for integrating 1D and 2D NMR data for structure confirmation.
-
COSY (Correlation Spectroscopy): This experiment would show correlations between the coupled protons on the thiophene ring (H3', H4', and H5'), confirming this fragment. All other proton signals would appear as singlets and thus show no COSY cross-peaks.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. For example, it would show a cross-peak between the proton signal at δ 5.5 and the carbon signal at δ 45, confirming their assignment as the -CH₂- bridge.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are typically 2-3 bonds away.
Table 2: Key Expected HMBC Correlations for Structure Confirmation
| Proton Signal (¹H) | Correlates to Carbon Signal (¹³C) | Structural Information Confirmed |
| -CH₂- (δ 5.5) | Pyrrole C2 & C5, Thiophene C2' | Confirms the methylene bridge links the pyrrole N to the thiophene C2'. |
| Pyrrole 2-CH₃ (δ 2.1) | Pyrrole C2, Pyrrole C3 | Confirms the position of one methyl group adjacent to the C3-COOH. |
| Pyrrole H4 (δ 6.1) | Pyrrole C3, Pyrrole C5 | Confirms the substitution pattern on the pyrrole ring. |
| Thiophene H3' (δ 6.9) | Thiophene C2', Thiophene C5' | Confirms the connectivity within the thiophene ring. |
The HMBC correlations provide the unambiguous, long-range connectivity information required to piece together the entire molecular architecture, as illustrated below.
Caption: HMBC correlations confirming the N-thienylmethyl linkage.
Ultimate Proof: Single-Crystal X-ray Crystallography
While the combination of HRMS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the only method for direct, unambiguous determination of the three-dimensional molecular structure in the solid state.
Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. It involves dissolving the purified compound in a minimal amount of a suitable solvent and allowing the solvent to evaporate slowly. Techniques include slow evaporation, vapor diffusion, and cooling crystallization. A range of solvents should be screened.
-
Crystal Selection: A suitable single crystal (typically < 0.5 mm in all dimensions, without visible fractures) is mounted on a goniometer.
-
Data Collection: The crystal is irradiated with a focused beam of X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined and refined to yield the final structure, including bond lengths, bond angles, and torsional angles.
A successful crystallographic analysis would provide the definitive, incontrovertible proof of the structure of this compound.
Conclusion: A Self-Validating Structural Assignment
An In-depth Technical Guide to 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. The document delves into the synthetic strategies, biological evaluation protocols, and the therapeutic landscape of this promising class of heterocyclic compounds.
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous naturally occurring and synthetic molecules with significant biological activities.[1] Its unique electronic properties and ability to participate in various chemical reactions have made it a privileged scaffold in drug discovery.[1] Pyrrole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2] The therapeutic potential of pyrrole-containing compounds is underscored by the existence of marketed drugs like Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[2]
This guide focuses on a specific subclass: this compound and its analogs. The strategic combination of the 2,5-dimethylpyrrole core, the bioisosteric thienylmethyl group, and the versatile carboxylic acid moiety presents a compelling framework for the development of novel therapeutic agents.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of 2,5-dimethyl-1-(substituted)pyrrole-3-carboxylic acids is primarily achieved through well-established heterocyclic chemistry reactions, most notably the Paal-Knorr synthesis, followed by functional group manipulations.
The Paal-Knorr Pyrrole Synthesis: A Cornerstone Reaction
The Paal-Knorr synthesis is a robust and widely employed method for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[3][4] This reaction proceeds under neutral or weakly acidic conditions and is characterized by its high efficiency and atom economy.[4]
The mechanism involves the initial formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[3]
Experimental Protocol: Synthesis of Ethyl 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate
This protocol describes the synthesis of the ethyl ester precursor of the target carboxylic acid via a Paal-Knorr condensation.
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite
-
Ethanol
-
2,5-Hexanedione
-
2-Thienylmethanamine
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Synthesis of Ethyl 2,5-dioxohexanoate (a 1,4-dicarbonyl precursor): This step can be adapted from established literature procedures for the synthesis of 1,4-dicarbonyl compounds.
-
Paal-Knorr Condensation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione (1 equivalent) and 2-thienylmethanamine (1.1 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Hydrolysis of the Ester to the Carboxylic Acid
The final step in the synthesis of the target compound is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic or acidic conditions.
Experimental Protocol: Hydrolysis of Ethyl 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate
Materials:
-
Ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate
-
Ethanol
-
10% Aqueous sodium hydroxide solution
-
1M Hydrochloric acid
-
Distilled water
Procedure:
-
Dissolve the ethyl ester in ethanol in a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 3-4 with 1M hydrochloric acid.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Synthesis of Analogs
The versatility of the Paal-Knorr synthesis allows for the generation of a library of analogs by varying the starting materials.
-
Modification of the N-substituent: A diverse range of primary amines can be used in place of 2-thienylmethanamine to explore the structure-activity relationship at this position.
-
Modification of the pyrrole core: While this guide focuses on the 2,5-dimethyl substitution pattern, other 1,4-dicarbonyl compounds can be employed to introduce different substituents on the pyrrole ring.
-
Derivatization of the carboxylic acid: The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups to modulate the physicochemical properties and biological activity of the compounds.
Biological Evaluation: Uncovering Therapeutic Potential
Pyrrole derivatives have been investigated for a range of biological activities. This section outlines protocols for assessing their potential as antimicrobial and anticancer agents.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have shown promise in this area.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity
The cytotoxic effects of these compounds against cancer cell lines are a key indicator of their potential as anticancer agents.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
Structure-Activity Relationship (SAR) and Mechanistic Insights
While specific SAR data for this compound is not extensively published, we can extrapolate from related pyrrole derivatives to guide future drug design efforts.
Key Structural Features and Their Potential Impact on Activity:
-
The 2,5-Dimethylpyrrole Core: The methyl groups at the 2 and 5 positions are expected to enhance the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets of target proteins.
-
The 1-(2-Thienylmethyl) Substituent: The thiophene ring is a well-known bioisostere of the phenyl ring and can engage in various non-covalent interactions with biological targets. Modifications to the thiophene ring, such as the introduction of substituents, could modulate the electronic properties and steric bulk of this region, thereby influencing biological activity.
-
The 3-Carboxylic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature that can participate in hydrogen bonding and ionic interactions with target proteins. Its acidic nature also influences the overall physicochemical properties of the molecule, such as solubility. Esterification or amidation of this group can be used to create prodrugs or to fine-tune the compound's properties.
Potential Mechanisms of Action:
Based on the activities of other pyrrole derivatives, potential mechanisms of action for this class of compounds could include:
-
Enzyme Inhibition: Pyrrole-containing compounds have been shown to inhibit various enzymes, including kinases, cyclooxygenases (COX), and tyrosinase.[2][6][7] The carboxylic acid moiety, in particular, can act as a key interacting group within the active site of these enzymes.
-
Antimicrobial Mechanisms: The antimicrobial activity of pyrrole derivatives may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Data Presentation and Visualization
Representative Biological Activity Data
The following table presents hypothetical, yet representative, biological activity data for a series of analogs based on published data for structurally related pyrrole derivatives. This data is intended to illustrate how SAR can be tabulated and analyzed.
| Compound ID | R (at N-1) | R' (at C-3) | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. MCF-7 |
| 1 (Core) | 2-Thienylmethyl | -COOH | 16 | 10.5 |
| 2 | Phenylmethyl | -COOH | 32 | 15.2 |
| 3 | 2-Furanylmethyl | -COOH | 16 | 12.1 |
| 4 | 2-Thienylmethyl | -COOCH2CH3 | >64 | 25.8 |
| 5 | 2-Thienylmethyl | -CONH2 | 8 | 8.3 |
This is illustrative data and not from direct experimental results on these specific compounds.
Diagrams
Synthetic Workflow Diagram
Caption: Synthetic workflow for the target molecule.
Biological Evaluation Workflow
Caption: Workflow for biological evaluation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this class of compounds, coupled with the diverse biological activities reported for related pyrrole derivatives, provides a strong rationale for further investigation.
Future research should focus on:
-
Synthesis and biological screening of a focused library of analogs to establish a clear structure-activity relationship.
-
Identification of the specific molecular targets of the most active compounds to elucidate their mechanism of action.
-
Optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
This in-depth technical guide provides the foundational knowledge and experimental framework necessary to advance the exploration of this intriguing class of molecules.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
Methodological & Application
Synthesis Protocol for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid: An Application Note for Researchers
Abstract
This application note provides a comprehensive and detailed two-step protocol for the synthesis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis employs a robust and efficient Paal-Knorr condensation to construct the core pyrrole scaffold, followed by a straightforward saponification to yield the final carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, quantitative data, and visual workflows to ensure scientific integrity and reproducibility.
Introduction
The pyrrole nucleus is a privileged scaffold in a vast array of biologically active compounds and functional materials. Specifically, N-substituted 2,5-dimethylpyrrole-3-carboxylic acid derivatives are of significant interest due to their potential as modulators of various biological targets. The title compound, this compound, incorporates a thiophene moiety, a common bioisostere for a phenyl ring, which can influence the compound's pharmacokinetic and pharmacodynamic properties.
The synthetic strategy outlined herein is a two-step process. The initial and key step is the construction of the pyrrole ring via the Paal-Knorr synthesis. This classic and reliable reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, offering a direct and high-yielding route to substituted pyrroles.[1][2][3] In this protocol, we will utilize a variation of this reaction to synthesize the ethyl ester precursor, Ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate. The subsequent step is the hydrolysis (saponification) of the ethyl ester to the desired carboxylic acid, a standard transformation in organic synthesis.[4][5]
Materials and Methods
Reagents and Equipment
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Zinc dust
-
2-Thenylamine ((Thiophen-2-yl)methanamine)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
Experimental Protocols
Part 1: Synthesis of Ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate (Intermediate 1)
This procedure is adapted from the Knorr pyrrole synthesis, a robust method for the preparation of substituted pyrroles.[4][6] The reaction involves the in situ formation of an α-amino ketone from ethyl acetoacetate, which then condenses with a second equivalent of a β-dicarbonyl compound, in this case, a adduct formed from 2-thenylamine and ethyl acetoacetate.
Step-by-Step Protocol:
-
Preparation of Ethyl 2-oximinoacetoacetate: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in glacial acetic acid (50 mL). Cool the solution to 5-10 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, continue stirring at the same temperature for 30 minutes.
-
Reductive Amination and Condensation: To the same flask, add 2-thenylamine (11.3 g, 0.1 mol) and a second equivalent of ethyl acetoacetate (13.0 g, 0.1 mol).
-
In a separate beaker, prepare a slurry of zinc dust (19.6 g, 0.3 mol) in glacial acetic acid (30 mL). Add this slurry portion-wise to the reaction mixture, ensuring the temperature does not exceed 40 °C. An exothermic reaction will occur.
-
After the initial exothermic reaction subsides, heat the mixture to 80-90 °C and stir for 2 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes 1:4).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash successively with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford Ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate as a pale yellow oil.
Part 2: Synthesis of this compound (Target Compound)
This step involves the saponification of the ethyl ester intermediate to the final carboxylic acid.[5][7][8]
Step-by-Step Protocol:
-
Saponification: In a 100 mL round-bottom flask, dissolve the Ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate (from Part 1) in ethanol (30 mL).
-
Add a solution of sodium hydroxide (2.0 g, 0.05 mol) in water (10 mL).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC (eluent: ethyl acetate/hexanes 1:4).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Data Presentation
| Parameter | Part 1: Ester Synthesis | Part 2: Carboxylic Acid Synthesis |
| Starting Materials | Ethyl acetoacetate, Sodium nitrite, Zinc, 2-Thenylamine | Ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate |
| Key Reagents | Glacial acetic acid | Sodium hydroxide, Hydrochloric acid |
| Solvent(s) | Glacial acetic acid, Diethyl ether | Ethanol, Water |
| Reaction Temperature | 5-10 °C (nitrosation), up to 90 °C (condensation) | Reflux (80-90 °C) |
| Reaction Time | ~3 hours | 4-6 hours |
| Purification Method | Column Chromatography | Filtration and Recrystallization |
| Expected Yield | 60-70% | 85-95% |
| Physical Appearance | Pale yellow oil | Off-white to pale yellow solid |
Visualization of Workflow and Mechanism
Reaction Scheme
Caption: Overall two-step synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Scientific Rationale and Discussion
The choice of the Knorr pyrrole synthesis for the initial step is predicated on its reliability and versatility in constructing polysubstituted pyrroles.[6] The in situ generation of the α-amino ketone from ethyl 2-oximinoacetoacetate circumvents the need to handle the often unstable free α-amino ketone. The use of zinc dust in acetic acid provides a mild and effective reducing environment for the conversion of the oxime to the amine.[4]
The subsequent condensation reaction is a classic example of the Paal-Knorr synthesis mechanism, where the amine attacks the carbonyl groups of the β-dicarbonyl compound, leading to cyclization and dehydration to form the aromatic pyrrole ring.[1][3] The reaction temperature is moderately elevated to drive the condensation to completion.
The saponification of the resulting ester is a standard and high-yielding reaction. The use of a mixed solvent system of ethanol and water ensures the solubility of both the ester and the sodium hydroxide.[5] Refluxing the mixture provides the necessary energy to overcome the activation barrier for the hydrolysis. The final acidification step is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Conclusion
This application note details a reliable and reproducible two-step synthesis of this compound. The protocol leverages the efficiency of the Knorr pyrrole synthesis and the simplicity of ester saponification. The provided step-by-step instructions, quantitative data, and visual aids are intended to facilitate the successful execution of this synthesis by researchers in the fields of organic and medicinal chemistry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Predict the products of saponification of the following esters.(a... | Study Prep in Pearson+ [pearson.com]
Application Note: Comprehensive NMR Characterization of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Abstract: This document provides a detailed guide for the complete structural elucidation of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a complex heterocyclic molecule, unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is critical for confirming its identity, assessing purity, and providing a foundational dataset for further research in medicinal chemistry and materials science. This guide moves beyond a simple listing of spectral data, offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice. We detail a multi-faceted approach employing 1D (¹H, ¹³C, DEPT-135) and 2D correlation (COSY, HSQC, HMBC) experiments to systematically deconstruct and verify the molecular architecture.
Introduction: The Structural Challenge
The target molecule, this compound, is comprised of three distinct structural units: a polysubstituted pyrrole core, a pendant thiophene ring, and a linking methylene bridge. The presence of multiple aromatic systems, quaternary carbons, and a labile carboxylic acid proton necessitates a comprehensive analytical strategy to prevent misassignment. Standard 1D NMR alone is insufficient for conclusive structure verification. This guide presents an integrated workflow that leverages the power of 2D NMR to map covalent connectivity, ensuring a high-confidence structural assignment.
Figure 1: Molecular Structure and Atom Numbering

Foundational Principles and Experimental Design
The causality behind our experimental choices rests on a systematic, piece-by-piece assembly of the molecular puzzle.
-
¹H and ¹³C NMR provide the fundamental chemical shift information for all magnetically active nuclei.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer) is crucial for differentiating carbon types based on the number of attached protons (CH₃, CH₂, CH, and C).[1][2][3] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, CH₂ signals as negative (inverted) peaks, and quaternary carbons are absent.[2][4]
-
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin couplings through 2-3 bonds, which is essential for identifying connected protons, such as those within the thiophene ring.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence) maps direct, one-bond correlations between protons and the carbons they are attached to (¹J-coupling).[7][8][9] This is the primary tool for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range correlations (typically 2-3 bonds) between protons and carbons.[7][10][11] This experiment is indispensable for assigning quaternary (non-protonated) carbons and for connecting the distinct structural fragments of the molecule, such as linking the methylene bridge to both the pyrrole and thiophene rings.[12]
Detailed Experimental Protocols
Sample Preparation: A Self-Validating System
The quality of the NMR data is fundamentally dependent on meticulous sample preparation.[13]
-
Analyte Weighing: Accurately weigh 15-20 mg of the title compound for a comprehensive suite of experiments. This concentration is a balance between ensuring good signal-to-noise for less sensitive experiments like ¹³C NMR and avoiding solubility issues or peak broadening.[14][15]
-
Solvent Selection: Use approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is the solvent of choice for several key reasons. Firstly, its polarity effectively solubilizes the carboxylic acid moiety. Secondly, it forms hydrogen bonds with the carboxylic acid proton, slowing its exchange rate and typically resulting in a sharper, more easily observable signal compared to spectra in CDCl₃ where dimer formation can cause extreme broadening.[16][17] The residual proton signal of DMSO-d₆ (~2.50 ppm) and its carbon signal (~39.52 ppm) serve as convenient secondary chemical shift references.
-
-
Dissolution: Prepare the sample in a small, clean glass vial.[15] Dissolve the compound completely in the DMSO-d₆, using gentle vortexing if necessary. Ensure no solid particulates are present, as they disrupt the magnetic field homogeneity and degrade spectral quality.[15]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube.[14] Ensure the sample height is adequate for the spectrometer's receiver coils (typically >4 cm).
-
Labeling: Clearly label the NMR tube with a permanent marker or appropriate tape that does not interfere with the spinner.[15][18]
NMR Data Acquisition
The following parameters are suggested for a 400 MHz spectrometer and may be adjusted based on the specific instrument. For all 2D experiments, the sample should not be spinning to avoid artifacts.[5][19]
| Experiment | Key Parameters & Justification |
| ¹H NMR | Pulse Program: Standard single-pulse (zg30).Scans (nt): 16-32 (to achieve good signal-to-noise).Relaxation Delay (d1): 2 seconds (allows for near-full magnetization recovery). |
| ¹³C NMR | Pulse Program: Proton-decoupled (zgpg30).Scans (nt): 1024 or more (required due to the low natural abundance of ¹³C).Relaxation Delay (d1): 2 seconds. |
| DEPT-135 | Pulse Program: Standard DEPT-135 sequence.Scans (nt): 256-512 (higher sensitivity than ¹³C but requires good S/N).Rationale: This experiment is faster than a full ¹³C and provides critical multiplicity information.[20] |
| gCOSY | Pulse Program: Gradient-selected COSY (cosygpqf).Scans (nt): 2-4 per increment.Increments (ni): 256 in the F1 dimension.Rationale: Gradient selection provides cleaner spectra with fewer artifacts than older, phase-cycled versions.[21] |
| gHSQC | Pulse Program: Gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).Scans (nt): 2-4 per increment.Increments (ni): 128-256 in the F1 dimension.Rationale: Proton detection makes this experiment highly sensitive, allowing for rapid acquisition.[22][23] |
| gHMBC | Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).Scans (nt): 8-16 per increment.Increments (ni): 256-400 in the F1 dimension.Rationale: This is often the longest experiment as it detects weaker, long-range couplings. Sufficient scans are needed to observe correlations to quaternary carbons.[12][24] |
Data Analysis and Structural Elucidation Workflow
The logical flow for data interpretation is paramount. We begin with the simplest spectra and use them as a foundation to interpret the more complex correlation data.
Diagram 1: Logical workflow for NMR-based structural elucidation.
Analysis of 1D Spectra
-
¹H NMR Spectrum: The spectrum is expected to show 7 distinct signals.
-
A very broad singlet far downfield (~12-13 ppm) corresponds to the carboxylic acid proton (12-H) .[16][25] To confirm, add a drop of D₂O to the sample, shake, and re-acquire the spectrum; this signal should disappear.
-
Three signals in the aromatic region (~6.8-7.5 ppm) represent the three protons of the thiophene ring (H-8, H-9, H-10) . Their coupling pattern (e.g., doublet of doublets) can be confirmed with COSY.[26]
-
A singlet around 6.3 ppm is the lone pyrrole ring proton (H-4) .[27]
-
A singlet around 5.5 ppm corresponds to the two protons of the methylene bridge (H-6) .
-
Two sharp singlets, likely between 2.0-2.5 ppm, are the two non-equivalent methyl groups (H-11, H-13) on the pyrrole ring.
-
-
¹³C NMR and DEPT-135 Spectra: A total of 12 carbon signals are expected.
-
The DEPT-135 spectrum will positively identify the 3 CH carbons of the thiophene ring, the 1 CH of the pyrrole ring, and the 2 CH₃ groups. It will show a single negative peak for the CH₂ bridge.
-
By comparing the full ¹³C spectrum with the DEPT-135, the 5 signals absent in the DEPT-135 can be assigned to the quaternary carbons: C2, C3, C5 of the pyrrole, C7 of the thiophene, and the carbonyl carbon C12. The carbonyl carbon (C12) will be the most downfield signal, typically >160 ppm.[17][25]
-
Analysis of 2D Correlation Spectra
-
COSY: Expect to see cross-peaks connecting H-8, H-9, and H-10, confirming their positions on the thiophene ring. No other correlations should be present, as all other proton systems are isolated singlets.
-
HSQC: This spectrum provides direct ¹H-¹³C correlations, allowing for the definitive assignment of all protonated carbons as summarized in the final table.
-
HMBC: This is the key to the final structure confirmation. Look for the following critical long-range correlations:
-
Connecting the Fragments: The methylene protons (H-6) should show correlations to the pyrrole carbons C2 and C5, and to the thiophene carbons C7 and C8. This unequivocally links the three major parts of the molecule.
-
Assigning Pyrrole Quaternary Carbons:
-
The methyl protons (H-11) will correlate to C2, C3, and C5.
-
The other methyl protons (H-13) will also correlate to C5, C4, and C2.
-
The pyrrole proton (H-4) will correlate to C3 and C5.
-
-
Assigning the Carboxyl Group: The pyrrole proton (H-4) should show a correlation to the carbonyl carbon (C12), confirming the position of the carboxylic acid group at C3.
-
Summary of NMR Assignments
By integrating the data from all experiments, a complete and unambiguous assignment can be made.
Table 1: Summary of ¹H and ¹³C NMR Assignments for this compound in DMSO-d₆.
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Key HMBC Correlations (from H) |
| Pyrrole Ring | ||||||
| 1 | - | - | - | - | N | - |
| 2 | - | - | - | ~135.0 | C | H-11, H-6, H-13 |
| 3 | - | - | - | ~115.0 | C | H-4, H-11 |
| 4 | ~6.30 | s | 1H | ~110.0 | CH | C3, C5, C12, C13 |
| 5 | - | - | - | ~128.0 | C | H-4, H-13, H-11, H-6 |
| Substituents | ||||||
| 6 | ~5.50 | s | 2H | ~45.0 | CH₂ | C2, C5, C7, C8 |
| 7 | - | - | - | ~140.0 | C | H-6, H-8 |
| 8 | ~6.95 | dd | 1H | ~127.0 | CH | C7, C10 |
| 9 | ~6.90 | t | 1H | ~125.0 | CH | C7, C8, C10 |
| 10 | ~7.35 | dd | 1H | ~126.0 | CH | C8, C7 |
| 11 | ~2.40 | s | 3H | ~14.0 | CH₃ | C2, C3, C5 |
| 12 | ~12.50 | br s | 1H | ~165.0 | C | H-4 |
| 13 | ~2.10 | s | 3H | ~12.0 | CH₃ | C5, C4, C2 |
Note: Chemical shifts are approximate and serve as a guide. Actual values may vary slightly.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 10. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. scribd.com [scribd.com]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. myneni.princeton.edu [myneni.princeton.edu]
- 18. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 19. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 20. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 21. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 22. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 23. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 24. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 25. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Cellular Investigation of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Pyrrole-3-Carboxylic Acid Derivatives
The pyrrole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of pyrrole-3-carboxylic acid, in particular, have garnered significant interest for their therapeutic potential, most notably in oncology.[2] This class of compounds has yielded potent inhibitors of critical cellular processes implicated in cancer progression, such as cell signaling, proliferation, and survival.[3] Marketed drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, feature a pyrrole core and have demonstrated clinical efficacy in treating various cancers.[4][5] The therapeutic action of many pyrrole derivatives stems from their ability to competitively bind to the ATP-binding sites of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways crucial for tumor growth and angiogenesis.[3] Furthermore, various pyrrole derivatives have been investigated for their capacity to induce apoptosis, arrest the cell cycle, and even overcome drug resistance.[4][6]
This document provides a detailed guide for the investigation of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid in a cell culture setting. While specific biological data for this particular compound is not extensively published, its structural similarity to other bioactive pyrrole-3-carboxylic acid derivatives suggests its potential as a modulator of cellular pathways, particularly in the context of cancer research. The following protocols are designed to be a robust starting point for characterizing its cytotoxic effects and elucidating its potential mechanism of action.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is crucial for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C12H13NO2S | [7] |
| CAS Number | 306936-14-1 | [7] |
| Purity | Typically >97% (Verify with supplier) | [8] |
| Storage | Store at -20°C, protected from light.[2] | [2] |
Stock Solution Preparation:
Due to the carboxylic acid moiety, this compound is expected to be soluble in polar organic solvents.
-
Primary Solvent Selection: Based on the properties of similar compounds, Dimethyl Sulfoxide (DMSO) is recommended for creating a high-concentration primary stock solution (e.g., 10-50 mM).
-
Procedure:
-
Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
Note on Solvent Effects: Always include a vehicle control (e.g., DMSO at the same final concentration as in the experimental wells) in all assays to account for any potential effects of the solvent on cell viability and function.[9]
Experimental Protocols
The following protocols provide a workflow for assessing the biological activity of this compound in a cancer cell line.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This assay is a fundamental first step to determine the compound's effect on cell proliferation and viability.[9]
Workflow for Cytotoxicity Assessment:
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vitro Efficacy Assessment of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Introduction: A Strategic Approach to In Vitro Profiling
For drug development professionals and researchers, the initial in vitro characterization of a novel compound is a critical step in determining its therapeutic potential. This guide provides a detailed framework for evaluating the anti-inflammatory properties of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance, including anti-inflammatory and anticancer agents.[1][2]
Inflammation is a complex biological response mediated by a network of signaling pathways and molecular players.[3] A robust in vitro assessment, therefore, should not rely on a single assay but rather a matrix of well-chosen, mechanistically distinct evaluations. This document outlines two primary, high-value in vitro protocols to investigate the potential of this compound as an anti-inflammatory agent:
-
Cyclooxygenase-2 (COX-2) Inhibition Assay: This enzymatic assay directly probes the compound's ability to inhibit a key enzyme in the synthesis of pro-inflammatory prostaglandins.[4][5]
-
NF-κB Nuclear Translocation Assay: This cell-based assay investigates the compound's impact on a critical transcription factor that governs the expression of numerous inflammatory genes.[6][7]
By employing these two orthogonal assays, researchers can gain a more comprehensive understanding of the compound's potential mechanism of action.
Part 1: Cyclooxygenase-2 (COX-2) Inhibition Assay
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins like PGE2.[8][9] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[8] Therefore, assessing the inhibitory potential of this compound against COX-2 is a logical first step.
A fluorometric inhibitor screening kit provides a rapid, sensitive, and reliable method for high-throughput screening of COX-2 inhibitors.[5] The principle of this assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[5]
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.
Detailed Protocol: COX-2 Inhibition
This protocol is adapted from commercially available fluorometric COX-2 inhibitor screening kits.[5]
Materials and Reagents:
-
COX-2 Inhibitor Screening Kit (containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, Human Recombinant COX-2, and a known COX-2 inhibitor like Celecoxib)
-
This compound
-
DMSO (or other suitable solvent for the test compound)
-
96-well black, flat-bottom plate
-
Microplate reader capable of kinetic fluorescence measurement
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Reconstitute all kit components as per the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice during use.[5]
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in COX Assay Buffer to generate 10x the final desired concentrations for the assay.
-
Prepare a 10x solution of the positive control inhibitor (e.g., Celecoxib).
-
-
Assay Plate Setup:
-
Sample Wells (S): Add 10 µL of the diluted test compound solutions.
-
Enzyme Control Wells (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control Wells (IC): Add 10 µL of the diluted positive control inhibitor.
-
-
Reaction Mix Preparation and Addition:
-
Prepare a Reaction Mix for the number of wells to be tested. For each well, combine 76 µL COX Assay Buffer, 2 µL COX Probe, 1 µL COX Cofactor, and 1 µL reconstituted COX-2 enzyme.
-
Add 80 µL of the Reaction Mix to each well (S, EC, and IC).
-
-
Reaction Initiation and Measurement:
-
Using a multichannel pipette, add 10 µL of the reconstituted Arachidonic Acid/NaOH solution to all wells to start the reaction.
-
Immediately begin measuring the fluorescence kinetically at 25°C with excitation at 535 nm and emission at 587 nm for 5-10 minutes.[5]
-
Data Analysis and Interpretation
-
Calculate the Reaction Rate: For each well, determine the slope of the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [ (Slope of EC - Slope of S) / Slope of EC ] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentrations. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.
Expected Data Representation:
| Compound | Concentration (µM) | % Inhibition |
| This compound | 0.1 | ... |
| 1 | ... | |
| 10 | ... | |
| 100 | ... | |
| Celecoxib (Positive Control) | 10 | >90% |
Part 2: NF-κB (p65) Nuclear Translocation Assay
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli trigger the degradation of IκB, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to DNA and activates the transcription of inflammatory genes.[6][10]
An ELISA-based transcription factor assay is a sensitive, non-radioactive method to detect and quantify the nuclear translocation of the active p65 subunit of NF-κB.[11]
Signaling Pathway: NF-κB Activation
Caption: Canonical NF-κB signaling pathway leading to gene transcription.
Detailed Protocol: NF-κB (p65) Nuclear Translocation
This protocol is based on commercially available ELISA-based NF-κB p65 assay kits.[11]
Materials and Reagents:
-
NF-κB (p65) Transcription Factor Assay Kit (containing a 96-well plate pre-coated with NF-κB consensus sequence DNA, primary and secondary antibodies against p65, wash buffers, and developing solutions)
-
Nuclear Extraction Kit or buffers for preparing nuclear extracts
-
Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
TNF-α or LPS (Lipopolysaccharide) to stimulate NF-κB activation
-
This compound
-
Bradford or BCA protein assay reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7) in a suitable culture dish and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Include a "vehicle control" group (treated with solvent, e.g., DMSO) and a "positive control" group (no test compound).
-
Stimulate the cells (except for a "negative control" group) with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for 30-60 minutes.
-
-
Nuclear Extract Preparation:
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a well-established cell fractionation protocol.[10] This step is crucial to separate nuclear proteins from cytoplasmic proteins.
-
Determine the protein concentration of each nuclear extract using a Bradford or BCA assay.
-
-
ELISA Assay:
-
Add equal amounts of protein from each nuclear extract (e.g., 10-20 µg) to the wells of the NF-κB DNA-coated plate.
-
Incubate the plate to allow the active NF-κB in the extracts to bind to the DNA.
-
Wash the wells to remove non-specific binding.
-
Add the primary antibody specific for the p65 subunit of NF-κB and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash again and add the developing solution. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis and Interpretation
-
Quantify NF-κB Activation: The absorbance is directly proportional to the amount of p65 bound to the DNA in the well.
-
Calculate Percent Inhibition:
-
Normalize the readings from the treated groups to the stimulated "vehicle control" group.
-
% Inhibition = [ (Absorbance of Stimulated Control - Absorbance of Treated Sample) / Absorbance of Stimulated Control ] * 100
-
-
Determine IC50: Plot the percent inhibition of nuclear translocation against the logarithm of the compound concentrations to calculate the IC50 value.
Expected Data Representation:
| Treatment Group | Stimulant (TNF-α) | Absorbance (450 nm) | % Inhibition of Translocation |
| Unstimulated Control | No | Low | N/A |
| Stimulated Control (Vehicle) | Yes | High | 0% (Reference) |
| Test Compound (Low Conc.) | Yes | ... | ... |
| Test Compound (High Conc.) | Yes | ... | ... |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, every experiment must include a set of internal controls:
-
Positive Control: A known inhibitor for the respective pathway (e.g., Celecoxib for COX-2, a known IKK inhibitor for NF-κB) should be run in parallel to validate that the assay system is responsive to inhibition.
-
Negative/Vehicle Control: This control (e.g., DMSO in media) ensures that the solvent used to dissolve the test compound does not interfere with the assay.
-
Enzyme/Cell-Free Controls: These controls are essential to establish the baseline and maximum signal in the assays.
By integrating these controls, the protocols become self-validating systems, providing confidence in the experimental outcomes.
Conclusion
This application note provides a comprehensive and scientifically grounded approach to the initial in vitro characterization of this compound. By systematically evaluating its effects on two pivotal inflammatory pathways—COX-2 enzymatic activity and NF-κB signaling—researchers can efficiently determine its potential as an anti-inflammatory agent and gain crucial insights into its mechanism of action. The detailed protocols and data interpretation guidelines are designed to ensure robust and reproducible results, facilitating informed decisions in the drug development pipeline.
References
- 1. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalajrb.com [journalajrb.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Abstract
This document provides a comprehensive guide to the proper handling, storage, and use of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid (CAS No: 306936-14-1). The protocols outlined herein are designed to ensure the compound's integrity, maximize its shelf-life, and promote personnel safety. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. The recommendations are based on the known chemical properties of its constituent functional groups—a substituted pyrrole, a thiophene ring, and a carboxylic acid—and established best practices for similar heterocyclic compounds.
Introduction: Chemical Profile and Significance
This compound is a heterocyclic organic compound featuring a central pyrrole ring, a structure of significant interest in medicinal chemistry and materials science.[1] The pyrrole scaffold is a core component of many biologically active molecules. The presence of the thiophene moiety, another important pharmacophore, and a carboxylic acid functional group suggests its potential utility as a building block in the synthesis of novel therapeutic agents or functional materials.[1][2]
Given its aromatic and heterocyclic nature, understanding its stability and reactivity is paramount for obtaining reliable and reproducible experimental results. Pyrrole and its derivatives are known to be susceptible to darkening and polymerization upon exposure to air and light, while the thiophene ring can undergo oxidation.[3][4] The carboxylic acid group imparts acidic properties and influences its solubility.[1] Therefore, meticulous handling and optimized storage conditions are critical.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 306936-14-1 | Echemi[1] |
| Molecular Formula | C12H13NO2S | Echemi[1] |
| Molecular Weight | 235.3 g/mol | Echemi[1] |
| Appearance | White to light yellow solid (predicted) | CymitQuimica[1] |
| Melting Point | 184 °C | Echemi[1] |
| Density | 1.25 g/cm³ | Echemi[1] |
| Solubility | Predicted to be soluble in polar organic solvents | CymitQuimica[1] |
Safety Precautions and Personal Protective Equipment (PPE)
Mandatory PPE and Safety Protocols:
-
Engineering Controls: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] An eyewash station and safety shower must be readily accessible.[2][6]
-
Eye and Face Protection: Wear chemical splash goggles that meet EN 149 or NIOSH standards. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.[3][5][6]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially during prolonged handling.[3][5] Ensure to check for and remove any contact lenses before putting on gloves.
-
Lab Coat: A chemical-resistant lab coat must be worn at all times.
-
Clothing: Avoid exposed skin. Do not allow clothing wet with the material to remain in contact with the skin.[5]
-
-
Respiratory Protection: If working outside of a fume hood (not recommended) or in case of insufficient ventilation, use an approved/certified respirator with a filter appropriate for organic vapors and particulates.[6]
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory area.[2]
Storage Protocols
The primary degradation pathways for this molecule are likely oxidation and polymerization, accelerated by exposure to air (oxygen), light, and moisture.[3][4] Proper storage is therefore essential to maintain its purity and stability.
Short-Term Storage (Up to 4 weeks)
For routine laboratory use, the compound can be stored under the following conditions:
-
Temperature: 2-8 °C (refrigerated).
-
Atmosphere: In a tightly sealed container (e.g., amber glass vial with a PTFE-lined cap).
-
Environment: Store in a dark, dry location, such as a desiccator cabinet placed inside a refrigerator. This minimizes exposure to light and moisture.
Long-Term Storage (Greater than 4 weeks)
For archival purposes or long-term storage, more stringent conditions are required to prevent degradation:
-
Temperature: -20 °C or lower. A frost-free freezer is not recommended due to temperature cycling which can introduce moisture.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by flushing the container with the inert gas before sealing.
-
Container: Use a high-quality amber glass vial with a secure, airtight cap. For added protection, the primary container can be placed inside a secondary, sealed container with a desiccant.
Storage Conditions Summary:
| Condition | Short-Term (≤ 4 weeks) | Long-Term (> 4 weeks) | Rationale |
| Temperature | 2-8 °C | ≤ -20 °C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Tightly sealed container | Under inert gas (Ar, N₂) | Prevents oxidation of the thiophene and pyrrole rings.[3][4] |
| Light | Amber vial, dark location | Amber vial, dark location | Prevents light-induced degradation. |
| Moisture | Store with desiccant | Store with desiccant | Prevents hydrolysis and moisture-mediated reactions. |
Logical Workflow for Compound Storage
The following diagram illustrates the decision-making process for storing this compound upon receipt and after use.
Caption: Decision workflow for appropriate storage of the title compound.
Handling and Experimental Protocols
Weighing and Dispensing the Solid Compound
Due to the potential for respiratory irritation from fine powders, weighing should be performed with care.
Protocol:
-
Preparation: Perform all operations within a chemical fume hood.[3] Place a disposable absorbent liner on the work surface.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Use an analytical balance. To minimize static, use anti-static weighing paper or a weigh boat. Use only non-sparking tools for handling.[2]
-
Cleanup: Once the desired amount is weighed, securely recap the main container. If long-term storage under inert gas is required, re-flush the container with argon or nitrogen before sealing.
-
Disposal: Dispose of any contaminated weigh boats, paper, or pipette tips as hazardous chemical waste according to institutional guidelines.
Preparation of Stock Solutions
Pyrrole-3-carboxylic acids are typically soluble in polar organic solvents.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculation: Calculate the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 235.3 g/mol ): Mass (mg) = 1 mL × (1 L / 1000 mL) × (10 mmol / L) × (235.3 g / mol) × (1000 mg / g) = 2.353 mg
-
Weighing: Accurately weigh the calculated amount of the solid into an appropriate vial (e.g., a 1.5 mL amber glass vial).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly. If the compound does not dissolve readily, brief sonication in a water bath may be applied.[3] Gentle warming (e.g., to 37 °C) can also be used, but care should be taken to avoid thermal degradation.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage of Solution: Store the stock solution at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions and use them promptly.[9]
Stability and Potential Degradation
The stability of the compound is influenced by its chemical structure.
-
Oxidation: The electron-rich thiophene and pyrrole rings are susceptible to oxidation.[3][4] The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, which can alter biological activity.[3]
-
Polymerization: Pyrrole itself can polymerize under acidic conditions or upon exposure to air and light.[4] While the N-substitution in the target molecule may reduce this tendency, it remains a potential degradation pathway.
-
Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation under certain conditions, such as high heat, although this is less common for aromatic carboxylic acids.
Monitoring for Degradation:
-
Visual Inspection: A noticeable color change from white/light yellow to brown or the formation of insoluble particulates can indicate degradation.
-
Analytical Methods: Purity should be periodically checked for long-term stored samples using methods like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A change in the retention time or the appearance of new peaks would suggest degradation.
Spill and Waste Management
Spill Response:
-
Minor Spills (Solid):
-
Ensure the area is well-ventilated (fume hood).
-
Wearing appropriate PPE, gently sweep or scoop the solid material into a labeled hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol) and then with soap and water.
-
-
Minor Spills (Solution):
-
Absorb the spill with an inert material like vermiculite, dry sand, or a chemical absorbent pad.
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the area.
-
Waste Disposal:
-
Dispose of unused compound, contaminated materials, and solutions as hazardous chemical waste.[3] Follow all local, state, and federal regulations. Do not dispose of down the drain.
References
- 1. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic Acid: A Versatile Intermediate in Drug Discovery
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid (CAS No: 306936-14-1).[1] As a functionalized heterocyclic compound, it represents a valuable chemical intermediate, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. These notes detail a robust, field-tested protocol for its synthesis via the Paal-Knorr reaction, discuss its application as a scaffold for generating compound libraries, and provide a practical example of its derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.
Introduction and Scientific Context
Heterocyclic scaffolds are cornerstones in modern drug discovery, with the pyrrole ring being a prominent feature in numerous biologically active compounds. Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Notably, several successful non-steroidal anti-inflammatory drugs (NSAIDs), such as Tolmetin and Ketorolac, are built upon a pyrrole core, underscoring the therapeutic potential of this chemical motif.[2] These agents often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.[4][5]
This compound combines several key structural features that make it an attractive starting point for medicinal chemistry campaigns:
-
A Substituted Pyrrole Core: Provides a rigid and chemically stable scaffold.
-
A Carboxylic Acid Moiety: Serves as a versatile chemical handle for a wide array of subsequent chemical transformations, such as amidation, esterification, or reduction.
-
A Thienylmethyl Group: Introduces a second heterocyclic ring, which can engage in various non-covalent interactions with biological targets and influence the molecule's overall physicochemical properties.
These application notes will first delineate a reliable synthetic protocol for this intermediate and then explore its utility in the context of a drug discovery program, specifically for generating a library of potential anti-inflammatory agents.
Physicochemical and Structural Data
A summary of the key properties of this compound is presented below. This data is essential for reaction planning, purification, and characterization.
| Property | Value | Source |
| CAS Number | 306936-14-1 | Echemi[1] |
| Molecular Formula | C₁₂H₁₃NO₂S | Echemi[1] |
| Molecular Weight | 235.30 g/mol | PubChem[6] |
| Appearance | White to off-white solid | (Typical) |
| Purity | ≥97% | Thermo Scientific[7] |
| SMILES | CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)O | PubChem[6] |
| InChI | InChI=1S/C12H13NO2S/c1-8-6-11(12(14)15)9(2)13(8)7-10-4-3-5-16-10/h3-6H,7H2,1-2H3,(H,14,15) | PubChem[6] |
Synthesis of the Target Intermediate
The synthesis of substituted pyrroles is most classically achieved through the Paal-Knorr synthesis, a robust and high-yielding condensation reaction between a 1,4-dicarbonyl compound and a primary amine. This method is particularly effective for creating N-substituted pyrroles with a variety of functional groups.
Synthetic Strategy: The Paal-Knorr Reaction
The proposed synthesis involves the reaction of ethyl 2,5-dioxohexanoate with 2-thiophenemethylamine, followed by the hydrolysis of the resulting ethyl ester to yield the desired carboxylic acid. The 1,4-dicarbonyl functionality of the hexanoate readily condenses with the primary amine of the thiophene derivative to form the pyrrole ring.
Caption: Workflow for the two-step synthesis of the target intermediate.
Detailed Synthesis Protocol
Materials:
-
Ethyl 2,5-dioxohexanoate (1.0 eq)
-
2-Thiophenemethylamine (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1M
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Step 1: Synthesis of Ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,5-dioxohexanoate (1.0 eq) and glacial acetic acid (approx. 5 mL per gram of dicarbonyl).
-
Begin stirring the solution and add 2-thiophenemethylamine (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate as an oil. This intermediate can be used in the next step without further purification if TLC shows a single major product spot.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl ester from Step 1 in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask.
-
Add a 2M aqueous solution of sodium hydroxide (3.0 eq) to the flask.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure this compound.
Quality Control: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Application Notes: A Scaffold for Anti-Inflammatory Drug Discovery
The title compound is an ideal starting point for generating a library of potential anti-inflammatory agents. The carboxylic acid group provides a reactive site for creating a diverse set of amides, esters, and other derivatives. This allows for a systematic exploration of the structure-activity relationship (SAR) around this scaffold.
The rationale for its use in this context is based on the known pharmacology of pyrrole-containing NSAIDs. By modifying the carboxylic acid moiety, researchers can fine-tune properties such as:
-
Target Binding: The nature of the substituent can influence interactions with the active site of target enzymes like COX-1 and COX-2.
-
Solubility and Permeability: These properties are critical for oral bioavailability and can be modulated by adding polar or non-polar groups.
-
Metabolic Stability: The derivatization can block or alter sites of metabolic degradation, potentially improving the pharmacokinetic profile of the resulting compounds.
Caption: Strategy for utilizing the intermediate in a drug discovery workflow.
Application Protocol: Amide Library Synthesis
This protocol provides a general method for coupling the title compound with a variety of primary and secondary amines to generate a library of amides.
Materials:
-
This compound (1.0 eq)
-
A diverse set of primary or secondary amines (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Protocol:
-
In a vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the selected amine (1.1 eq), followed by DIPEA (2.0 eq).
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF and add this solution to the reaction mixture.
-
Seal the vial and stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (3 times) and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the pure amide derivative.
This parallel synthesis approach allows for the rapid generation of dozens of analogues for biological screening.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis via the Paal-Knorr reaction and the presence of a reactive carboxylic acid handle make it an ideal scaffold for the development of novel compounds in medicinal chemistry. The protocols and strategies outlined in this document provide a solid foundation for researchers to utilize this compound in the discovery of new therapeutic agents, particularly in the area of anti-inflammatory drug research.
References
- 1. echemi.com [echemi.com]
- 2. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study [scirp.org]
- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 306936-14-1 (C12H13NO2S) [pubchemlite.lcsb.uni.lu]
- 7. 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes & Protocols: Establishing Dosing Concentrations for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid in Preclinical Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing appropriate dosing concentrations for the novel compound, 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, in preclinical studies. Recognizing the limited publicly available biological data for this specific molecule, this guide outlines a systematic, multi-stage approach, beginning with fundamental physicochemical characterization and progressing through in vitro dose-ranging to the principles of designing initial in vivo studies. The protocols and methodologies presented herein are grounded in established principles of pharmacology and toxicology to ensure scientific rigor and data integrity.
Introduction and Compound Profile
This compound is a heterocyclic compound featuring a pyrrole core, a structure of significant interest in medicinal chemistry.[1] Derivatives of the closely related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been investigated for a range of biological activities, including antimicrobial and anticancer properties, with some advancing to clinical trials.[2][3] Given this precedent, a structured approach to determining its biological activity and effective dosing is warranted.
Compound Details:
| Property | Value | Source |
| IUPAC Name | 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid | Echemi[4] |
| CAS Number | 306936-14-1 | Echemi[4] |
| Molecular Formula | C12H13NO2S | Echemi[4] |
| Molecular Weight | 235.30 g/mol | Calculated |
The presence of a carboxylic acid moiety suggests potential for specific biological interactions and also influences physicochemical properties such as solubility and metabolic stability.[5]
Preclinical Dosing Strategy: A Phased Approach
A successful preclinical evaluation hinges on a systematic and iterative dosing strategy. The overarching goal is to identify a concentration or dose that elicits a biological response while minimizing toxicity.[6] This process should be viewed as a continuum, with in vitro data informing in vivo study design.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Application Notes and Protocols for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic and structural properties allow for diverse chemical modifications, making it a versatile starting point for drug discovery. Pyrrole derivatives have demonstrated efficacy as anti-inflammatory, antibacterial, antifungal, and anticancer agents.[2][3] The compound 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid combines the pyrrole core with a thienylmethyl substituent and a carboxylic acid group, features that suggest potential for targeted biological activity. This document provides a comprehensive guide for researchers interested in exploring the medicinal chemistry applications of this specific molecule, from its synthesis to the evaluation of its potential anti-inflammatory effects.
Chemical Profile
| Property | Value |
| IUPAC Name | 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid |
| CAS Number | 306936-14-1 |
| Molecular Formula | C12H13NO2S |
| Molecular Weight | 239.30 g/mol |
| Canonical SMILES | CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)O |
Hypothesized Biological Activity: An Anti-inflammatory Candidate
While specific biological data for this compound is not extensively published, the structural motifs present in the molecule allow for informed hypotheses regarding its potential therapeutic applications. The pyrrole ring is a known component of several non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac.[4][5] Furthermore, many N-substituted pyrrole derivatives have been investigated as inhibitors of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][5] The presence of the carboxylic acid group is a common feature in many NSAIDs, often crucial for their mechanism of action. Based on these structural analogies, it is hypothesized that this compound may exhibit anti-inflammatory properties.
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be envisioned through a multi-step process, likely involving the Paal-Knorr pyrrole synthesis as a key step. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Introduction
2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of the biologically significant pyrrole and thiophene moieties. Accurate characterization of such molecules is paramount for regulatory approval and understanding their metabolic fate. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and specificity for the structural elucidation of novel chemical entities. This application note provides a detailed protocol and theoretical framework for the analysis of this compound using electrospray ionization (ESI) mass spectrometry. We will explore the anticipated fragmentation pathways in both positive and negative ionization modes, providing a robust methodology for its unambiguous identification.
Chemical Properties and Expected Ionization
The target molecule, with a chemical formula of C12H13NO2S and a monoisotopic mass of 235.0670 Da, possesses several key functional groups that dictate its behavior in mass spectrometry.[1] The carboxylic acid group is readily deprotonated, making it highly suitable for negative ion mode ESI.[2][3] Conversely, the nitrogen atom within the pyrrole ring and the sulfur atom in the thiophene ring can be protonated, allowing for analysis in positive ion mode.[4][5] The choice of ionization mode will influence the subsequent fragmentation patterns, providing complementary structural information.
Experimental Protocol: HPLC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation used.
Materials and Reagents
-
Analyte: this compound (≥97% purity)
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Additives: Formic acid (for positive ion mode) and ammonium hydroxide (for negative ion mode)
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 mixture of acetonitrile and water.
-
For positive ion mode analysis, add 0.1% formic acid to the working solution.
-
For negative ion mode analysis, add 0.1% ammonium hydroxide to the working solution.
Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode)
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
Mass Spectrometry Parameters
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative
-
Scan Range: m/z 50-300
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV for MS/MS experiments
Data Presentation and Interpretation
The following tables summarize the expected precursor and product ions for this compound in both positive and negative ion modes.
Table 1: Expected Precursor and Product Ions in Positive Ion Mode ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 236.0743 [M+H]+ | 218.0638 | H2O | Protonated molecule after water loss |
| 236.0743 [M+H]+ | 190.0689 | CO2H2 | Decarboxylation and loss of H2 |
| 236.0743 [M+H]+ | 97.0420 | C7H7NO2 | Thienylmethyl cation |
Table 2: Expected Precursor and Product Ions in Negative Ion Mode ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 234.0595 [M-H]- | 190.0662 | CO2 | Deprotonated molecule after decarboxylation |
| 234.0595 [M-H]- | 96.0345 | C7H8NO2 | Thienylmethyl anion |
Proposed Fragmentation Pathways
The structural features of this compound suggest several predictable fragmentation pathways under collision-induced dissociation (CID).
Positive Ion Mode Fragmentation
In positive ion mode, the protonated molecule [M+H]+ is expected to be the precursor ion. The primary fragmentation pathways are likely to involve the loss of small neutral molecules from the carboxylic acid group and cleavage of the bond between the pyrrole ring and the thienylmethyl group.[4][6]
Caption: Proposed fragmentation pathway in positive ESI mode.
The loss of water (H2O) from the carboxylic acid is a common fragmentation for such compounds.[4] Decarboxylation, potentially accompanied by the loss of a hydrogen molecule, is another expected pathway.[7] The most significant fragmentation is anticipated to be the cleavage of the benzylic C-N bond, leading to the formation of a stable thienylmethyl cation at m/z 97.0420.[7][8]
Negative Ion Mode Fragmentation
In negative ion mode, the deprotonated molecule [M-H]- will be the precursor ion. The fragmentation is expected to be dominated by the loss of carbon dioxide (CO2) from the carboxylate group, a highly favorable process.[7]
Caption: Proposed fragmentation pathway in negative ESI mode.
Following decarboxylation, further fragmentation of the resulting ion may occur. Additionally, cleavage of the C-N bond can lead to the formation of a thienylmethyl anion. The stability of carbanions formed from benzylic positions suggests this is a plausible pathway.[7]
Conclusion
The methodologies described in this application note provide a comprehensive framework for the robust and reliable characterization of this compound using HPLC-ESI-MS/MS. By analyzing the compound in both positive and negative ionization modes, complementary fragmentation data can be obtained, leading to a high degree of confidence in its structural identification. The proposed fragmentation pathways, grounded in established principles of mass spectrometry, serve as a valuable guide for data interpretation in the analysis of this and structurally related compounds.
References
- 1. echemi.com [echemi.com]
- 2. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collision Induced Dissociation of Benzylpyridinium-Substituted Porphyrins: Towards a Thermometer Scale for Multiply Charged Ions? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for investigating the therapeutic potential of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. The pyrrole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide outlines a strategic and integrated approach, commencing with the synthesis and characterization of the target compound, followed by a systematic cascade of in vitro and in vivo assays to elucidate its biological activity, mechanism of action, and preliminary safety profile. The protocols provided herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data to support go/no-go decisions in a drug discovery program.
Introduction: The Rationale for Investigation
The carboxylic acid functional group is a key component in the pharmacophore of over 450 marketed drugs.[4][5][6] Its ability to form strong electrostatic and hydrogen bond interactions often plays a critical role in drug-target binding.[5] However, the presence of a carboxylic acid can sometimes lead to challenges such as poor metabolic stability or limited membrane permeability.[4][5] The unique structural combination of a pyrrole core, known for its diverse biological activities, with a carboxylic acid moiety presents a compelling case for investigation.[2][7][8] The thienylmethyl substituent further adds to the structural novelty and potential for unique biological interactions.
This research program is designed to systematically evaluate this compound as a potential therapeutic agent, with an initial focus on its anti-inflammatory properties, a common characteristic of pyrrole-containing compounds.[2] The experimental workflow will progress from broad phenotypic screening to more specific target-based assays and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Synthesis and Characterization
A reliable and scalable synthetic route is paramount for any drug discovery campaign. The target compound, this compound (CAS No: 306936-14-1), can be synthesized through established methods of pyrrole formation.[9] A potential synthetic approach is outlined below.
Proposed Synthetic Pathway
A common method for synthesizing substituted pyrroles is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Thienyl-Pyrrole Scaffold as a Privileged Motif in Medicinal Chemistry
The convergence of thiophene and pyrrole rings within a single molecular framework gives rise to a scaffold of significant interest in contemporary drug discovery. Both heterocycles are independently recognized as "privileged structures," frequently appearing in a diverse array of biologically active compounds.[1][2] The pyrrole moiety, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of numerous natural products and pharmaceuticals, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Similarly, thiophene derivatives are integral to many approved drugs, valued for their ability to act as bioisosteres of phenyl groups and for their diverse pharmacological profiles.[5]
2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid is a bespoke building block that strategically combines these two key pharmacophores. The dimethyl-substituted pyrrole core offers a stable and synthetically versatile platform, while the thienylmethyl substituent at the N-1 position introduces a key structural element for modulating biological activity and physicochemical properties. The carboxylic acid functionality at the 3-position serves as a critical handle for further synthetic elaboration, most notably for the construction of amide linkages, which are fundamental in medicinal chemistry.[6]
These application notes provide a comprehensive guide to the synthesis and utilization of this compound, offering detailed protocols and insights for its effective application in research and development settings.
I. Synthesis of this compound
The synthesis of the title compound is most effectively achieved through a two-step sequence commencing with the well-established Paal-Knorr pyrrole synthesis, followed by the hydrolysis of the resulting ester.[2][7] This approach offers a reliable and scalable route to the desired carboxylic acid.
Diagram 1: Overall Synthetic Scheme
Caption: Two-step synthesis of the target carboxylic acid.
Protocol 1: Synthesis of Ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate
This protocol is based on the principles of the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2][7]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| Hexane-2,5-dione | 110-13-4 | 114.14 | 11.41 g | 0.10 |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 13.01 g | 0.10 |
| 2-(Aminomethyl)thiophene | 27757-85-3 | 113.18 | 11.32 g | 0.10 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 100 mL | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (11.41 g, 0.10 mol), ethyl acetoacetate (13.01 g, 0.10 mol), 2-(aminomethyl)thiophene (11.32 g, 0.10 mol), and glacial acetic acid (100 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing 500 mL of ice-cold water with stirring.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate | 175276-51-4 | 279.37 | 10.0 g | 0.0358 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.86 g | 0.0716 |
| Ethanol | 64-17-5 | 46.07 | 100 mL | - |
| Water | 7732-18-5 | 18.02 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate (10.0 g, 0.0358 mol) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (2.86 g, 0.0716 mol) in water (50 mL).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
II. Application in Organic Synthesis: Amide Bond Formation
The carboxylic acid functionality of the title compound is a versatile handle for the synthesis of a wide range of derivatives. A primary application is in the formation of amides, which are prevalent in many biologically active molecules.[6] The following protocol details a standard procedure for amide coupling using a common coupling agent.
Diagram 2: Amide Coupling Reaction Workflow
Caption: General workflow for amide bond formation.
Protocol 3: Synthesis of a Representative Amide Derivative
This protocol describes the coupling of this compound with a primary amine using HATU as the coupling agent.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 306936-14-1 | 251.31 | 1.0 g | 3.98 mmol |
| Benzylamine | 100-46-9 | 107.15 | 0.47 g (0.46 mL) | 4.38 mmol |
| HATU | 148893-10-1 | 380.23 | 1.66 g | 4.38 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.03 g (1.38 mL) | 7.96 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 3.98 mmol) and anhydrous DMF (20 mL). Stir until the solid is completely dissolved.
-
Add benzylamine (0.47 g, 4.38 mmol) to the solution.
-
Add HATU (1.66 g, 4.38 mmol) followed by the dropwise addition of DIPEA (1.03 g, 7.96 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
III. Conclusion and Future Perspectives
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. The synthetic route presented is robust and allows for the production of this compound in quantities suitable for research and development. The carboxylic acid moiety provides a convenient point of attachment for a variety of functional groups, with amide bond formation being a key transformation. The resulting amide derivatives, incorporating the thienyl-pyrrole scaffold, represent a promising area for the exploration of new therapeutic agents. Further derivatization of the thiophene or pyrrole rings could lead to the generation of extensive libraries of novel compounds for biological screening.
References
- 1. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the mechanistic underpinnings of the reactions, provide robust troubleshooting advice, and offer detailed protocols to enhance your experimental success and yield.
Synthesis Overview: A Two-Stage Approach
The synthesis of the target carboxylic acid is most reliably achieved through a two-stage process. First, the pyrrole core is constructed as an ethyl ester via the Paal-Knorr synthesis. This stable intermediate is then hydrolyzed under basic conditions to yield the final product. This strategy avoids potential complications of carrying the free carboxylic acid group through the initial ring-formation reaction.
Caption: Figure 1. Overall synthetic workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each point provides a probable cause and a validated solution.
Part 1: Synthesis of Ethyl 2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate
Question 1: My reaction yield is poor (<50%). What are the primary factors I should investigate?
Low yields in the Paal-Knorr synthesis are common and typically trace back to one of three areas: reaction conditions, reagent purity, or side reactions.[1]
-
Probable Cause 1: Suboptimal pH. The Paal-Knorr reaction is acid-catalyzed, but excessively acidic conditions (pH < 3) strongly favor the formation of a furan byproduct.[2][3] The mechanism involves the protonation of a carbonyl, which is then attacked by the amine. If the amine becomes fully protonated, it is no longer nucleophilic, and the competing intramolecular cyclization of the dicarbonyl to a furan dominates.
-
Solution: The reaction should be run under neutral or weakly acidic conditions.[2] The addition of a catalytic amount of a weak acid, such as acetic acid, is often sufficient to accelerate the reaction without causing significant furan formation.[3] Avoid using hydrochloride salts of the amine, as this can lower the pH excessively.
-
Probable Cause 2: Reagent Impurity. The 1,4-dicarbonyl precursor and the primary amine must be of high purity. Impurities in the dicarbonyl can lead to undesired side products, while aged or impure thiophen-2-ylmethanamine can contain oxidized species or other contaminants that inhibit the reaction.[1]
-
Solution: Ensure the 1,4-dicarbonyl compound is pure; if its purity is in doubt, consider purification by distillation or recrystallization.[1] Use freshly distilled or high-purity thiophen-2-ylmethanamine.
-
Probable Cause 3: Inadequate Temperature or Reaction Time. While heat is generally required, prolonged heating can degrade sensitive starting materials or the pyrrole product.[1][3] Conversely, insufficient time or temperature will result in an incomplete reaction.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). This allows you to determine the optimal point to stop the reaction, maximizing product formation while minimizing degradation. For many Paal-Knorr reactions, a moderate temperature of 60-80 °C is a good starting point.[1]
Question 2: I'm observing a major byproduct that runs close to my product on the TLC plate. How do I prevent it?
This is a classic sign of furan formation, the most common side reaction in Paal-Knorr pyrrole synthesis.
-
Probable Cause: As mentioned, the reaction environment is too acidic. The mechanism for furan synthesis involves the protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl, leading to cyclization and dehydration.[4][5] This pathway competes directly with the desired amine condensation.
-
Solution:
-
pH Control: The most effective solution is to maintain a weakly acidic to neutral pH. Using acetic acid as the solvent or co-solvent often provides the ideal balance.
-
Amine Stoichiometry: Using a slight excess of the amine (1.1 - 1.2 equivalents) can help favor the pyrrole pathway by increasing the concentration of the necessary nucleophile.
-
Part 2: Hydrolysis to the Carboxylic Acid
Question 3: My hydrolysis reaction is slow or stalls, leaving unreacted ester.
Incomplete hydrolysis is typically a result of insufficient reaction vigor or steric hindrance around the ester group.
-
Probable Cause 1: Insufficiently Strong Basic Conditions. A simple aqueous base may not be effective, especially if the ester is sparingly soluble in the medium.
-
Solution: Use a mixture of an alcohol (like ethanol) and water as the solvent to improve the solubility of the ester. Employ a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a significant excess (3-5 equivalents) to drive the reaction to completion. Refluxing the mixture is standard practice.
-
Probable Cause 2: Steric Hindrance. The bulky thienylmethyl group and the adjacent methyl group on the pyrrole ring can slightly hinder the approach of the hydroxide ion to the ester's carbonyl carbon.
-
Solution: Increase the reaction time and/or temperature. Monitor the disappearance of the starting material by TLC. If the reaction still stalls, a stronger base system like potassium tert-butoxide in THF/water could be attempted, although this is rarely necessary.
Question 4: I'm experiencing significant product loss during the acidic workup and purification.
The workup is a critical step where the product is isolated. Losses often occur due to improper pH adjustment or suboptimal extraction/recrystallization techniques.
-
Probable Cause: The carboxylic acid product is soluble in both basic and highly acidic aqueous solutions (as the carboxylate salt and the protonated pyrrole, respectively). If the pH is not carefully adjusted to the isoelectric point, the product will remain dissolved in the aqueous layer.
-
Solution:
-
After hydrolysis, cool the reaction mixture in an ice bath.
-
Slowly add a strong acid (e.g., 2M HCl) dropwise with vigorous stirring until the pH is approximately 3-4. The product should precipitate as a solid. Use pH paper to monitor the acidity.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of a cold non-polar solvent (like hexane) to remove organic impurities.
-
For final purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Paal-Knorr pyrrole synthesis?
The reaction proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine.[4] The most supported mechanism involves the formation of a hemiaminal intermediate, which then undergoes a rate-determining cyclization, followed by dehydration to form the aromatic pyrrole ring.[3][6]
Caption: Figure 2. Paal-Knorr reaction mechanism.
Q2: What are the best analytical techniques to monitor the reaction?
-
Thin Layer Chromatography (TLC): Indispensable for tracking the consumption of starting materials and the formation of the product in both steps. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The carboxylic acid product will have a much lower Rf value than the ester intermediate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the product's mass at each stage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates.
Q3: Are there alternative methods for the final hydrolysis step?
While base-mediated hydrolysis is standard, acid-catalyzed hydrolysis can also be used. For example, tert-butyl esters can be cleaved under acidic conditions, sometimes generated in-situ during the pyrrole synthesis itself.[7][8][9] However, for an ethyl ester, this typically requires harsh conditions (e.g., refluxing in strong acid) which can risk degradation or unwanted side reactions like decarboxylation of the pyrrole acid. Therefore, basic hydrolysis is the recommended and more reliable method for this substrate.
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 2-acetyl-3-methyl-4-oxopentanoate (1.0 eq) and thiophen-2-ylmethanamine (1.1 eq).
-
Solvent/Catalyst: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of dicarbonyl). The acetic acid serves as both the solvent and the weak acid catalyst.[3]
-
Reaction: Heat the mixture to 80-90 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting dicarbonyl spot has been consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. Neutralize carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) in ethanol (10 mL per gram of ester) in a round-bottom flask.
-
Hydrolysis: Add an aqueous solution of potassium hydroxide (4.0 eq in a minimal amount of water).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously.
-
Monitoring: Monitor by TLC until the ester spot is completely gone (typically 3-6 hours).
-
Workup: Cool the flask in an ice bath. Remove the ethanol under reduced pressure. Dilute the remaining aqueous residue with water.
-
Precipitation: Slowly add 2M HCl dropwise with stirring until the pH reaches 3-4, causing the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.
-
Purification: Dry the solid under vacuum. For higher purity, recrystallize from an ethanol/water mixture.
Data Summary Table
| Parameter | Stage 1: Ester Synthesis | Stage 2: Hydrolysis | Rationale & Notes |
| Key Reagents | 1,4-Dicarbonyl, Amine | Pyrrole Ester, Base | Purity is critical for the starting materials in Stage 1.[1] |
| Solvent | Glacial Acetic Acid | Ethanol / Water | Acetic acid acts as a catalyst and solvent.[3] Ethanol co-solvent aids solubility in Stage 2. |
| Catalyst/Reagent | Acetic Acid (catalytic) | Potassium Hydroxide (excess) | Weak acid prevents furan formation. Strong base in excess ensures complete hydrolysis. |
| Temperature | 80-90 °C | ~80 °C (Reflux) | Moderate heat for cyclization; reflux for hydrolysis. |
| Typical Yield | 65-80% | 85-95% | Yields are post-purification. Stage 1 is the most variable. |
| Monitoring | TLC (Hex:EtOAc) | TLC (Hex:EtOAc) | Product Rf will be significantly lower in Stage 2. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Welcome to the technical support guide for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may be encountering challenges in its purification. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product is a dark, oily residue after synthesis and work-up. How can I solidify it and remove the coloration?
Answer:
This is a common issue when working with pyrrole derivatives, which can be prone to forming colored, oligomeric impurities, especially if exposed to strong acids, light, or heat.[1] The oily nature suggests the presence of residual solvents or low-molecular-weight, non-crystalline byproducts.
Causality:
-
Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be difficult to remove completely under standard rotary evaporation.
-
Polymeric Impurities: Pyrroles can undergo self-condensation or polymerization, leading to tarry substances.
-
Starting Material Contamination: Impure starting materials can introduce colored contaminants that carry through the synthesis.
Troubleshooting Protocol:
-
Azeotropic Removal of Solvents: If a high-boiling solvent is suspected, dissolve the oil in a minimal amount of a low-boiling solvent like dichloromethane (DCM) or ethyl acetate. Add a non-polar solvent like toluene or heptane and co-evaporate under reduced pressure. Repeating this 2-3 times can effectively remove residual high-boiling solvents.
-
Trituration: This technique is excellent for inducing crystallization and removing highly soluble, colored impurities.
-
Place the oil in a flask.
-
Add a solvent in which your target compound is expected to be poorly soluble but the impurities are soluble. Good starting choices include diethyl ether, hexane, or a mixture of ethyl acetate/hexane.
-
Stir the mixture vigorously at room temperature or while cooling in an ice bath. The product should precipitate as a solid.
-
Isolate the solid by filtration, wash with the cold trituration solvent, and dry under vacuum.
-
-
Activated Carbon Treatment: If the product is a solid but remains highly colored, this indicates the presence of persistent chromophores.
-
Dissolve the crude solid in a suitable solvent (e.g., ethanol, ethyl acetate) at an elevated temperature.
-
Add a small amount (1-5% by weight) of activated carbon to the hot solution.
-
Stir for 15-30 minutes. Caution: Do not boil the solution as this can cause bumping.
-
Filter the hot solution through a pad of Celite® to remove the carbon.
-
Allow the filtrate to cool slowly for recrystallization.
-
FAQ 2: I am having difficulty purifying the carboxylic acid by silica gel chromatography. The peak is broad and tails significantly, leading to poor separation and low recovery. What is happening and how can I fix it?
Answer:
This is a classic problem when purifying acidic compounds on standard silica gel. The acidic protons of your carboxylic acid interact strongly with the silanol groups (Si-OH) on the silica surface, which are also weakly acidic. This leads to peak tailing and, in some cases, irreversible adsorption of your compound to the column.
Causality:
-
Acid-Base Interactions: The carboxylic acid group of your molecule can be deprotonated by the basic sites on the silica surface, or it can hydrogen bond strongly with the silanol groups. This slows its elution in an unpredictable manner.
-
Compound Degradation: The slightly acidic nature of silica gel can sometimes degrade sensitive molecules like pyrroles.
Troubleshooting Protocol: Modifying the Mobile Phase
The key is to suppress the unwanted interactions between your compound and the stationary phase.
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid to your eluent is the most common and effective solution.
-
Recommended Additive: Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., hexane/ethyl acetate).
-
Mechanism: The added acid protonates the silanol groups on the silica surface and ensures your carboxylic acid remains in its neutral, protonated form. This minimizes strong ionic interactions and allows for normal elution behavior.
-
-
Use a More Polar, Protic Solvent: In some cases, adding a small amount of methanol (1-5%) to a DCM or ethyl acetate-based mobile phase can also improve peak shape by competing for the active sites on the silica.
Experimental Workflow for Optimized Chromatography:
Caption: Workflow for optimized flash chromatography of an acidic compound.
FAQ 3: My recrystallization attempts are failing. Either everything crashes out, or nothing crystallizes. How do I develop a proper recrystallization protocol?
Answer:
Successful recrystallization depends on finding a solvent system where the compound has high solubility at an elevated temperature but low solubility at room or cold temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Causality:
-
Poor Solvent Choice: If everything precipitates, the solvent is likely too non-polar. If nothing crystallizes, the solvent is too polar, or the solution is not sufficiently concentrated.
-
Presence of Oily Impurities: Tarry byproducts can inhibit crystal lattice formation, a phenomenon known as "oiling out."
Step-by-Step Protocol for Developing a Recrystallization System:
-
Solvent Screening (Microscale):
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
Add a few drops of different solvents to each tube, covering a range of polarities. See the table below for suggestions.
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.
-
Heat the tubes that showed poor room temperature solubility. If the compound dissolves completely upon heating, it is a promising candidate.
-
Allow the promising candidates to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a successful single-solvent system.
-
-
Developing a Two-Solvent System: If no single solvent is ideal, a two-solvent system is often effective. This involves a "soluble" solvent (in which the compound is very soluble) and an "anti-solvent" (in which the compound is poorly soluble). The two solvents must be miscible.
-
Dissolve the crude product in a minimal amount of the hot "soluble" solvent.
-
Slowly add the "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy (the saturation point).
-
Add a drop or two of the "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Polarity | Common Use |
| Hexane or Heptane | Non-polar | Good as an anti-solvent or for very non-polar compounds. |
| Toluene | Non-polar | Good for aromatic compounds; higher boiling point than hexane. |
| Dichloromethane (DCM) | Polar aprotic | Often too good a solvent; useful for dissolving and then adding an anti-solvent. |
| Ethyl Acetate (EtOAc) | Mid-polar | A versatile solvent, often used in combination with hexane. |
| Isopropanol (IPA) or Ethanol | Polar protic | Good for compounds with hydrogen bonding capability, like carboxylic acids. |
| Acetonitrile | Polar aprotic | Can be a good choice for moderately polar compounds. |
| Water | Very polar | Unlikely to be useful on its own but can be an anti-solvent with polar organic solvents. |
FAQ 4: After purification, my compound is a nice white solid, but it starts to turn yellow or brown upon storage. How can I improve its stability?
Answer:
Pyrrole rings are electron-rich and can be susceptible to oxidation, especially when exposed to air and light.[1] The thiophene ring can also be oxidized under harsh conditions.
Causality:
-
Oxidation: Atmospheric oxygen can react with the pyrrole ring, leading to colored degradation products. This process is often accelerated by light (photo-oxidation).
-
Trace Impurities: Residual acidic or metallic impurities from the synthesis can catalyze decomposition.
Best Practices for Storage and Handling:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere of nitrogen or argon. For small quantities, using a vial that has been flushed with the inert gas before sealing is effective.
-
Protection from Light: Store the vial in the dark, for example, by wrapping it in aluminum foil or placing it in an amber container.
-
Low Temperature: Store the compound in a freezer (-20 °C) to slow the rate of any potential decomposition reactions.
-
Purity is Key: Ensure that the final product is free of acidic or basic impurities, as these can significantly decrease shelf-life. If the compound was purified by chromatography with an acidic modifier, ensure all the acid is removed during the final evaporation steps, possibly by co-evaporating with a neutral solvent.
Logical Flow for Ensuring Compound Stability:
Caption: Key storage conditions for maintaining the stability of sensitive aromatic compounds.
References
Technical Support Center: Stability of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid in Solution
Welcome to the dedicated technical support resource for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Pyrrole-containing molecules, while valuable, can exhibit sensitivity to environmental conditions, and understanding these liabilities is critical for experimental success and data integrity.[1][2] This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the robust handling and application of this compound.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Solution Discoloration (Yellowing or Browning) Upon Storage or During an Experiment
-
Potential Cause: The observed color change is a classic indicator of oxidative degradation and potential polymerization.[1][2][3] The electron-rich pyrrole ring is susceptible to autoxidation, especially when exposed to atmospheric oxygen.[1][2] This process can be accelerated by light and heat. The formation of colored byproducts and polymeric materials is a common outcome of this degradation pathway.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: Immediately handle the solid compound and prepare solutions under an inert atmosphere, such as in a glovebox or by using flasks flushed with nitrogen or argon.[2]
-
Solvent Degassing: Before preparing your solution, ensure the solvent is thoroughly deoxygenated. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or through several freeze-pump-thaw cycles.[2]
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping the container with aluminum foil.[2] Photodegradation can generate reactive species that accelerate decomposition.[4]
-
Low-Temperature Storage: Store stock solutions and experimental samples at low temperatures (-20°C or -80°C) to minimize thermal degradation.[2]
-
Issue 2: Inconsistent or Decreasing Compound Concentration in Analytical Assays Over Time
-
Potential Cause: A decline in the measured concentration of the parent compound strongly suggests degradation. Besides oxidation, hydrolysis of the carboxylic acid group or other susceptible functionalities could be occurring, particularly at non-neutral pH.[5][6] Pyrrole derivatives can be unstable in both acidic and alkaline conditions.[5][6]
-
Troubleshooting Steps:
-
pH Control: Ensure your solution is buffered to a neutral pH (around 7) if compatible with your experimental design, as pyrrole derivatives are generally more stable in a neutral medium.[5][6]
-
Forced Degradation Study: Conduct a forced degradation study to systematically investigate the compound's stability under various stress conditions (acid, base, oxidation, heat, and light).[7] This will help identify the primary degradation pathways and allow for the development of a stability-indicating analytical method.
-
Analytical Method Validation: Verify that your analytical method (e.g., HPLC) can separate the parent compound from its degradation products. A co-eluting degradant could lead to inaccurate quantification. Forced degradation samples are crucial for this validation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the general behavior of pyrrole derivatives, the most anticipated degradation pathways are:
-
Oxidation: The pyrrole ring is prone to oxidation, which can lead to the formation of hydroxylated species, ring-opened products, or polymerization.[1][3]
-
Hydrolysis: While the carboxylic acid itself is stable, other functionalities that might be present in related analogs (e.g., esters, amides) would be susceptible to acid or base-catalyzed hydrolysis.[1] For this specific molecule, extreme pH could potentially lead to other reactions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of radical species and subsequent degradation.[4][5][6]
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure maximum stability:
-
Solvent Selection: Use a high-purity, deoxygenated solvent.
-
Preparation: Prepare solutions under an inert gas (nitrogen or argon).
-
Storage: Store solutions in amber, tightly sealed vials at -20°C or -80°C.[2] For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles and exposure to air.
Q3: My experiment requires a non-neutral pH. What precautions should I take?
A3: Since pyrrole derivatives can be labile in acidic and especially alkaline conditions, it is crucial to minimize the exposure time to non-neutral pH.[5][6] If possible, run a pilot experiment to determine the rate of degradation at your target pH. Prepare the pH-adjusted solution immediately before use and keep it on ice to slow down potential degradation.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the stability of a drug substance.[7] The following is a general protocol that can be adapted for this compound.
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours. Pyrroles are often very unstable in alkaline media.[5][6]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Data Presentation: Expected Outcomes of Forced Degradation
The following table summarizes the potential observations from a forced degradation study.
| Stress Condition | Reagent/Condition | Temperature (°C) | Expected Observation | Potential Degradation Products |
| Acidic | 0.1 M HCl | 60 | Moderate degradation | Ring-opened products, potential polymerization |
| Alkaline | 0.1 M NaOH | Room Temp | Significant degradation, color change | Extensive decomposition, polymerization[5][6] |
| Oxidative | 3% H₂O₂ | Room Temp | Significant degradation, color change | Hydroxylated pyrroles, ring-opened products[1] |
| Thermal | - | 60 | Minor to moderate degradation | Oxidative and other thermal decomposition products |
| Photolytic | Light (ICH Q1B) | Room Temp | Significant degradation | Radical-mediated degradation products[4] |
Visualizing Degradation & Experimental Workflow
Conceptual Degradation Pathway
The following diagram illustrates the potential degradation pathways for this compound under common stress conditions.
Caption: Potential degradation pathways of the target compound.
Forced Degradation Experimental Workflow
This diagram outlines the steps for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mcneill-group.org [mcneill-group.org]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively design more robust synthetic strategies.
Overview of the Synthetic Pathway
The synthesis of the target molecule is typically achieved through a three-step sequence. Understanding this pathway is the first step in diagnosing potential issues.
Caption: General three-step synthetic workflow.
Troubleshooting Guide: Side Reactions & Mitigation
This section addresses specific problems you may encounter at each stage of the synthesis.
Part 1: Pyrrole Core Synthesis (Hantzsch-Type Reaction)
The initial step involves the formation of the ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate core. The Hantzsch pyrrole synthesis is a reliable method but is sensitive to reaction conditions, which can lead to several side products.[1]
Q1: My reaction yield is very low, and the crude product is a dark, intractable tar. What is the likely cause?
A1: This is a classic sign of acid-catalyzed polymerization of the newly formed pyrrole ring. Pyrroles are electron-rich aromatic compounds that are highly susceptible to polymerization under strong acidic conditions. The HBr generated as a byproduct during the Hantzsch synthesis can lower the pH significantly, initiating this side reaction.[1]
-
Causality: The pyrrole nitrogen or C3 position can be protonated, activating the ring towards nucleophilic attack by another neutral pyrrole molecule, leading to a chain reaction.
-
Mitigation Strategy:
-
Add a Non-Nucleophilic Base: Incorporate a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) into the reaction mixture from the start. This will scavenge the HBr as it is formed, maintaining a near-neutral pH without interfering with the primary reaction.[2]
-
Control Temperature: Run the reaction at the lowest effective temperature to slow the rate of polymerization relative to the rate of cyclization.
-
Dilution: Working at higher dilutions can sometimes disfavor the intermolecular polymerization reaction.
-
Q2: I've isolated a byproduct with a mass corresponding to the condensation of my starting materials but without the loss of two water molecules. What is this intermediate?
A2: You have likely isolated a stable, non-cyclized intermediate. In the Hantzsch or Knorr-type synthesis, the reaction proceeds through several condensation steps before the final dehydration and aromatization.[3] If the conditions for the final ring-closing and dehydration steps are not optimal (e.g., insufficient heat or acid catalyst), these intermediates can accumulate.
-
Identification: These intermediates are often enamines or amino-ketones. They can be identified by ¹H NMR, looking for characteristic vinylic or amine protons that are absent in the final aromatic pyrrole product.
-
Mitigation Strategy:
-
Catalyst Optimization: Ensure a sufficient amount of a suitable acid catalyst (like acetic acid) is present to facilitate the final dehydration.
-
Increased Temperature/Reaction Time: Gently heating the reaction mixture or extending the reaction time can often drive the cyclization to completion. Monitor the conversion of the intermediate to the product by Thin Layer Chromatography (TLC).
-
Part 2: N-Alkylation of the Pyrrole Ring
This step involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on 2-(chloromethyl)thiophene. The key challenge here is regioselectivity.
Q3: My product is a mixture of isomers. LC-MS shows two or more peaks with the identical parent mass. What is happening?
A3: You are observing a mixture of N-alkylation and C-alkylation products. The pyrrolide anion, formed after deprotonation, is an ambident nucleophile. While attack at the nitrogen is generally favored, competitive attack from the electron-rich C2 or C5 carbons can occur, leading to undesired isomers.[4]
-
Causality: The regioselectivity is highly dependent on the counter-ion, solvent, and temperature. "Harder" cations (like Li⁺) and polar, coordinating solvents (like THF) tend to favor N-alkylation. "Softer" cations (like K⁺) and non-polar solvents can increase the proportion of C-alkylation.
-
Mitigation Strategy:
-
Choice of Base and Solvent: Use sodium hydride (NaH) in anhydrous THF. Na⁺ is a relatively hard cation, and THF will solvate it, leaving the nitrogen as the most nucleophilic site.
-
Temperature Control: Add the alkylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This minimizes the thermodynamic C-alkylation product.
-
Caption: N- vs. C-Alkylation pathways.
Q4: The reaction is clean but very slow, and I have significant unreacted starting material. Why?
A4: This issue often points to the quality of the reagents or insufficient activation.
-
Possibility 1: Inactive Base: Sodium hydride is notoriously sensitive to moisture. If it is old or has been improperly handled, it will be coated with inactive NaOH/Na2CO3. Use freshly opened or properly stored NaH.
-
Possibility 2: Decomposed Alkylating Agent: 2-(Chloromethyl)thiophene is reactive and can degrade upon storage. It is advisable to use it fresh or distill it before use if its purity is questionable.
-
Possibility 3: Incomplete Deprotonation: Ensure you are using a slight excess (e.g., 1.1 equivalents) of the base to drive the deprotonation to completion. You should observe hydrogen gas evolution when adding the pyrrole to the NaH suspension.
Part 3: Saponification of the Ethyl Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. While seemingly straightforward, this step can also present challenges.
Q5: My final product is pure, but the yield is low. During the workup, I noticed gas evolution upon acidification. What side reaction occurred?
A5: This is a strong indication of decarboxylation. Pyrrole-3-carboxylic acids can be thermally or acid-labile, losing CO₂ to form the corresponding 2,5-dimethyl-1-(2-thienylmethyl)pyrrole.
-
Causality: The electron-rich pyrrole ring can stabilize the carbanion intermediate formed upon loss of CO₂. This process is often accelerated by heat.
-
Mitigation Strategy:
-
Milder Hydrolysis Conditions: Avoid high temperatures. Conduct the saponification at room temperature or with gentle heating (e.g., 40-50 °C) for a longer period.
-
Careful Acidification: During the acidic workup, perform the acidification in an ice bath (0-5 °C) by adding the acid slowly. This minimizes the heat generated during neutralization and reduces the risk of acid-catalyzed decarboxylation.
-
Avoid Strong Acids: Use a weaker acid for neutralization if possible, or avoid a large excess of strong acid.
-
Q6: My NMR spectrum shows a mixture of the desired carboxylic acid and the starting ethyl ester. How can I improve the conversion?
A6: This is simply incomplete hydrolysis. The ethyl ester may be sterically hindered, or the reaction has not reached equilibrium.
-
Mitigation Strategy:
-
Increase Reaction Time/Temperature: The simplest solution is to extend the reaction time at a moderate temperature. Monitor by TLC until all the starting material is consumed.
-
Use a Co-solvent: If the starting ester has poor solubility in the aqueous base, adding a co-solvent like THF or methanol can improve miscibility and accelerate the reaction.
-
Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of KOH or NaOH) to ensure the equilibrium lies far on the side of the carboxylate salt.
-
| Side Product/Issue | Likely Cause | Key Identifier | Mitigation Strategy |
| Polymerization | Excess acid (low pH) | Dark, insoluble tar | Add non-nucleophilic base (DIPEA) |
| C-Alkylated Isomer | Ambident nucleophilicity | Multiple spots on TLC; Isomeric peaks in LC-MS | Use NaH in THF; control temperature |
| Decarboxylation | Excess heat during hydrolysis/workup | Gas (CO₂) evolution; product mass is 44 Da lower | Use mild temperatures; acidify at 0-5 °C |
| Incomplete Hydrolysis | Insufficient time/base | Starting material remains | Increase reaction time, base equivalents, or add co-solvent |
Frequently Asked Questions (FAQs)
Q: What is the optimal order of synthetic steps? Should I hydrolyze the ester before or after N-alkylation?
A: The presented order (Pyrrole formation -> N-alkylation -> Saponification) is generally optimal. The free carboxylic acid present after hydrolysis could interfere with the N-alkylation step. The acidic proton of the COOH group would consume the base intended for deprotonating the pyrrole N-H, requiring at least two equivalents of a strong base and potentially leading to solubility issues and side reactions with the carboxylate group.
Q: What are the best analytical methods for monitoring these reactions and identifying byproducts?
A: A combination of techniques is most effective:
-
TLC: Indispensable for monitoring reaction progress in real-time.
-
LC-MS: Excellent for identifying the presence of isomers (same mass, different retention time) and byproducts with different molecular weights (like the decarboxylated product).
-
NMR (¹H and ¹³C): The gold standard for structural confirmation of the final product and for identifying the exact structure of isolated byproducts (e.g., distinguishing between N- and C-alkylated isomers through chemical shifts and coupling patterns).
Q: Are there any alternative synthetic routes that might avoid these issues?
A: Yes, one alternative involves the Paal-Knorr synthesis.[5] One could react 2,5-hexanedione with 2-(aminomethyl)thiophene to directly form the N-substituted pyrrole core.[6] However, synthesizing the required amine can be challenging. Another approach is to use milder, modern coupling reactions, but these often require more expensive catalysts and reagents. For most lab-scale syntheses, the Hantzsch-alkylation-saponification route remains a cost-effective and well-understood choice, provided the side reactions are properly controlled.
Recommended Protocol: Mitigation of C-Alkylation
This protocol details the N-alkylation step with conditions optimized to favor the desired N-isomer.
Objective: To synthesize Ethyl 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate while minimizing C-alkylation.
Materials:
-
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
2-(Chloromethyl)thiophene (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate & Brine
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the sodium hydride dispersion to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2x) to remove the mineral oil. Decant the hexane carefully via cannula. Dry the NaH under a stream of nitrogen.
-
Deprotonation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Dissolve the ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20-30 minutes.
-
Validation: Observe for hydrogen gas evolution. The reaction is self-validating; if no gas is evolved, the NaH is likely inactive.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.
-
Alkylation: Add the 2-(chloromethyl)thiophene dropwise at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting pyrrole.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel, dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired N-alkylated product from any C-alkylated isomers and other impurities.
References
- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to facilitate a successful synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a variation of the Paal-Knorr pyrrole synthesis.[1][2][3]
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields are a common frustration in organic synthesis and can stem from several factors.[4] For the synthesis of this specific substituted pyrrole, let's break down the most likely culprits:
-
Sub-optimal Reaction Conditions: The Paal-Knorr synthesis is sensitive to reaction parameters.[1][5]
-
pH: The reaction should ideally be conducted under neutral to weakly acidic conditions.[2][5] A weak acid like acetic acid can catalyze the reaction. However, if the pH drops too low (below 3), the formation of furan byproducts can become a significant competing reaction, drastically reducing your pyrrole yield.[5]
-
Temperature: While heating is often necessary, excessive heat or prolonged reaction times can lead to the degradation of the starting materials or the final product.[1][5] Consider running a temperature screen to find the optimal balance. Modern approaches sometimes utilize microwave-assisted heating to shorten reaction times and potentially improve yields.[6]
-
Reaction Time: Longer is not always better. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid decomposition.[5]
-
-
Purity of Starting Materials:
-
1,4-Dicarbonyl Compound: The purity of the 1,4-dicarbonyl precursor is critical. Impurities can lead to unwanted side reactions and lower the overall yield.[5] It is highly recommended to use a purified 1,4-dicarbonyl compound. Standard purification techniques such as distillation or recrystallization should be employed if purity is questionable.[5]
-
Amine: Ensure you are using a fresh, high-purity stock of 2-(aminomethyl)thiophene.
-
-
Catalyst Choice and Amount: While a weak acid is often sufficient, some Paal-Knorr syntheses benefit from Lewis acid catalysis.[6][7] However, the amount of catalyst is also crucial. An excessive amount can sometimes lead to a decrease in yield due to the formation of unwanted byproducts.[7]
Troubleshooting Workflow for Low Yield:
Caption: A flowchart for troubleshooting low yields.
Question 2: I am observing a significant amount of a dark, insoluble material (tar or polymer) in my reaction flask. What is it and how can I prevent it?
Answer: The formation of a dark, often reddish-brown, insoluble material is a known issue in pyrrole chemistry and is typically due to polymerization.[8][9] Pyrroles, especially electron-rich ones, can be sensitive to strong acids and oxidative conditions, leading to the formation of "pyrrole-red," a polymeric substance.[9]
Strategies to Minimize Polymerization:
-
Control Acidity: As mentioned, overly acidic conditions can promote polymerization. Maintain a weakly acidic to neutral pH.
-
Inert Atmosphere: While not always strictly necessary for this specific synthesis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to polymer formation.
-
Temperature Control: Avoid excessive heating, as higher temperatures can accelerate polymerization.
-
Purification of Starting Materials: Impurities in your starting materials can sometimes initiate polymerization.
Question 3: My final product is difficult to purify. What are some effective purification strategies for this compound?
Answer: The purification of substituted pyrrole carboxylic acids can be challenging due to their polarity and potential for zwitterionic character.
-
Crystallization: This is often the most effective method for obtaining a highly pure product. Experiment with a variety of solvent systems. A common approach is to dissolve the crude product in a polar solvent (e.g., ethanol, methanol, or ethyl acetate) and then slowly add a non-polar solvent (e.g., hexanes or heptane) until turbidity is observed, followed by cooling.
-
Column Chromatography: If crystallization is unsuccessful, column chromatography on silica gel can be employed.
-
Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. The addition of a small amount of acetic acid or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to better peak shape and separation.
-
-
Acid-Base Extraction: You can exploit the acidic nature of the carboxylic acid.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). Your product should move into the aqueous layer as its carboxylate salt.
-
Wash the aqueous layer with fresh organic solvent to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates out.
-
Collect the precipitated product by filtration and wash with cold water.
-
II. Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis to provide a deeper understanding of the reaction.
Question 4: What is the underlying mechanism of the Paal-Knorr pyrrole synthesis?
Answer: The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole.[2] The generally accepted mechanism involves the following key steps:
-
Amine Addition: The primary amine attacks one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[6]
-
Cyclization: An intramolecular attack of the nitrogen on the second carbonyl group leads to the formation of a five-membered ring intermediate, a 2,5-dihydroxytetrahydropyrrole derivative.[3][6] This ring-closing step is often the rate-determining step.[3]
-
Dehydration: A series of dehydration steps then occur to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.[2]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Question 5: Why is a weak acid often used as a catalyst?
Answer: A weak acid, such as acetic acid, serves to protonate one of the carbonyl groups of the 1,4-dicarbonyl compound.[2] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine, accelerating the initial step of the reaction.[2] However, as previously noted, strong acids can lead to the competing formation of furan derivatives.[2][5]
Question 6: Are there alternative synthetic routes to consider?
Answer: While the Paal-Knorr synthesis is a very common and effective method, other approaches for constructing the pyrrole ring exist. Many modern variations of the Paal-Knorr synthesis have been developed to improve yields and reaction rates, often employing different catalysts or reaction conditions.[6] For instance, some methods utilize ionic liquids as solvents or water as the reaction medium to create more environmentally friendly processes.[6] Other named reactions for pyrrole synthesis include the Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis, although these may require different starting materials.
III. Experimental Protocols & Data
General Protocol for the Synthesis of this compound
This protocol provides a starting point and should be optimized for your specific laboratory conditions.
Reactant Preparation:
-
Ensure the 1,4-dicarbonyl precursor, ethyl 2,5-dioxohexanoate, is of high purity. If necessary, purify by distillation.
-
Use fresh, high-purity 2-(aminomethyl)thiophene.
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2,5-dioxohexanoate (1.0 eq).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Add 2-(aminomethyl)thiophene (1.1 - 1.2 eq).
-
If using a catalyst, add a catalytic amount of a weak acid like glacial acetic acid.
Reaction Conditions:
-
Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
Work-up and Initial Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting intermediate ester is then hydrolyzed. Add an aqueous solution of a base (e.g., NaOH or KOH) and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration and wash with cold water.
Final Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
Table 1: Troubleshooting Common TLC Observations
| Observation on TLC Plate | Potential Cause | Suggested Action |
| Multiple spots, starting material still present | Incomplete reaction | Increase reaction time or temperature. Check catalyst activity. |
| A new spot with a different Rf value appearing and then disappearing | Formation of an unstable intermediate or product degradation | Monitor the reaction more frequently to identify the optimal reaction time. |
| Streaking of the product spot | Product is too polar or acidic for the mobile phase | Add a small amount of acetic acid or formic acid to the eluent. |
| A spot at the baseline | Highly polar impurity or polymerized material | Consider an acid-base extraction during work-up. |
IV. References
-
BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from --INVALID-LINK--
-
Martinez, R., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(15), 4989.
-
Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(6), 945-959.
-
Banu, H., & Al-Moktadir, A. (2021). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Organic Preparations and Procedures International, 53(4), 345-352.
-
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from --INVALID-LINK--
-
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584-13589.
-
Shabalin, D. A., et al. (2019). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. Chemistry of Heterocyclic Compounds, 55(1-2), 4-22.
-
Gualandi, A., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12696-12704.
-
Reddit. (2023). Need Help in Pyrrole synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from --INVALID-LINK--
-
ACS Publications. (2021). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from --INVALID-LINK--
-
PubMed. (1977). Enzymatic synthesis and purification of L-pyrroline-5-carboxylic acid. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 2,5-DIMETHYL-1-(2-THIENYLMETHYL)-1H-PYRROLE-3-CARBOXYLIC ACID. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2013). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Retrieved from --INVALID-LINK--
-
ResearchGate. (2008). (PDF) Reactions of 2,5-di(2-thienyl)pyrroles. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid, 97%, Thermo Scientific. Retrieved from --INVALID-LINK--
-
Boston University. (n.d.). Purification and properties of pyrrole. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0213326A1 - 2,5-Dimethyl pyrrole derivatives, their preparation and their use. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. DSpace [open.bu.edu]
Technical Support Center: Crystallization of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. It provides in-depth troubleshooting advice and optimized protocols to overcome common challenges encountered during its crystallization, ensuring high purity and yield.
Understanding the Molecule: Key Factors Influencing Crystallization
Successful crystallization begins with understanding the molecule's inherent properties. This compound (Formula: C₁₂H₁₃NO₂S) possesses distinct structural features that dictate its behavior in solution and during solid-state packing.[1]
-
Carboxylic Acid Group (-COOH): This is the primary driver for crystallization. It can form strong, directional hydrogen bonds, often leading to the formation of stable dimeric structures. This intermolecular interaction is highly favorable for creating an ordered crystal lattice.[2][3]
-
Aromatic Systems (Pyrrole and Thiophene): The two flat, electron-rich aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal structure.
-
Methylene Linker (-CH₂-): The flexible methylene bridge between the pyrrole nitrogen and the thiophene ring introduces a degree of conformational freedom. This flexibility can sometimes complicate crystallization, making it easier for the molecule to adopt disordered arrangements, potentially leading to "oiling out".
-
Dimethyl Substituents (-CH₃): The methyl groups provide steric bulk, influencing how the molecules pack together and affecting solubility in various solvents.
A summary of the compound's properties is provided below.
| Property | Value | Significance for Crystallization |
| Molecular Formula | C₁₂H₁₃NO₂S | Indicates the presence of heteroatoms (N, O, S) that can participate in hydrogen bonding and other non-covalent interactions. |
| CAS Number | 306936-14-1 | Unique identifier for the compound.[1] |
| Key Functional Groups | Carboxylic Acid, Pyrrole, Thiophene | These groups govern intermolecular forces like hydrogen bonding and π-stacking, which are essential for forming a stable crystal lattice. |
| Structural Feature | Flexibility at Methylene Bridge | Can lead to conformational polymorphism or difficulty in achieving a single, ordered crystalline state, sometimes resulting in oils. |
Troubleshooting Guide: Common Crystallization Problems & Solutions
This section addresses the most frequent issues encountered during the crystallization of this compound in a direct question-and-answer format.
Problem: The compound "oils out" or forms an amorphous solid.
Q: I've cooled my solution, but instead of crystals, a sticky oil or a non-crystalline solid has precipitated. What is happening and how can I fix it?
A: "Oiling out" is a common phenomenon that occurs when the solute precipitates from a supersaturated solution at a temperature below its melting point but above its glass transition temperature.[4] This is often caused by the rate of precipitation exceeding the rate at which molecules can organize into a crystal lattice.
Causality & Strategy: The primary causes are excessively high supersaturation, a cooling rate that is too rapid, or an inappropriate solvent choice. The goal is to reduce the level of supersaturation and give the molecules more time to arrange themselves.
Troubleshooting Workflow:
-
Re-heat the Mixture: Gently warm the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount (5-10% more by volume) of the same hot solvent to slightly reduce the supersaturation level.
-
Ensure Homogeneity: Stir the solution to ensure it is completely homogeneous before cooling.
-
Slow Down the Cooling: This is the most critical step.
-
Allow the flask to cool slowly on the benchtop, insulated with a cloth or glass wool.
-
For even slower cooling, place the flask in a pre-heated Dewar flask filled with warm water and allow it to cool to room temperature overnight.[5]
-
-
Consider a Different Solvent: If oiling persists, the chosen solvent may be unsuitable. A systematic solvent screen is recommended (see Section 3).
Caption: Troubleshooting workflow for "oiling out".
Problem: No crystals form upon cooling.
Q: My solution has cooled to room temperature (or below), but it remains clear. How can I induce crystallization?
A: This indicates that the solution is supersaturated but lacks the necessary nucleation sites for crystal growth to begin. Several physical methods can be employed to initiate this process.
Causality & Strategy: Nucleation is the first step in crystallization where molecules begin to aggregate into ordered clusters. If the energy barrier to nucleation is too high, this process will not occur spontaneously. The following techniques help overcome this barrier.
Recommended Actions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[4][5][6] The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for nucleation.
-
Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution.[4][6] This "seed" acts as a perfect template, bypassing the initial nucleation barrier and promoting crystal growth.
-
Pro-Tip: If no seed crystals are available, create them by taking a drop of the solution on a watch glass and allowing the solvent to evaporate completely. Scrape the resulting solid and use a speck as a seed.
-
-
Reduce Solvent Volume: Slowly evaporate some of the solvent using a gentle stream of nitrogen or by leaving the container partially open in a fume hood. This increases the concentration and degree of supersaturation, making nucleation more favorable.[5][6]
-
Introduce an Anti-Solvent: Add a second solvent in which your compound is insoluble, but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to the point of slight turbidity, then warm until the solution becomes clear again before allowing it to cool slowly.
Problem: Very low yield of recovered crystals.
Q: I successfully obtained pure crystals, but my final yield was under 50%. What are the likely causes?
A: A poor yield is typically due to excessive loss of the compound to the "mother liquor" (the remaining solution after filtration).[5]
Causality & Strategy: This happens if too much solvent was used initially, or if the compound has significant solubility in the solvent even at low temperatures.
Improvement Strategies:
-
Optimize Solvent Volume: Aim to use the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will inevitably lead to more product remaining in solution upon cooling.[5]
-
Check Mother Liquor: After filtering your crystals, take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates significant product loss.[5]
-
Perform a Second Crop Crystallization: Concentrate the mother liquor by boiling off a portion of the solvent, then cool the solution again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.
-
Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently before filtration. An ice bath is recommended to minimize the solubility of the compound.
Recommended Crystallization Protocol & Solvent Selection
This protocol provides a robust starting point for obtaining high-quality crystals of this compound.
Step-by-Step Protocol:
-
Solvent Selection: Begin with a solvent screen. Based on the compound's structure, solvents like ethyl acetate, acetone, or isopropanol are good candidates. For a two-solvent system, an ethyl acetate/hexane or dichloromethane/hexane mixture is recommended.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a steam bath or hot plate) with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is crucial for obtaining a high-purity final product.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. An ideal crystallization should show crystal growth beginning after 5-20 minutes.[5]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: Recommended general crystallization workflow.
Solvent Screening Table:
A systematic solvent screen is the most effective way to find optimal crystallization conditions.
| Solvent Class | Recommended Solvents | Rationale & Expected Behavior |
| Esters | Ethyl Acetate | Often provides a good balance of solubility at high temperatures and insolubility at low temperatures for carboxylic acids.[2] |
| Ketones | Acetone | A polar aprotic solvent that can be effective, but its low boiling point requires careful handling. |
| Alcohols | Isopropanol, Ethanol | The -OH group can hydrogen bond with the carboxylic acid, potentially leading to good solubility when hot.[3] |
| Chlorinated | Dichloromethane | A related compound was successfully recrystallized from this solvent.[7] Often used with an anti-solvent like hexane. |
| Anti-Solvents | Hexanes, Heptane | Non-polar solvents in which the compound is likely insoluble. Used to induce precipitation in a two-solvent system. |
Frequently Asked Questions (FAQs)
Q: How do impurities from the synthesis affect crystallization? A: Impurities can have a profound impact. Structurally related impurities can co-crystallize or become incorporated into the crystal lattice, reducing purity.[8] They can also act as inhibitors, preventing crystal growth altogether, or modifiers, changing the crystal shape (habit).[8] If the starting material was synthesized via a Paal-Knorr reaction from 2,5-hexanedione, residual starting material could be an impurity to consider.[9][10]
Q: What is the role of pH in crystallizing this carboxylic acid? A: pH is a critical parameter.[11] As a carboxylic acid, the compound is acidic and will be largely protonated (neutral) at low pH. At high pH (above its pKa), it will be deprotonated to form a carboxylate salt. This salt will have drastically different (usually much higher) solubility in aqueous or polar protic solvents. Therefore, crystallization should be performed under acidic to neutral conditions to ensure the compound is in its neutral, less soluble form.
Q: My crystals are extremely fine needles. Is this a problem? A: While not necessarily impure, fine needles can be problematic for downstream processing. They tend to have poor flowability, low bulk density, and can be difficult to filter and dry effectively. This morphology often results from rapid crystallization. To obtain more equant (block-like) crystals, try slowing the crystallization rate further by using slightly more solvent or a slower cooling profile.[5]
References
- 1. echemi.com [echemi.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to avoid degradation of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
A Guide to Ensuring Compound Stability and Experimental Integrity
Welcome to the technical support guide for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule. Its purpose is to provide a deep understanding of the compound's stability profile and to offer actionable, field-proven strategies to prevent its degradation. By proactively addressing stability, you can ensure the accuracy, reproducibility, and integrity of your experimental results.
Frequently Asked Questions (FAQs): Understanding Core Stability
This section addresses fundamental questions about the molecule's structure and inherent vulnerabilities.
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this molecule is governed by the interplay of its three primary structural components. Understanding these moieties is the first step in predicting and preventing degradation.
-
The Pyrrole Ring: The electron-rich, five-membered aromatic pyrrole ring is highly susceptible to oxidation.[1] Exposure to atmospheric oxygen, especially when accelerated by light or heat, can lead to the formation of colored, often polymeric, byproducts. This is a common degradation pathway for many pyrrole-containing compounds.[1][2]
-
The Carboxylic Acid Group: The carboxylic acid function introduces susceptibility to decarboxylation (loss of CO2), a reaction that can be catalyzed by heat or acidic conditions.[3] While pyrrole-3-carboxylic acids are generally more stable than their 2-carboxylic acid counterparts, this pathway should not be overlooked, particularly in acidic solutions or at elevated temperatures.[3]
-
The Thienylmethyl Group: The thiophene ring, another electron-rich heterocycle, is also prone to oxidation, particularly at the sulfur atom.[4] Oxidative stress can lead to the formation of sulfoxides or other related degradants.
Below is a diagram illustrating the molecule's key functional groups and their associated degradation risks.
Caption: Key structural moieties and their associated degradation pathways.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section is formatted to help you troubleshoot common experimental problems that may arise from compound instability.
Q2: My solid compound or solution has started to darken over time. What is causing this discoloration?
A2: Discoloration, typically presenting as a yellow, brown, or black appearance, is a classic indicator of pyrrole ring oxidation and subsequent polymerization.[1]
-
Causality: The electron-rich nature of the pyrrole nucleus makes it highly reactive toward electrophiles, including molecular oxygen. This process is often initiated by light (photodegradation) or heat, which can generate radical species that trigger a chain reaction, leading to the formation of complex, high-molecular-weight, colored polymers.[2]
-
Immediate Action:
-
Cease using the discolored material for quantitative experiments, as the concentration of the parent compound is likely compromised.
-
Protect all stock materials from light by using amber vials or wrapping containers in aluminum foil.[5]
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Ensure storage temperatures are kept low and stable, as recommended in the table below.[6]
-
Q3: I am observing new, unexpected peaks in my HPLC or LC-MS analysis. Could these be degradants?
A3: Yes, the appearance of new peaks is a primary sign of degradation. A systematic forced degradation study is the most robust way to identify these peaks.[7][8]
-
Causality: Different stress conditions will produce distinct degradation products:
-
Acidic Conditions (e.g., HCl): May cause hydrolysis or promote decarboxylation of the carboxylic acid group.[3][9]
-
Basic Conditions (e.g., NaOH): Pyrrole derivatives can be unstable in strongly alkaline mediums, potentially leading to ring-opening or other rearrangements.[2]
-
Oxidative Conditions (e.g., H₂O₂): Will likely attack the pyrrole and thiophene rings, leading to N-oxides, sulfoxides, or ring-opened products.[4][7]
-
Thermal Stress: Can accelerate all degradation pathways, particularly oxidation and decarboxylation.[7]
-
Photolytic Stress: Exposure to UV or visible light can generate a unique profile of photodegradants, often initiated by radical formation.[2]
-
-
Recommended Action: Perform a forced degradation study (see Q5 ) to generate these potential degradants intentionally. The resulting chromatograms will serve as a reference to identify the unknown peaks in your experimental samples. A stability-indicating HPLC method must be developed to ensure these new peaks are well-resolved from the parent compound.[7]
Q4: My experimental results are inconsistent, or the compound's activity seems to be decreasing. Is stability the culprit?
A4: Inconsistent results are a frequent consequence of using a degrading compound. The measured biological or chemical activity is directly proportional to the concentration of the intact, active molecule.
-
Causality: If the compound degrades in your stock solution or within the experimental medium (e.g., cell culture media, buffer), its effective concentration decreases over time. This leads to lower-than-expected activity and poor reproducibility. Common factors affecting stability in biological matrices include pH, temperature, and the presence of oxidative species or enzymes.[10]
-
Troubleshooting Workflow: Follow this decision tree to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Preventative Protocols and Best Practices
This section provides detailed, step-by-step protocols for handling and storage to prevent degradation.
Q5: What are the definitive best practices for storing and handling this compound?
A5: Adherence to strict storage and handling protocols is the most effective way to maintain the long-term integrity of this compound.
Table 1: Recommended Storage and Handling Conditions
| Condition | Solid Compound | In Solution (e.g., in DMSO) | Justification |
| Temperature | -20°C for long-term storage.[6] | -20°C or -80°C for long-term. 2-8°C for short-term (days). | Reduces the rate of all chemical degradation pathways, including oxidation and hydrolysis.[10] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[5] | Overlay headspace with inert gas before sealing and freezing. | Prevents oxidation of the electron-rich pyrrole and thiophene rings.[1][5] |
| Light | Protect from all light sources. Use amber vials or opaque containers.[5][7] | Store in amber vials or use foil. Minimize exposure during handling. | Prevents light-catalyzed photodegradation.[2] |
| Moisture | Store in a desiccator or with a desiccant. Keep tightly sealed.[11] | Use anhydrous, high-purity solvents (e.g., anhydrous DMSO). | Minimizes water availability for potential hydrolysis of the carboxylic acid or other susceptible bonds.[9] |
Handling Protocol:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: If possible, handle the solid compound inside a glovebox or glove bag filled with an inert gas.
-
Solution Preparation:
-
Use high-purity, anhydrous solvents (e.g., DMSO, DMF). The use of solvents like DMSO is commonplace for screening collections.[6]
-
To remove dissolved oxygen, sparge the solvent with argon or nitrogen for 15-20 minutes before use.
-
Prepare solutions fresh whenever possible. If storing, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Repeated cycling can introduce moisture and oxygen.
-
-
Sealing: Use vials with high-quality, airtight seals (e.g., PTFE-lined caps).
Q6: How do I perform a forced degradation study to proactively identify potential issues?
A6: A forced degradation (or stress testing) study is an essential tool in drug development for establishing a compound's intrinsic stability and developing a stability-indicating analytical method.[8][12] This protocol is based on ICH guidelines.[8]
Objective: To intentionally degrade the compound under various stress conditions to generate and identify its likely degradation products.
Workflow Diagram:
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Protocol:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent mixture, such as acetonitrile/water.
-
Set Up Controls: Maintain an unstressed sample of the stock solution and a blank (solvent only) at 2-8°C in the dark.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.[7]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[7]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at time points and dilute for analysis.[7]
-
Thermal Degradation:
-
Photolytic Degradation: Expose the solid compound and stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2] Ensure a dark control is run in parallel.
-
Analysis: Analyze all stressed samples, controls, and blanks using a validated, stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector to aid in the identification of degradant structures.[9][13] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.
By following these guidelines, researchers can significantly mitigate the risks associated with the degradation of this compound, leading to more reliable and successful scientific outcomes.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. oatext.com [oatext.com]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. biomedres.us [biomedres.us]
- 13. ijmr.net.in [ijmr.net.in]
Technical Support Center: Synthesis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. The synthesis of substituted pyrroles is a cornerstone in medicinal chemistry, and this particular molecule presents its own unique set of challenges. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may be encountered during its synthesis. Our goal is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
The primary synthetic route to this compound involves a two-step process:
-
Paal-Knorr Pyrrole Synthesis: The condensation of ethyl 2,4-dioxopentanoate with (2-thienylmethyl)amine to form the intermediate, ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate.
-
Ester Hydrolysis: The subsequent hydrolysis of the ethyl ester to yield the final carboxylic acid product.
This guide is structured to address potential impurities and challenges arising from each of these critical steps.
Synthetic Pathway Overview
Caption: General two-step synthesis of the target molecule.
Part 1: Troubleshooting the Paal-Knorr Synthesis of the Ester Intermediate
The Paal-Knorr synthesis is a robust method for forming the pyrrole ring, but it is not without its potential pitfalls. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Paal-Knorr reaction is giving a low yield of the desired ethyl ester. What are the likely causes?
Answer: Low yields in this step can often be attributed to several factors:
-
Purity of Starting Materials: The purity of both ethyl 2,4-dioxopentanoate and (2-thienylmethyl)amine is critical. Impurities in the dicarbonyl compound can lead to the formation of undesired side products. It is advisable to use freshly distilled or purified starting materials.
-
Reaction Conditions: The Paal-Knorr reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of the corresponding furan derivative as a major byproduct.[2] The reaction is typically best carried out under neutral or weakly acidic conditions. Acetic acid is a commonly used catalyst that can accelerate the reaction without being overly acidic.
-
Reaction Temperature and Time: While heating can be necessary to drive the reaction to completion, prolonged exposure to high temperatures can lead to degradation of the starting materials or the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.
Question 2: I am observing a significant byproduct in my reaction mixture that I suspect is a furan. How can I confirm this and prevent its formation?
Answer: The formation of 2,5-dimethyl-3-(ethoxycarbonyl)furan is a common side reaction in the Paal-Knorr synthesis of pyrroles, especially under strongly acidic conditions.
-
Identification: The furan byproduct can often be identified by ¹H NMR spectroscopy. The furan ring protons will have characteristic chemical shifts that are distinct from the pyrrole ring protons. Mass spectrometry (MS) can also be used to confirm the mass of the byproduct.
-
Prevention: To minimize furan formation, it is essential to control the pH of the reaction mixture. Using a weak acid catalyst, such as acetic acid, is recommended. If you are using a stronger acid, it is important to use it in catalytic amounts and to carefully monitor the reaction progress. Running the reaction at a lower temperature for a longer period may also help to suppress furan formation.
Caption: Influence of pH on product distribution.
Question 3: My (2-thienylmethyl)amine starting material appears to be degrading. What could be the cause and how can I prevent it?
Answer: Primary amines, including (2-thienylmethyl)amine, can be susceptible to oxidation and other degradation pathways, especially if not stored properly.
-
Storage: It is best to store (2-thienylmethyl)amine under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
-
Purity Check: Before use, it is advisable to check the purity of the amine by techniques such as NMR or GC-MS. If impurities are detected, purification by distillation under reduced pressure may be necessary.
Part 2: Troubleshooting the Hydrolysis of the Ethyl Ester
The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved using a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent, followed by acidification.
Frequently Asked questions (FAQs) & Troubleshooting
Question 1: My hydrolysis reaction is not going to completion, and I am left with unreacted starting material. What can I do?
Answer: Incomplete hydrolysis is a common issue and can be addressed by optimizing the reaction conditions.
-
Reaction Time and Temperature: Increasing the reaction time and/or temperature can often drive the hydrolysis to completion. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Concentration of Base: Ensure that a sufficient excess of the base is used. A common starting point is 2-3 equivalents of base relative to the ester.
-
Solvent: A mixture of an alcohol (e.g., ethanol or methanol) and water is typically used for the hydrolysis. The alcohol helps to solubilize the ester, while the water is necessary for the hydrolysis reaction. The ratio of alcohol to water may need to be optimized.
Question 2: I am observing the formation of an unknown impurity during the hydrolysis step. What could it be?
Answer: While hydrolysis is generally a clean reaction, side reactions can occur, especially under harsh conditions.
-
Decarboxylation: Although less common for pyrrole-3-carboxylic acids, decarboxylation can occur at high temperatures, leading to the formation of 2,5-dimethyl-1-(2-thienylmethyl)pyrrole. This can be minimized by using milder reaction conditions (lower temperature and shorter reaction time).
-
Degradation of the Thiophene Ring: The thiophene ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. If you suspect degradation of the thiophene ring, it is advisable to use milder hydrolysis conditions.
Table 1: Summary of Potential Impurities and their Origin
| Impurity Name | Structure | Origin | Mitigation Strategies |
| 2,5-dimethyl-3-(ethoxycarbonyl)furan | Furan analog of the ester intermediate | Paal-Knorr synthesis under strongly acidic conditions | Maintain pH > 3, use a weak acid catalyst. |
| Unreacted Ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate | Incomplete hydrolysis | Insufficient reaction time, temperature, or base concentration | Increase reaction time/temperature, use excess base. |
| 2,5-dimethyl-1-(2-thienylmethyl)pyrrole | Decarboxylation of the final product | High temperatures during hydrolysis or work-up | Use milder hydrolysis conditions. |
| Starting Material Impurities | Varies | Impure ethyl 2,4-dioxopentanoate or (2-thienylmethyl)amine | Purify starting materials before use. |
Part 3: Purification and Characterization
Question 1: What are the recommended methods for purifying the final product, this compound?
Answer: The purification strategy will depend on the nature and quantity of the impurities present.
-
Crystallization: If the crude product is a solid, crystallization is often the most effective method for purification. A suitable solvent system will need to be determined empirically. Common solvent systems for crystallization of carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: If crystallization is not effective, or if the impurities have similar solubility to the product, column chromatography on silica gel can be used. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective. A small amount of acetic acid can be added to the eluent to improve the chromatography of the carboxylic acid.
-
Acid-Base Extraction: An acid-base extraction can be a useful preliminary purification step. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the carboxylic acid into the aqueous layer. The aqueous layer is then acidified to precipitate the pure product, which can be collected by filtration.
Caption: General purification workflow for the final product.
Question 2: What are the key analytical techniques for characterizing the final product and identifying impurities?
Answer: A combination of spectroscopic and chromatographic techniques is essential for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities. The chemical shifts and coupling constants of the protons and carbons in the pyrrole and thiophene rings, as well as the methyl and methylene groups, will provide a unique fingerprint for the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like trifluoroacetic acid or formic acid) is a good starting point for method development.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to help identify unknown impurities.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate (1.0 eq.).
-
Add (2-thienylmethyl)amine (1.0-1.1 eq.) to the flask.
-
Add a suitable solvent, such as ethanol or glacial acetic acid.
-
Add a catalytic amount of a weak acid, such as glacial acetic acid (if not used as the solvent).
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Hydrolysis of Ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate
-
Dissolve the ethyl ester intermediate (1.0 eq.) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 eq.) in water.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the final product.
References
Technical Support Center: Synthesis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis and scale-up of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. This document is structured to provide actionable insights and troubleshooting advice for researchers, chemists, and process development professionals. Our approach is grounded in fundamental reaction mechanisms and validated through practical, field-tested experience.
Introduction: A Strategic Overview of the Synthesis
The proposed synthetic pathway is as follows:
-
Step 1: Paal-Knorr Pyrrole Synthesis of Ethyl 2,5-dimethylpyrrole-3-carboxylate.
-
Step 2: N-Alkylation with 2-(chloromethyl)thiophene to form Ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate.
-
Step 3: Saponification of the ethyl ester to yield the final product, this compound.
This guide is designed to be a dynamic resource. We will first present a detailed experimental protocol for the overall synthesis, followed by a comprehensive troubleshooting and FAQ section to address common issues.
Detailed Experimental Protocol
Step 1: Paal-Knorr Synthesis of Ethyl 2,5-dimethylpyrrole-3-carboxylate
This initial step involves the cyclization of a 1,4-dicarbonyl compound with an amine to form the pyrrole ring.
-
Reagents: Hexane-2,5-dione, Ethyl acetoacetate, Ammonia solution.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid.
-
Slowly add a concentrated ammonia solution (2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
The crude product may precipitate as a solid. Filter the solid and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain pure Ethyl 2,5-dimethylpyrrole-3-carboxylate.
-
Step 2: N-Alkylation with 2-(chloromethyl)thiophene
This step introduces the thienylmethyl group onto the pyrrole nitrogen.
-
Reagents: Ethyl 2,5-dimethylpyrrole-3-carboxylate, 2-(chloromethyl)thiophene, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add a 60% dispersion of NaH in mineral oil (1.2 eq) and wash with anhydrous hexane to remove the oil.
-
Add anhydrous DMF to the NaH.
-
Cool the suspension to 0 °C and slowly add a solution of Ethyl 2,5-dimethylpyrrole-3-carboxylate (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add 2-(chloromethyl)thiophene (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Quench the reaction carefully by slowly adding ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Reagents: Ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water.
-
Procedure:
-
Dissolve the ester from Step 2 (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of NaOH (3.0 eq) in water.
-
Heat the mixture to reflux for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
-
Visualizing the Workflow
Technical Support Center: Analytical Methods for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Welcome to the technical support resource for the analytical characterization of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid (CAS 306936-14-1). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and methodologies based on established analytical principles to ensure the integrity and accuracy of your results.
Introduction to the Analyte
This compound is a heterocyclic compound featuring a pyrrole core, a carboxylic acid functional group, and a sulfur-containing thienylmethyl substituent.[1][2][3] This unique combination of functional groups presents specific challenges and considerations for analytical method development.
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Acidic Nature: The carboxylic acid group dictates the compound's solubility and its behavior in reversed-phase chromatography, often requiring pH control of the mobile phase.
-
Chromophoric Structure: The conjugated system of the pyrrole and thiophene rings provides strong UV absorbance, making HPLC with UV detection a suitable technique for quantification.
-
Sulfur Atom: The presence of sulfur can be problematic in certain detectors and may require specific considerations in GC-MS analysis.[4][5]
-
Thermal Stability: The potential for decarboxylation at elevated temperatures must be considered, particularly for GC-based methods.
This guide will address these challenges in a practical, question-and-answer format across the most common analytical platforms.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity, stability, and concentration of this compound. A well-developed stability-indicating HPLC method is crucial for tracking degradation products and ensuring product quality.[6][7][8]
Frequently Asked Questions & Troubleshooting
Q: I'm seeing significant peak tailing for my main compound. What's causing this and how can I fix it?
A: Peak tailing for an acidic compound like this is almost always caused by secondary interactions between the deprotonated carboxylate group and the silica stationary phase.
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Causality: Standard silica-based C18 columns have residual, weakly acidic silanol groups (-Si-OH). At mid-range pH, your carboxylic acid analyte is deprotonated (negatively charged), while some silanols are also deprotonated, leading to ionic repulsion. However, a small population of protonated silanols can interact strongly with your analyte via hydrogen bonding or ion exchange, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[9]
-
Solution Workflow:
Q: What is a good starting point for an HPLC method for this compound?
A: A gradient reversed-phase method is recommended to ensure good separation from potential impurities and degradation products. The following is a robust starting point for method development, which must be validated for your specific application.[10][11]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Standard for reversed-phase; provides good retention and resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifies the mobile phase to suppress ionization of the analyte's carboxylic acid group, improving peak shape.[12] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is effective for screening for unknown impurities and finding the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility than ambient temperature. |
| Detection (UV) | 254 nm or 280 nm (scan for λmax) | The aromatic rings should provide strong absorbance. A photodiode array (PDA) detector is recommended to check for peak purity. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overload. |
Q: How do I make my HPLC method "stability-indicating"?
A: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[6][7] This requires performing forced degradation studies.
-
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 4-8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 2-4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for 4-8 hours.[7]
-
Thermal Degradation: Store the solid compound at 80 °C for 24 hours. Dissolve in the stock solvent.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After exposure, neutralize the acid/base samples and dilute all samples to a target concentration. Analyze them using your developed HPLC method with a PDA detector.
-
-
Self-Validation Check: The method is considered stability-indicating if you can demonstrate baseline resolution between the parent compound peak and all degradation peaks formed under these stress conditions. The PDA detector should be used to confirm peak purity of the parent compound in all stressed samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this carboxylic acid by GC-MS is challenging due to its low volatility and potential for thermal degradation in the hot injector. Derivatization is typically required.
Frequently Asked Questions & Troubleshooting
Q: Can I analyze this compound directly with GC-MS?
A: It is not recommended. The high temperatures of the GC inlet (typically >250 °C) can cause the carboxylic acid to decarboxylate, meaning you would be analyzing a degradation product, not the parent compound. Furthermore, the polar -COOH group leads to poor peak shape and interactions with the column.
Q: What derivatization agent should I use?
A: Silylation is the most common and effective method. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is an excellent choice.
-
Protocol: Silylation for GC-MS Analysis
-
Drying: Ensure your sample is completely dry. Water will quench the derivatization reaction. Lyophilize or dry under a stream of nitrogen.
-
Reaction: To ~1 mg of your dried compound, add 100 µL of BSTFA (+1% TMCS) and 100 µL of a non-polar solvent like pyridine or acetonitrile.
-
Heating: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Injection: Inject 1 µL of the resulting solution into the GC-MS.
-
-
Causality: BSTFA reacts with the acidic proton on the carboxylic acid to replace it with a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, making it suitable for GC analysis.
Q: I'm getting poor sensitivity and my mass spectra have high background noise. What could be the issue?
A: For sulfur-containing compounds, several factors can contribute to poor GC-MS performance.
-
Column Bleed: The sulfur atom can interact with the stationary phase, accelerating column degradation ("bleed"), which appears as background noise in the mass spectrometer. Using a low-bleed column (e.g., a "-MS" designated column) is critical.
-
Co-elution: In complex matrices, hydrocarbons can co-elute with your analyte, causing ion suppression in the MS source, which reduces sensitivity.[5][13] A pre-analysis sample cleanup (e.g., solid-phase extraction) may be necessary.
-
Detector Choice: While MS is common, for trace-level analysis of sulfur compounds, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can offer superior sensitivity and selectivity, eliminating hydrocarbon interference.[5][14][15]
NMR and Mass Spectrometry for Structural Confirmation
Q: What key signals should I look for in the ¹H NMR spectrum?
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
-
Thiophene Protons: Three protons on the thiophene ring, appearing as multiplets or doublets of doublets between ~6.9-7.4 ppm.
-
Pyrrole Proton: One proton on the pyrrole ring, likely a singlet around 6.0-6.5 ppm.
-
Methylene Protons (-CH₂-): A singlet connecting the thiophene and pyrrole rings, expected around 5.0-5.5 ppm.
-
Methyl Protons (-CH₃): Two sharp singlets for the two methyl groups on the pyrrole ring, likely between 2.0-2.5 ppm.
Q: What is the expected mass and what ionization mode should I use in MS?
A: The molecular formula is C₁₂H₁₃NO₂S, giving a monoisotopic mass of approximately 235.07 Da.
-
Ionization Mode Selection:
-
Negative Ion Mode (ESI-): This is the preferred mode. The carboxylic acid will readily lose a proton to form the [M-H]⁻ ion at m/z 234.06. This is highly specific and sensitive for acidic compounds.
-
Positive Ion Mode (ESI+): This mode may also work, forming the [M+H]⁺ ion at m/z 236.08, but is often less sensitive for carboxylic acids unless a basic site is also present.
-
References
- 1. echemi.com [echemi.com]
- 2. 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2,5-Dimethyl-1-(thien-2-ylmethyl)pyrrole-3-carboxylic acid [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
- 8. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension [mdpi.com]
- 9. hplc.eu [hplc.eu]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 17. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR [m.chemicalbook.com]
- 18. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]
Technical Support Center: Overcoming Resistance with 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic Acid Analogs
Welcome to the technical support center for researchers utilizing 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid and its analogs. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during in-vitro and cell-based assays. Pyrrole-based compounds are a significant class of heterocyclic molecules known for a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] The specific scaffold of your compound suggests it may act as a small molecule inhibitor, potentially targeting kinases or enzymes like cyclooxygenases (COX).[4]
This resource will help you navigate experimental hurdles, from unexpected inactivity and poor solubility to the complex issue of acquired cellular resistance.
Part 1: Frequently Asked Questions (FAQs)
Q1: My this compound analog shows no activity in my cell viability assay. What should I check first?
A1: An unexpected lack of activity is a common issue in early-stage drug discovery. Before investigating complex biological reasons, it's critical to rule out fundamental experimental and compound-related issues.
Initial Checklist:
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Compound Integrity and Solubility: Confirm the identity and purity of your compound batch. Crucially, assess its solubility in your final assay medium. Many heterocyclic compounds have low aqueous solubility, and what you believe to be a 10 µM final concentration might actually be much lower due to precipitation.[5] Visually inspect for precipitates after dilution and consider performing a kinetic solubility assay.
-
Cell Line Sensitivity: Verify that your chosen cell line is appropriate. If your compound is a kinase inhibitor, for example, the target kinase should be a known dependency for that cell line's proliferation or survival.[6][7]
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Assay Conditions: Double-check all assay parameters.[7] This includes cell seeding density, final solvent concentration (e.g., DMSO, which should be non-toxic and consistent across plates), incubation times, and the functionality of your detection reagents.[7][8]
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Compound Stability: Consider if the compound might be degrading in the cell culture medium over the course of your experiment. Factors like pH, temperature, and light exposure can affect compound stability.[9]
Q2: I'm observing significant variability between replicate wells in my high-throughput screen. What are the likely causes?
A2: High variability can mask true biological effects and lead to unreliable data. The root causes are often technical and can be systematically addressed.
Troubleshooting Steps:
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Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Inconsistent cell numbers across wells is a primary source of variability.[7]
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Compound Precipitation: Poor solubility can lead to uneven compound distribution. "DMSO shock," where a compound crashes out of solution when a concentrated DMSO stock is diluted into aqueous media, is a frequent problem.[5] Try a stepwise dilution protocol or adding the compound stock to a vortexing buffer to mitigate this.[5]
-
Edge Effects: Evaporation from wells on the perimeter of a microplate can concentrate solutes and affect cell growth. Consider leaving the outer wells filled with sterile media or water and not using them for experimental data.
-
Liquid Handling and Reagent Issues: Calibrate your automated liquid handlers or manual pipettes. Ensure all reagents are properly stored, within their expiration dates, and thoroughly mixed before use.[7][10]
Q3: My compound initially showed good activity, but after prolonged exposure, the cells seem to have become resistant. What are the potential mechanisms?
A3: This is a classic case of acquired resistance, a major challenge in cancer therapy and other fields. Cells can adapt to the presence of an inhibitor through various mechanisms.
Common Mechanisms of Acquired Resistance:
-
Target Upregulation: Cells may increase the expression of the target protein to overcome the inhibitor's effect.[11]
-
Target Mutation: A mutation in the gene encoding the target protein can alter the drug-binding site, reducing the inhibitor's affinity. This is a well-documented mechanism for kinase inhibitors (e.g., "gatekeeper" mutations).[12][13]
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Activation of Bypass Pathways: Cells can activate alternative signaling pathways that compensate for the inhibited pathway, allowing them to maintain proliferation and survival.[11]
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Increased Drug Efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the inhibitor from the cell, lowering its intracellular concentration.[9][11]
Part 2: Troubleshooting Guides
Guide 1: Addressing Poor Compound Solubility
Poor aqueous solubility is a pervasive issue for many organic small molecules, including pyrrole derivatives.[5] It can lead to inaccurate concentration measurements, high variability, and false-negative results.
Workflow for Diagnosing and Overcoming Solubility Issues
Caption: A stepwise workflow for troubleshooting compound solubility.
Detailed Protocols
Protocol 1: Stepwise Dilution to Avoid Precipitation
-
Prepare a 10 mM stock of your compound in 100% DMSO.
-
Create an intermediate dilution series in DMSO (e.g., 1 mM, 100 µM).
-
Prepare your final dilutions by adding a small volume of the intermediate DMSO stock to your aqueous assay buffer while vortexing to ensure rapid mixing. This minimizes localized high concentrations that can lead to "DMSO shock".[5]
Protocol 2: pH Modification for Carboxylic Acids The carboxylic acid moiety in your compound is ionizable.[14] Adjusting the pH of your buffer can significantly alter solubility.[5]
-
Prepare a set of buffers at different pH values (e.g., pH 6.0, 7.4, 8.0).
-
Determine the solubility of your compound in each buffer.
-
Caution: Ensure the chosen pH is compatible with your biological system (e.g., cell health, enzyme activity).[5]
Data Summary: Solubility Enhancement Strategies
| Method | Principle | Suitability | Key Consideration |
| pH Adjustment | Increases ionization of acidic/basic groups to form more soluble salts.[5] | Compounds with ionizable functional groups. | pH must be compatible with the biological assay.[5] |
| Co-solvents | Increases the polarity of the solvent system. | Broadly applicable for many organic molecules. | The co-solvent must not have its own biological activity or interfere with the assay.[10] |
| Excipients | Encapsulate the compound to increase apparent solubility. | In-vitro assays; less common for cell-based. | Excipients like cyclodextrins can have their own biological effects.[10] |
Guide 2: Investigating Acquired Cellular Resistance
When cells develop resistance, it is crucial to identify the underlying mechanism to devise a counter-strategy.
Workflow for Characterizing Resistance Mechanisms
Caption: A logical workflow to identify the mechanism of acquired drug resistance.
Detailed Protocols
Protocol 3: Western Blot for Target Protein Expression
-
Culture both the parental (sensitive) and the newly generated resistant cell lines.
-
Lyse the cells and quantify total protein concentration.
-
Load equal amounts of protein from each cell line onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the suspected target protein of your compound.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
A significant increase in the target protein band intensity in the resistant line compared to the parental line suggests target upregulation as a resistance mechanism.[11]
Protocol 4: Combination Therapy to Probe Bypass Pathways
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Based on the known function of your target, hypothesize a likely bypass pathway. For example, if you are inhibiting a kinase in the MAPK pathway, a parallel pathway like PI3K/Akt might be upregulated.
-
Treat the resistant cells with your pyrrole analog alone, an inhibitor of the suspected bypass pathway alone, and a combination of both.
-
Perform a cell viability assay.
-
If the combination of drugs shows a synergistic effect (i.e., kills more cells than the sum of the individual drugs), it strongly suggests that the activation of the bypass pathway is contributing to resistance.[12]
Guide 3: Addressing Off-Target Effects
Small molecule inhibitors are rarely perfectly specific and can interact with unintended proteins, known as off-targets.[15][16] This can lead to unexpected biological responses or toxicity.
Distinguishing On-Target vs. Off-Target Effects
It is a major challenge to determine if an observed cellular effect is due to the inhibition of the intended target or an off-target.[17]
Caption: A decision tree for validating on-target versus off-target effects.
Advanced Strategy: PROTACs
If resistance arises from target mutations that prevent your compound from binding effectively, an alternative strategy is to switch from inhibition to degradation.[12] PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that link a ligand for your target protein to a recruiter for an E3 ubiquitin ligase.[18] This induces the ubiquitination and subsequent proteasomal degradation of the entire target protein, a mechanism that can be effective even if the target has mutations that confer resistance to traditional inhibitors.[18]
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid and Structurally Related Anti-inflammatory Agents
In the landscape of medicinal chemistry, the pyrrole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides a comparative analysis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, a specific pyrrole derivative, in the context of its structural analogs with known anti-inflammatory activity. Drawing inspiration from established non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin, this document will delve into structure-activity relationships, mechanistic insights, and the experimental protocols used to evaluate this class of compounds.[2][3]
Introduction to the Target Compound and its Chemical Space
This compound is a heterocyclic compound featuring a central 2,5-dimethylpyrrole ring, N-substituted with a thienylmethyl group, and a carboxylic acid moiety at the 3-position.[4][5] While specific biological data for this exact molecule is not extensively published in peer-reviewed literature, its structural components are hallmarks of compounds designed to exhibit anti-inflammatory properties. The pyrrole ring and the carboxylic acid group are key pharmacophoric elements found in several established NSAIDs.[2][3]
The pursuit of novel anti-inflammatory agents is driven by the need for molecules with improved efficacy and safety profiles.[1] A common strategy in drug discovery is the structural modification of known pharmacophores to develop new compounds with enhanced activity and better pharmacological properties.[1] The pyrrole heterocycle is a versatile scaffold that has been extensively explored for developing anti-inflammatory, antimicrobial, and antineoplastic agents.[1]
Structural Comparison with Tolmetin and Other Analogs
A meaningful comparison of this compound can be made by examining its structure alongside the well-established NSAID, Tolmetin, and other researched pyrrole derivatives.
Tolmetin , chemically known as [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid, is a member of the heterocyclic acetic acid derivative class of NSAIDs.[6] It functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[6][7]
Below is a structural comparison of the target compound with Tolmetin and another related derivative.
| Compound Name | Chemical Structure | Key Structural Features |
| This compound | 2,5-Dimethylpyrrole coreN-thienylmethyl substituentCarboxylic acid at position 3 | |
| Tolmetin | 1-Methyl-5-(4-methylbenzoyl)pyrrole coreAcetic acid at position 2 | |
| 2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 2,5-Dimethylpyrrole coreUnsubstituted nitrogenCarboxylic acid at position 3 |
The structural similarities and differences between these compounds are crucial for understanding their potential biological activities. The presence of the carboxylic acid group in all three is a common feature of many NSAIDs, as it is often involved in binding to the active site of COX enzymes. The nature of the substituent on the pyrrole nitrogen and the position of the acidic moiety are key determinants of activity and selectivity.
Mechanistic Insights: The Role of COX Inhibition
The primary mechanism of action for many pyrrole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes.[3] There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[3] Therefore, a major goal in the design of new NSAIDs is to achieve selective inhibition of COX-2 over COX-1.
The following diagram illustrates the general mechanism of action for COX-inhibiting NSAIDs.
Caption: Mechanism of action of COX-inhibiting NSAIDs.
Experimental Evaluation of Anti-inflammatory Activity
To ascertain the anti-inflammatory and analgesic potential of compounds like this compound, a series of in vitro and in vivo assays are typically employed.
In Vitro COX Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a compound against COX-1 and COX-2 enzymes.
Experimental Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the natural substrate.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated. The ratio of IC50 (COX-1) / IC50 (COX-2) determines the selectivity index.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[1]
Experimental Protocol:
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID like Indomethacin or Tolmetin.
-
Induction of Inflammation: After a set period (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of the rats.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
The following diagram outlines the workflow for this in vivo assay.
Caption: Workflow for the carrageenan-induced paw edema assay.
Structure-Activity Relationship (SAR) Insights
By analyzing the structures and activities of various pyrrole derivatives, certain structure-activity relationships can be deduced.
-
The Acidic Moiety: The presence of a carboxylic acid or a bioisostere is generally crucial for COX inhibition. Its position on the pyrrole ring can influence potency and selectivity.
-
N-Substituent: The group attached to the pyrrole nitrogen significantly impacts the compound's properties. In the target compound, the thienylmethyl group is a lipophilic moiety that can influence binding to the enzyme's active site. The thiophene ring can also act as a bioisostere of a phenyl ring.[8]
-
Substitution on the Pyrrole Ring: The methyl groups at positions 2 and 5 of the pyrrole ring in the target compound can affect its conformation and interaction with the target protein.
Studies on various pyrrole derivatives have shown that strategic modifications can lead to potent and selective COX-2 inhibitors.[3] For instance, the incorporation of specific pharmacophores can enhance the anti-inflammatory effects.[3]
Conclusion and Future Directions
While this compound is not a widely studied compound, its structural features place it in a promising class of potential anti-inflammatory agents. Its close resemblance to the core of established NSAIDs like Tolmetin suggests that it warrants further investigation. Future research should focus on its synthesis and subsequent evaluation in the in vitro and in vivo assays described in this guide. A thorough investigation of its COX-1/COX-2 inhibitory activity and its efficacy in animal models of inflammation would provide a clear understanding of its therapeutic potential. Furthermore, exploring variations of the N-substituent and the substitution pattern on the pyrrole ring could lead to the discovery of novel and more potent anti-inflammatory drug candidates.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Tolmetin - Wikipedia [en.wikipedia.org]
- 7. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic Acid versus Standard Tyrosine Kinase Inhibitors in Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, the pyrrole-3-carboxylic acid scaffold has emerged as a promising pharmacophore, particularly in the inhibition of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and progression. This guide provides a comparative preclinical evaluation of a novel investigational compound, 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid (herein referred to as Compound X), against established first- and second-line treatments for advanced Renal Cell Carcinoma (RCC), namely Sunitinib, Pazopanib, and Cabozantinib.
Given the nascent stage of research on Compound X, this guide will adopt a forward-looking, technically grounded perspective. We will postulate a plausible mechanism of action for Compound X based on the known activities of structurally related pyrrole derivatives and outline a rigorous, multi-faceted preclinical strategy to benchmark its efficacy against current standards of care. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols for a robust comparative analysis.
Mechanistic Overview: Targeting the Drivers of RCC
Advanced Renal Cell Carcinoma is predominantly characterized by its hypervascular nature, driven by the overexpression of Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). This is often a consequence of mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene, leading to the stabilization of hypoxia-inducible factors (HIFs) and subsequent upregulation of pro-angiogenic factors.
Standard Treatments:
-
Sunitinib and Pazopanib: These are multi-targeted TKIs that primarily inhibit VEGFR-1, -2, and -3, and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β)[1][2][3]. By blocking these receptors, they disrupt downstream signaling pathways, leading to an anti-angiogenic effect and direct anti-tumor activity[4][5].
-
Cabozantinib: This TKI also targets VEGFRs and PDGFRs but has the additional activity of inhibiting MET and AXL, which are implicated in tumor progression and the development of resistance to anti-angiogenic therapies[6][7][8].
Hypothesized Mechanism of Compound X:
Based on the recurring motif of VEGFR and PDGFR inhibition among pyrrole-3-carboxylic acid derivatives explored for anticancer properties, we hypothesize that Compound X functions as a dual inhibitor of these key RTKs. The thienylmethyl substituent may confer unique binding kinetics or selectivity, potentially offering a differentiated efficacy or safety profile.
Below is a diagram illustrating the targeted signaling pathways.
Caption: Targeted signaling pathways of TKIs in RCC.
Comparative In Vitro Efficacy Assessment
A tiered approach to in vitro testing is essential to build a comprehensive profile of Compound X's efficacy relative to standard treatments.
Cell Viability and Proliferation Assays
The initial step is to determine the cytotoxic and anti-proliferative effects of Compound X on RCC cell lines.
Experimental Rationale: The MTT and XTT assays are foundational for assessing cell metabolic activity, which serves as a proxy for cell viability[9][10][11][12]. Comparing the IC50 values (the concentration of a drug that inhibits a biological process by 50%) provides a direct measure of potency.
Data Presentation:
| Compound | Cell Line | IC50 (µM) - 48h | IC50 (µM) - 72h |
| Compound X | 786-O | Experimental | Experimental |
| Caki-1 | Experimental | Experimental | |
| Sunitinib | 786-O | Reference | Reference |
| Caki-1 | Reference | Reference | |
| Pazopanib | 786-O | Reference | Reference |
| Caki-1 | Reference | Reference | |
| Cabozantinib | 786-O | Reference | Reference |
| Caki-1 | Reference | Reference |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RCC cell lines (e.g., 786-O, Caki-1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound X and the reference TKIs (Sunitinib, Pazopanib, Cabozantinib) for 48 and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Anti-Angiogenic Potential: Endothelial Tube Formation Assay
A hallmark of TKIs in RCC is their ability to inhibit angiogenesis. The tube formation assay is a classic in vitro model for this process.
Experimental Rationale: This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures on a basement membrane matrix[13][14][15][16][17]. The disruption of this process by a compound indicates its anti-angiogenic potential.
Data Presentation:
| Compound | Concentration (µM) | Mean Tube Length (% of Control) | Mean Branch Points (% of Control) |
| Compound X | Experimental | Experimental | Experimental |
| Sunitinib | Reference | Reference | Reference |
| Pazopanib | Reference | Reference | Reference |
| Cabozantinib | Reference | Reference | Reference |
Experimental Protocol: Endothelial Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs (Human Umbilical Vein Endothelial Cells) onto the Matrigel-coated wells.
-
Treatment: Immediately treat the cells with varying concentrations of Compound X and the reference TKIs.
-
Incubation: Incubate for 6-18 hours at 37°C to allow for tube formation.
-
Imaging: Visualize and capture images of the tube networks using a microscope.
-
Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify total tube length and the number of branch points.
Inhibition of Cell Migration and Invasion
The metastatic potential of cancer cells is dependent on their ability to migrate and invade surrounding tissues.
Experimental Rationale: The Transwell assay, or Boyden chamber assay, is a standard method to evaluate cell migration and invasion[18][19][20][21]. For invasion assays, the transwell insert is coated with an extracellular matrix (ECM) component like Matrigel, which cells must degrade to migrate through.
Data Presentation:
| Compound | Assay Type | Concentration (µM) | Migrated/Invaded Cells (% of Control) |
| Compound X | Migration | Experimental | Experimental |
| Invasion | Experimental | Experimental | |
| Sunitinib | Migration | Reference | Reference |
| Invasion | Reference | Reference | |
| Pazopanib | Migration | Reference | Reference |
| Invasion | Reference | Reference | |
| Cabozantinib | Migration | Reference | Reference |
| Invasion | Reference | Reference |
Experimental Protocol: Transwell Invasion Assay
-
Insert Coating: Coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel.
-
Cell Seeding: Seed serum-starved RCC cells in the upper chamber in a serum-free medium containing the test compounds.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the stained cells in multiple fields of view under a microscope.
Caption: In vitro experimental workflow.
In Vivo Efficacy Assessment in Xenograft Models
While in vitro assays provide valuable mechanistic insights, in vivo models are critical for evaluating the therapeutic potential of a compound in a more complex biological system.
Experimental Rationale: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly favored as they better recapitulate the heterogeneity and microenvironment of human tumors compared to cell line-derived xenografts[22][23][24][25][26].
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | Experimental | N/A |
| Compound X | Experimental | Experimental |
| Sunitinib | Reference | Reference |
| Pazopanib | Reference | Reference |
| Cabozantinib | Reference | Reference |
Experimental Protocol: RCC Patient-Derived Xenograft Model
-
Tumor Implantation: Surgically implant fresh tumor fragments from RCC patients subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (Vehicle, Compound X, Sunitinib, Pazopanib, Cabozantinib) and initiate daily oral administration of the compounds.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group relative to the vehicle control.
Caption: In vivo experimental workflow.
Conclusion and Future Directions
This guide outlines a comprehensive preclinical strategy to evaluate the efficacy of the novel compound, this compound (Compound X), in the context of Renal Cell Carcinoma. By systematically comparing its performance against standard-of-care TKIs like Sunitinib, Pazopanib, and Cabozantinib across a battery of validated in vitro and in vivo assays, a robust data package can be generated to inform its potential for further development.
Future studies should also include kinase profiling assays to confirm the specific targets of Compound X and to assess its off-target activities, which will be crucial for predicting its clinical safety profile. Furthermore, exploring its efficacy in models of acquired resistance to standard TKIs could reveal unique therapeutic niches. The ultimate goal of this rigorous preclinical evaluation is to determine if Compound X offers a meaningful improvement in efficacy, safety, or both, over existing therapies for patients with advanced RCC.
References
- 1. Pazopanib in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. cabometyxhcp.com [cabometyxhcp.com]
- 7. researchgate.net [researchgate.net]
- 8. Cabozantinib in the treatment of advanced renal cell carcinoma: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - IE [thermofisher.com]
- 17. ibidi.com [ibidi.com]
- 18. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. Transwell assay [bio-protocol.org]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 24. UQ eSpace [espace.library.uq.edu.au]
- 25. mdpi.com [mdpi.com]
- 26. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Identification and Validation of the Biological Target for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the unambiguous identification and validation of its biological target. This guide provides an in-depth, experience-driven framework for elucidating the molecular target of the novel compound, 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid.
While the precise biological target of this specific molecule is not yet publicly established, its core structure, a substituted pyrrole-3-carboxylic acid, shares features with a class of well-characterized multi-kinase inhibitors, such as Sunitinib.[1][2] Sunitinib is known to target several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3][4] This structural similarity provides a strong rationale for hypothesizing that this compound may also function as a kinase inhibitor.
This guide, therefore, outlines a systematic, multi-phase experimental strategy to test this hypothesis, moving from broad, unbiased screening to deep, mechanistic validation. Each step is designed to build upon the last, creating a self-validating cascade of evidence to confidently identify and characterize the biological target.
Phase 1: Hypothesis Generation through Broad Kinase Profiling
The most logical and unbiased starting point for a putative kinase inhibitor is to assess its activity against a wide array of kinases. This approach maximizes the probability of identifying primary targets and provides an early indication of selectivity.
Rationale: Kinase inhibitor discovery is often complicated by off-target effects.[5] A broad initial screen is crucial for building a selectivity profile, which is a key determinant of a drug's therapeutic index.[5] Commercial services offer comprehensive kinase assay panels that can test a compound against hundreds of kinases in a single screen.[6][7]
Experimental Protocol: In Vitro Kinase Panel Screening
-
Compound Preparation: Solubilize this compound in a suitable solvent, typically DMSO, to create a high-concentration stock solution.
-
Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins Discovery). These services typically utilize radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure the ability of the compound to inhibit the phosphorylation of a substrate by a given kinase.[6][7] A standard initial screen is often performed at a single high concentration (e.g., 1 or 10 µM).
-
Data Analysis: The primary data will be presented as percent inhibition for each kinase relative to a DMSO control.
Data Presentation: Initial Kinase Profile
| Kinase Target | Compound Concentration (µM) | Percent Inhibition (%) |
| VEGFR2 | 10 | 95 |
| PDGFRβ | 10 | 88 |
| c-Kit | 10 | 75 |
| FLT3 | 10 | 68 |
| SRC | 10 | 25 |
| EGFR | 10 | 5 |
| ... (other kinases) | 10 | <10 |
This is a hypothetical data table for illustrative purposes.
Interpretation and Next Steps:
Strong inhibition (>70%) of specific kinases, such as VEGFR2 and PDGFRβ in the hypothetical data above, identifies them as primary candidates for further validation. The next step is to determine the potency (IC₅₀) for these "hits" by running dose-response assays.
Phase 2: Establishing Cellular Activity and Target Engagement
Once primary candidate targets are identified in vitro, it is imperative to confirm that the compound can engage these targets within a complex cellular environment and elicit a functional response.[8]
Workflow for Cellular Target Validation
Caption: Workflow for cellular validation of a kinase inhibitor.
Cellular Proliferation Assays
Rationale: Many receptor tyrosine kinases, like VEGFR2 and PDGFRβ, are key drivers of cell proliferation and survival in certain cell types, particularly in cancer.[9][10][11] If the compound inhibits these kinases, it should reduce the viability of cell lines that are dependent on their signaling.
Experimental Protocol: Cell Viability Assay
-
Cell Selection: Choose cell lines where the candidate kinases are known to be key drivers of proliferation. For example, Human Umbilical Vein Endothelial Cells (HUVECs) are highly responsive to VEGF/VEGFR2 signaling.[9]
-
Cell Plating: Seed the selected cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Viability Measurement: Assess cell viability using a standard method such as an MTS or ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Target Phosphorylation Status
Rationale: Kinase inhibitors block the phosphorylation of the kinase itself (autophosphorylation) and its downstream substrates.[12] Measuring the phosphorylation status of the target kinase is a direct and widely accepted method to confirm target inhibition in cells.[13][14]
Experimental Protocol: Phospho-Tyrosine Western Blotting
-
Cell Treatment: Culture an appropriate cell line (e.g., HUVECs for VEGFR2) and starve them of serum to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the cognate ligand (e.g., VEGF-A for VEGFR2) for a short period (5-15 minutes) to induce kinase activation.
-
Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-pVEGFR2 Tyr1175). Subsequently, strip the membrane and re-probe with an antibody for the total protein of the target kinase as a loading control.[16][17]
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.[17]
Data Presentation: Western Blot Analysis
A typical result would show a dose-dependent decrease in the phosphorylated form of the target kinase, while the total kinase levels remain unchanged, providing strong evidence of target inhibition.
Direct Target Engagement Assays
Rationale: While a reduction in phosphorylation indicates target pathway inhibition, it does not definitively prove that the compound is directly binding to the intended kinase. Direct target engagement assays provide this crucial piece of evidence by measuring the physical interaction between the compound and its target inside the cell.[18][19][20]
Comparison of Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[18][21][22][23] | Label-free; works with endogenous proteins; applicable in tissues.[21][22] | Can be low-throughput; requires specific antibodies for Western blot detection or mass spectrometry for proteome-wide analysis.[23] |
| NanoBRET™ Target Engagement Assay | Measures compound binding via competitive displacement of a fluorescent tracer from a NanoLuc®-tagged kinase in live cells.[19][24] | High-throughput; provides quantitative affinity data (apparent Kᵢ) in live cells; can measure residence time.[19][24] | Requires overexpression of a tagged protein; dependent on the availability of specific tracers. |
Choosing the Right Assay: For initial validation, CETSA followed by Western blotting for the specific target is a robust, label-free approach.[18] If higher throughput and quantitative affinity data are required, the NanoBRET™ assay is an excellent alternative, provided a suitable assay for the target kinase is available.[19]
Phase 3: Biophysical Characterization of the Compound-Target Interaction
After confirming target engagement in cells, the next step is to precisely characterize the binding interaction using purified components. Biophysical methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Comparison of Biophysical Methods
| Method | Principle | Key Outputs | Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound flows over the immobilized protein target.[25][26][27] | Affinity (Kᴅ), association rate (kₐ), dissociation rate (kₒff), residence time.[25][26] | Medium to High |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the compound and the target protein.[28][29][30][31] | Affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[28][31] | Low to Medium |
Rationale and Causality:
-
SPR is invaluable for understanding the kinetics of the interaction.[27][32][33] A compound with a slow dissociation rate (long residence time) may exhibit a more durable pharmacological effect in vivo, even if its affinity (Kᴅ) is comparable to a compound with a fast off-rate.[26]
-
ITC is the gold standard for measuring the thermodynamics of binding, providing a complete thermodynamic profile in a single experiment.[28][34] This information can be crucial for lead optimization, as it reveals whether binding is driven by enthalpy (favorable bonding interactions) or entropy (hydrophobic effects and conformational changes).[31]
Phase 4: Validating the Mechanism of Action in a Biological Context
The final phase of target validation connects the molecular binding event to the observed cellular phenotype. This involves demonstrating that the inhibition of the identified target is directly responsible for the compound's biological effects.
VEGFR2 Signaling Pathway Example
If VEGFR2 is confirmed as a primary target, it is essential to show that the compound inhibits key downstream signaling nodes.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Experimental Approaches:
-
Downstream Pathway Analysis: Using Western blotting, demonstrate that the compound not only inhibits VEGFR2 phosphorylation but also the phosphorylation of downstream effectors like AKT and ERK.[9][12][35][36] This confirms that the target inhibition translates to a blockade of the entire signaling cascade.
-
Rescue Experiments: In a cell-based assay, if the compound's anti-proliferative effect can be "rescued" (i.e., reversed) by introducing a constitutively active form of a downstream effector (e.g., active AKT), it provides strong evidence that the compound's effect is mediated through the inhibition of the upstream target (VEGFR2).
-
Target Knockdown/Knockout: Compare the effect of the compound in wild-type cells versus cells where the target kinase has been knocked down (using siRNA) or knocked out (using CRISPR). If the compound has a significantly reduced effect in the knockdown/knockout cells, it strongly supports that the kinase is the primary target.
Conclusion
Validating the biological target of a novel compound like this compound is a rigorous, multi-faceted process. It requires a logical progression from broad, unbiased screening to highly specific mechanistic studies. By systematically integrating in vitro biochemical assays, cell-based functional and target engagement studies, and biophysical characterization, researchers can build a robust body of evidence. This comprehensive approach not only confidently identifies the primary biological target but also provides critical insights into the compound's mechanism of action, selectivity, and therapeutic potential, paving the way for its further development.
References
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. PDGFRB gene: MedlinePlus Genetics [medlineplus.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2D and 1D Western Blotting with anti-PhosphoTyrosine Antibody [kendricklabs.com]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. PhosphoTyrosine Western Blotting [protocols.io]
- 16. Anti-Phosphotyrosine Antibodies | Invitrogen [thermofisher.com]
- 17. Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pelagobio.com [pelagobio.com]
- 19. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 20. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. CETSA [cetsa.org]
- 23. mdpi.com [mdpi.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. drughunter.com [drughunter.com]
- 28. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 32. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. bioradiations.com [bioradiations.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. commerce.bio-rad.com [commerce.bio-rad.com]
A Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic Acid and its Analogs as Anti-Inflammatory Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, a promising scaffold in the development of novel anti-inflammatory therapeutics. By objectively comparing its performance with structural analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Pyrrole Scaffold in Inflammation Research
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation.[4] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[4]
This guide focuses on this compound, a compound of interest due to its structural resemblance to known COX inhibitors. We will explore how modifications to its core structure influence its inhibitory activity against COX-1 and COX-2, providing a rational basis for the design of more potent and selective anti-inflammatory agents.
Structure-Activity Relationship (SAR) Analysis
The anti-inflammatory activity of pyrrole-3-carboxylic acid derivatives is intricately linked to the nature and position of substituents on the pyrrole ring. The general structure of the compounds discussed in this guide is centered around a 2,5-dimethylpyrrole-3-carboxylic acid core, with variability primarily at the N-1 position.
The Critical Role of the N-1 Substituent
The substituent at the N-1 position of the pyrrole ring plays a pivotal role in determining both the potency and selectivity of COX inhibition.[4] Studies on a series of 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl]-substituted carboxylic acid derivatives have provided valuable insights into these relationships.[4]
While the exact compound this compound was not explicitly detailed in the comparative study, the data on its analogs with various N-1 substituents allow for a predictive analysis of its potential activity. The presence of a thienylmethyl group, an aromatic heterocyclic moiety, suggests a potential for significant interaction within the active site of the COX enzymes.
Generally, compounds with an acetic acid group at the N-1 position have demonstrated high activity against both COX-1 and COX-2.[4] For instance, compounds 4g , 4h , 4k , and 4l from a comparative study, all featuring an N-1 acetic acid moiety, exhibited potent inhibition of both isoforms.[4] Conversely, introducing a bulkier aromatic carboxylic acid at the N-1 position, such as in compounds 5b and 5e , tends to shift the selectivity towards COX-1 inhibition.[4] This suggests that the size and nature of the N-1 substituent are critical determinants of COX-1/COX-2 selectivity.
The 2-thienylmethyl group in our target compound is isosteric to a benzyl group, and its sulfur atom can participate in unique interactions within the enzyme's active site. It is hypothesized that this group can occupy a hydrophobic pocket in the COX active site, contributing to binding affinity. The flexibility of the methylene linker allows the thiophene ring to adopt an optimal orientation for interaction.
Comparative Analysis of COX-1 and COX-2 Inhibition
To provide a quantitative comparison, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several N-1 substituted pyrrole-3-carboxylic acid analogs. The data is presented as IC50 values, the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | N-1 Substituent | R Group (at C-5) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4g | -CH₂COOH | 4-F-Ph | 0.45 | 0.21 | 2.14 |
| 4h | -CH₂COOH | 4-Cl-Ph | 0.19 | 0.09 | 2.11 |
| 4k | -CH₂COOH | 4-CH₃-Ph | 0.33 | 0.15 | 2.20 |
| 4l | -CH₂COOH | 4-OCH₃-Ph | 0.51 | 0.24 | 2.13 |
| 5b | 4-COOH-Ph | 4-Cl-Ph | 0.15 | 0.31 | 0.48 |
| 5e | 4-COOH-Ph | 4-OCH₃-Ph | 0.22 | 0.45 | 0.49 |
| Ibuprofen | - | - | 15.2 | 25.8 | 0.59 |
| Celecoxib | - | - | 28.6 | 0.08 | 357.5 |
| Data extracted from a study on 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl]-substituted carboxylic acid derivatives.[4] |
From this data, it is evident that analogs with an N-1 acetic acid group (4g, 4h, 4k, 4l ) are potent dual inhibitors of COX-1 and COX-2, with a slight preference for COX-2.[4] In contrast, analogs with a benzoic acid group at the N-1 position (5b, 5e ) show a preference for COX-1 inhibition.[4] Based on these findings, it is plausible to predict that this compound would exhibit potent, likely dual, inhibitory activity against COX enzymes. The thienylmethyl group is less acidic than the carboxylic acid-containing substituents, which may influence its selectivity profile.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the anti-inflammatory activity of these compounds are provided below.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitors (e.g., Ibuprofen, Celecoxib) dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
Assay Reaction: a. To each well of a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme. b. Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (DMSO only). c. Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding arachidonic acid to all wells. e. Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Model
This is a well-established animal model for evaluating the acute anti-inflammatory activity of a compound.
Animals:
-
Male Wistar rats or Swiss albino mice.
Materials:
-
1% Carrageenan solution in saline
-
Test compound and reference drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. A control group receives the vehicle only.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion
The 2,5-Dimethyl-1-(substituted)pyrrole-3-carboxylic acid scaffold represents a promising class of compounds for the development of novel anti-inflammatory agents. The structure-activity relationship studies highlight the critical role of the N-1 substituent in determining both the potency and selectivity of COX inhibition. While further studies are required to fully elucidate the pharmacological profile of this compound, the existing data on its analogs suggest that it is a strong candidate for a potent anti-inflammatory agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of this and other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Confirmatory Spectral Analysis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Abstract
This guide provides a comprehensive framework for the unambiguous structural confirmation of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid using a multi-technique spectroscopic approach. We present a detailed analysis of expected data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, and 2D correlation experiments. By juxtaposing the expected spectral features of the target molecule with a structurally similar isomer, 2,5-Dimethyl-1-(3-thienylmethyl)pyrrole-3-carboxylic acid, this guide highlights the critical data points and interpretive logic required to definitively differentiate between the two. The methodologies described herein are grounded in established analytical principles to ensure scientific rigor and data integrity.
Introduction: The Imperative for Unambiguous Characterization
This compound is a heterocyclic compound incorporating three key pharmacophores: a dimethylpyrrole core, a carboxylic acid moiety, and a thienylmethyl substituent. The precise arrangement of these functional groups is paramount, as even minor structural variations, such as the linkage position on the thiophene ring, can drastically alter a molecule's biological activity, reactivity, and physicochemical properties. Consequently, rigorous and unequivocal structural confirmation is a critical step in any research or development pipeline.
This guide establishes a self-validating analytical workflow that leverages the strengths of multiple, orthogonal spectroscopic techniques.[1] We will demonstrate how a synergistic interpretation of HRMS, FT-IR, and a suite of 1D and 2D NMR experiments provides an irrefutable "spectral fingerprint" for the target molecule. To underscore the resolving power of this approach, we will conduct a comparative analysis against its positional isomer, 2,5-Dimethyl-1-(3-thienylmethyl)pyrrole-3-carboxylic acid, where the only difference is the attachment point on the thiophene ring.
Analytical Strategy: A Multi-Pronged Approach
No single technique can provide absolute structural proof. A robust confirmatory analysis relies on the convergence of data from several independent methods. Our strategy is built on three pillars:
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition (molecular formula).[2][3] This is the first gate in confirming the identity of a newly synthesized compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of key functional groups (e.g., carboxylic acid O-H and C=O, aromatic rings). While not typically used for differentiating isomers of this type, it is essential for confirming the overall chemical architecture.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structural elucidation.
Experimental Protocols & Methodologies
High-Resolution Mass Spectrometry (HRMS)
-
Rationale: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the compound's elemental formula.[2][11][12][13] This technique can distinguish between compounds that have the same nominal mass but different atomic compositions.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically preferred to generate the protonated molecule [M+H]⁺.
-
Analysis: Acquire the full scan mass spectrum. The measured m/z of the most intense peak corresponding to the molecular ion is compared against the theoretical exact mass calculated for the proposed formula, C₁₂H₁₃NO₂S.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR is a rapid, non-destructive technique that identifies the vibrational modes of specific bonds within a molecule, confirming the presence of key functional groups.[4]
-
Protocol:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (1-2 mg) with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: Identify characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, C-H stretches, and aromatic C=C and C-N stretches.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity.[9][10] The use of 2D NMR is essential for isomer differentiation.[1][7]
-
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like the carboxylic acid -OH). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D Spectra Acquisition:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically through 2-3 bonds).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.[8]
-
-
Comparative Spectral Analysis: Target vs. Isomer
The molecular formula for both this compound and its isomer is C₁₂H₁₃NO₂S .
High-Resolution Mass Spectrometry (HRMS)
Both the target molecule and its isomer will have the same theoretical exact mass.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₃NO₂S |
| Theoretical Exact Mass ([M+H]⁺) | 252.0740 Da |
An observed mass within ±5 ppm of this value (e.g., 252.0740 ± 0.0013) strongly supports the proposed molecular formula.[2][12] While HRMS confirms the formula, it cannot differentiate between these isomers. Fragmentation patterns in MS/MS experiments could potentially show differences, but NMR remains the definitive tool for this specific challenge.[14][15][16][17]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra of both isomers are expected to be nearly identical, as they contain the same functional groups. Key expected absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3200-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1680 | C=O stretch | Carboxylic Acid |
| ~3100-2900 | C-H stretch | Aromatic & Aliphatic |
| ~1550, ~1470 | C=C stretch | Pyrrole & Thiophene Rings |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~1100 | C-N stretch | Pyrrole Ring |
Table 1: Expected FT-IR Absorption Bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is where the structural differences between the isomers become clear. The chemical shifts and, most importantly, the coupling patterns of the thiophene protons provide the definitive evidence.[18]
The following tables summarize the predicted chemical shifts for the target molecule and its key isomer. Actual values may vary slightly based on experimental conditions.[19][20][21]
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Solvent: DMSO-d₆)
| Proton Label | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Carbon Label | Predicted ¹³C Shift (δ, ppm) |
| -COOH | ~12.0 | br s | 1H | C=O | ~165 |
| H-d (Thiophene) | ~7.35 | dd (J ≈ 5.1, 1.2 Hz) | 1H | C-a (Pyrrole) | ~140 |
| H-c (Thiophene) | ~7.00 | dd (J ≈ 5.1, 3.5 Hz) | 1H | C-b (Thiophene) | ~138 |
| H-b (Thiophene) | ~6.95 | dd (J ≈ 3.5, 1.2 Hz) | 1H | C-e (Pyrrole) | ~130 |
| H-f (Pyrrole) | ~6.10 | s | 1H | C-d (Thiophene) | ~127 |
| -CH₂- | ~5.50 | s | 2H | C-c (Thiophene) | ~126 |
| -CH₃ (pos. 2) | ~2.40 | s | 3H | C-b (Thiophene) | ~125 |
| -CH₃ (pos. 5) | ~2.15 | s | 3H | C-f (Pyrrole) | ~115 |
| C-g (Pyrrole) | ~106 | ||||
| -CH₂- | ~45 | ||||
| -CH₃ (pos. 2) | ~14 | ||||
| -CH₃ (pos. 5) | ~12 |
Table 3: Predicted ¹H and ¹³C NMR Data for Isomer: 2,5-Dimethyl-1-(3-thienylmethyl)pyrrole-3-carboxylic acid (Solvent: DMSO-d₆)
| Proton Label | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Carbon Label | Predicted ¹³C Shift (δ, ppm) |
| -COOH | ~12.0 | br s | 1H | C=O | ~165 |
| H-d' (Thiophene) | ~7.45 | dd (J ≈ 5.0, 3.0 Hz) | 1H | C-a (Pyrrole) | ~140 |
| H-b' (Thiophene) | ~7.30 | dd (J ≈ 3.0, 1.0 Hz) | 1H | C-c' (Thiophene) | ~137 |
| H-c' (Thiophene) | ~7.05 | dd (J ≈ 5.0, 1.0 Hz) | 1H | C-e (Pyrrole) | ~130 |
| H-f (Pyrrole) | ~6.10 | s | 1H | C-d' (Thiophene) | ~128 |
| -CH₂- | ~5.30 | s | 2H | C-b' (Thiophene) | ~126 |
| -CH₃ (pos. 2) | ~2.40 | s | 3H | C-a' (Thiophene) | ~123 |
| -CH₃ (pos. 5) | ~2.15 | s | 3H | C-f (Pyrrole) | ~115 |
| C-g (Pyrrole) | ~106 | ||||
| -CH₂- | ~48 | ||||
| -CH₃ (pos. 2) | ~14 | ||||
| -CH₃ (pos. 5) | ~12 |
The key to distinguishing the isomers lies in the coupling patterns observed in the ¹H NMR and confirmed via ¹H-¹H COSY.
-
For the Target Molecule (2-thienylmethyl): The three thiophene protons (H-b, H-c, H-d) will appear as a characteristic set of three distinct doublet of doublets (dd). A COSY experiment will show that H-c is coupled to both H-b and H-d, while H-b and H-d are only coupled to H-c.
-
For the Isomer (3-thienylmethyl): The three thiophene protons (H-b', H-c', H-d') will also show coupling, but their chemical shifts and coupling constants will differ significantly. H-b' will appear as a dd coupled to H-c' and H-d'.
The ¹H-¹³C HSQC spectrum will correlate each proton signal to its directly attached carbon, confirming the assignments made in the tables above.[8]
Visualization of Analytical Workflow and Key Data
The following diagrams illustrate the logical flow of the analysis and the key structural correlations that differentiate the target compound from its isomer.
Caption: Workflow for Confirmatory Spectral Analysis.
Caption: Differentiating ¹H-¹H COSY correlations in the thiophene ring.
Conclusion
The structural confirmation of this compound requires a systematic and multi-faceted analytical approach. While HRMS and FT-IR spectroscopy are essential for verifying the molecular formula and functional groups, they are insufficient for distinguishing it from its 3-thienylmethyl isomer. The definitive proof of structure is provided by NMR spectroscopy. The unique chemical shifts and, critically, the spin-spin coupling patterns of the three protons on the thiophene ring, as resolved by ¹H NMR and confirmed by ¹H-¹H COSY experiments, serve as an unambiguous fingerprint. By following the integrated workflow presented in this guide, researchers can ensure the highest level of confidence in the identity and purity of their target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [chemicalbook.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. omicsonline.org [omicsonline.org]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 11. youtube.com [youtube.com]
- 12. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 13. researchgate.net [researchgate.net]
- 14. lifesciencesite.com [lifesciencesite.com]
- 15. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. compoundchem.com [compoundchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
The Rise of Pyrrole-Based FabI Inhibitors: A Comparative Guide to Combating Bacterial Resistance
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic targets and innovative chemical scaffolds. One such promising avenue is the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway. This pathway is essential for bacterial viability, and its distinction from the human fatty acid synthesis system makes FabI an attractive target for selective antibacterial agents.[1][2]
This guide provides an in-depth comparison of pyrrole-based inhibitors of FabI, a class of compounds showing significant potential. While direct experimental data for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid as a FabI inhibitor is not extensively available in the public domain, we will explore the known advantages of the broader class of pyrrole derivatives that target FabI. We will delve into their mechanism of action, compare their performance with other inhibitor classes using available data, and provide detailed experimental protocols for their evaluation.
The Central Role of FabI in Bacterial Fatty Acid Synthesis
The bacterial FAS-II pathway is responsible for the biosynthesis of fatty acids, which are indispensable components of bacterial cell membranes. FabI catalyzes the final, rate-limiting step in the elongation cycle of this pathway: the NADH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate to an acyl-ACP.[2] Inhibition of FabI disrupts the integrity of the bacterial cell membrane, leading to cessation of growth and, ultimately, cell death.
Caption: The bacterial Type II Fatty Acid Synthesis (FAS-II) pathway, highlighting the critical role of FabI.
Advantages of Targeting FabI with Pyrrole-Based Inhibitors
The pyrrole scaffold is a versatile heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial properties.[3] When incorporated into molecules designed to inhibit FabI, the pyrrole ring can offer several advantages:
-
Structural Versatility and Tunability: The pyrrole core allows for extensive chemical modification at multiple positions. This enables medicinal chemists to fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, to optimize its potency, selectivity, and pharmacokinetic profile.[4]
-
Favorable Interactions within the FabI Active Site: Structure-activity relationship (SAR) studies on various pyrrole-containing FabI inhibitors have revealed that the pyrrole ring and its substituents can form crucial interactions with key amino acid residues in the enzyme's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, leading to potent inhibition.[5]
-
Potential for Improved Permeability: The ability of a drug to penetrate the bacterial cell wall and membrane is critical for its efficacy. The physicochemical properties of pyrrole derivatives can be modulated to enhance their ability to cross these barriers and reach their intracellular target, FabI.[6]
-
Novelty and Circumvention of Existing Resistance: As a relatively newer class of inhibitors, pyrrole-based compounds may be effective against bacterial strains that have developed resistance to established antibiotics that act on different targets.
Comparative Analysis of FabI Inhibitors
While we lack specific data for this compound, we can compare the performance of other known pyrrole-based inhibitors and different classes of FabI inhibitors to understand the landscape.
| Inhibitor Class | Example Compound(s) | Target Organism(s) | IC50 / MIC Values | Key Advantages | Key Disadvantages |
| Diphenyl Ethers | Triclosan | Broad-spectrum | IC50 (E. coli FabI): ~7 pM[7] | Potent inhibitor, well-characterized | Non-specific biocidal activity, environmental concerns |
| Indole Derivatives | Indole naphthyridinones | S. aureus | IC50 (S. aureus FabI): 0.1 µM; MIC: 0.5 µg/mL[5] | High potency against Gram-positive bacteria | Narrower spectrum of activity |
| Pyrrolamide Derivatives | Pyrrolamides | S. aureus | Potent activity against DNA gyrase and FabI | Dual-targeting potential | SAR still under extensive investigation |
| Benzimidazole Derivatives | Various proprietary | F. tularensis, S. aureus | Potent nanomolar enzyme inhibition[2] | Novel scaffold with promising activity | High lipophilicity in some analogs |
| Pyrrole-based (Hypothetical) | This compound | Unknown | Unknown | Based on SAR of related compounds, potential for good potency and tunable properties. The thienylmethyl group could offer unique interactions. | Lack of published data on FabI inhibition and antibacterial activity. |
Experimental Protocols for Evaluating FabI Inhibitors
To rigorously assess the potential of novel compounds like this compound as FabI inhibitors, a series of well-defined experiments are essential.
FabI Inhibition Assay (Spectrophotometric)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the purified FabI enzyme.
Principle: The activity of FabI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of a substrate analog, such as crotonyl-CoA.
Materials:
-
Purified recombinant FabI enzyme (e.g., from S. aureus or E. coli)
-
NADH
-
Crotonyl-CoA (substrate analog)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Test compound dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of NADH, crotonyl-CoA, and the test compound.
-
Assay Setup: In each well of the microplate, add the assay buffer, NADH, and the test compound at various concentrations. Include a control with DMSO only.
-
Enzyme Addition: Add the purified FabI enzyme to each well to a final concentration in the nanomolar range.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding crotonyl-CoA to each well.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical FabI spectrophotometric inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Principle: The broth microdilution method is used, where bacteria are exposed to serial dilutions of the test compound in a liquid growth medium.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
Test compound dissolved in DMSO
-
96-well sterile microplates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Prepare Compound Dilutions: Perform serial dilutions of the test compound in the growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Future Directions and the Promise of Pyrrole-Based Inhibitors
The development of novel antibacterial agents is a critical area of research. While the specific advantages of this compound as a FabI inhibitor remain to be elucidated through dedicated studies, the broader class of pyrrole-based inhibitors holds significant promise. Their chemical tractability and potential for potent and selective inhibition of FabI make them a valuable scaffold for future drug discovery efforts.
Further research should focus on:
-
Synthesis and Biological Evaluation: Synthesizing and testing this compound and its analogs in both enzymatic and whole-cell assays.
-
Structure-Based Drug Design: Utilizing computational methods such as molecular docking and molecular dynamics simulations to understand the binding mode of pyrrole-based inhibitors and to design more potent derivatives.[1][8]
-
Pharmacokinetic and aafety Profiling: Evaluating the drug-like properties of promising lead compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
By leveraging the unique properties of the pyrrole scaffold, researchers can continue to develop novel and effective FabI inhibitors, providing new weapons in the ongoing fight against bacterial infections.
References
- 1. Pharmacophore and Molecular Docking Guided 3D-QSAR Study of Bacterial Enoyl-ACP Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus Aureus Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the bacterial enoyl reductase FabI by triclosan: a structure-reactivity analysis of FabI inhibition by triclosan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand‐ and Structure‐Based Approaches of Escherichia coli FabI Inhibition by Triclosan Derivatives: From Chemical Similarity to Protein Dynamics Influence - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive performance benchmark for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, a novel pyrrole derivative with significant potential in anti-inflammatory drug development. Due to the limited publicly available data on this specific molecule, this analysis leverages experimental data from a close structural analogue, 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid , to project its performance characteristics. This guide will objectively compare its anticipated efficacy with established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac, supported by detailed experimental protocols and mechanistic insights.
The core chemical structure under investigation is this compound, identified by its CAS number 306936-14-1[1][2][3][4][5]. The pyrrole-3-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, known for a diverse range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[6][7][8][9][10][11][12][13][14].
Our comparative analysis will focus on two key areas of anti-inflammatory performance: in vitro inhibition of cyclooxygenase (COX) enzymes and in vivo efficacy in a carrageenan-induced paw edema model.
Projected In Vitro Performance: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins[6][7][8]. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation[15]. Selective inhibition of COX-2 over COX-1 is a key objective in modern NSAID development to minimize gastrointestinal side effects.
Based on structure-activity relationship (SAR) studies of similar pyrrole derivatives, it is hypothesized that this compound will exhibit selective inhibition of COX-2. The bulky 2-thienylmethyl substituent at the N1 position of the pyrrole ring is expected to favor binding to the larger active site of the COX-2 enzyme.
For a direct comparison, we will use the known COX inhibitors Celecoxib (a selective COX-2 inhibitor) and Diclofenac (a non-selective COX inhibitor).
Table 1: Projected In Vitro COX Inhibition Profile
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | >10 (Projected) | >10 (Projected) |
| COX-2 | <1 (Projected) | ||
| 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | COX-1 | Data not available | Data not available |
| COX-2 | Data not available | ||
| Celecoxib | COX-1 | 15 | 0.027 |
| COX-2 | 0.4 | ||
| Diclofenac | COX-1 | 5.1 | 0.85 |
| COX-2 | 6.0 |
Note: The IC50 values for this compound are projected based on the expected selectivity imparted by its chemical structure. The data for Celecoxib and Diclofenac are sourced from publicly available literature for reference.
Projected In Vivo Performance: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds[16][17][18][19][20]. Carrageenan injection into the paw induces a localized inflammatory response characterized by swelling, which can be quantified over time.
The performance of our target compound is extrapolated from a study on its close structural analogue, 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, which has shown significant anti-inflammatory and analgesic activity in this model[11].
Table 2: Projected In Vivo Anti-inflammatory Activity
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| This compound | 50 (Projected) | ~ 50-60% (Projected) |
| 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 50 | 54% |
| Diclofenac | 10 | 62% |
| Control (Vehicle) | - | 0% |
Note: The % inhibition for the target compound is a projection based on the performance of its benzyl analogue. Data for the analogue and Diclofenac are provided for comparison.
Mechanistic Insights: The Role of NF-κB Signaling
Beyond direct COX inhibition, the anti-inflammatory effects of many compounds are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. While direct experimental evidence for this compound is unavailable, several studies on pyrrole derivatives suggest a potential role in modulating this pathway. Further investigation into the NF-κB inhibitory activity of this compound is warranted to fully elucidate its mechanism of action.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the key assays are provided below.
Synthesis of this compound
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-step Protocol:
-
Paal-Knorr Pyrrole Synthesis:
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of 2-thienylmethylamine.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate by column chromatography.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the hydrolysis by TLC.
-
Once the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry to yield this compound.
-
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory potency of compounds against COX enzymes[15][24][25][26][27].
Diagram 2: Workflow for In Vitro COX Inhibition Assay
Caption: Step-by-step workflow for the COX inhibition assay.
Step-by-step Protocol:
-
Reagent Preparation: Prepare assay buffer, solutions of COX-1 and COX-2 enzymes, heme cofactor, and the test compound at various concentrations.
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compound dilutions or a vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time to allow for prostaglandin synthesis.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and validated model for assessing acute inflammation[16][17][18][19][20].
Diagram 3: Workflow for Carrageenan-Induced Paw Edema Assay
References
- 1. echemi.com [echemi.com]
- 2. 2,5-Dimethyl-1-(thien-2-ylmethyl)pyrrole-3-carboxylic acid [cymitquimica.com]
- 3. CAS 306936-14-1 | 8H21-1-11 | MDL MFCD01567217 | 2,5-Dimethyl-1-(thien-2-ylmethyl)pyrrole-3-carboxylic acid | SynQuest Laboratories [synquestlabs.com]
- 4. CAS#:306936-14-1 | this compound | Chemsrc [chemsrc.com]
- 5. 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. EP0213326A1 - 2,5-Dimethyl pyrrole derivatives, their preparation and their use - Google Patents [patents.google.com]
- 22. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 23. US4837225A - 2,5-dimethylpyrrole derivatives, their preparation and their use - Google Patents [patents.google.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
In Vivo Validation of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic Acid: A Comparative Guide to Assessing Anti-Inflammatory Activity
This guide provides a comprehensive framework for the in vivo validation of the biological activity of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. In the absence of published data for this specific molecule, we hypothesize its potential as an anti-inflammatory agent. This hypothesis is predicated on the well-established anti-inflammatory properties of numerous pyrrole-containing compounds, including the non-steroidal anti-inflammatory drugs (NSAIDs) Tolmetin and Zomepirac.[1][2] This document will detail the proposed mechanism of action, introduce relevant comparator compounds, and provide a rigorous, step-by-step protocol for in vivo validation using the carrageenan-induced rat paw edema model, a gold-standard assay for acute inflammation.[3][4]
Postulated Mechanism of Action: Cyclooxygenase (COX) Inhibition
Many pyrrole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[1][5] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7][8] We postulate that this compound shares this mechanism. Inhibition of COX enzymes, particularly the inducible COX-2 isoform at the site of inflammation, leads to a reduction in prostaglandin synthesis, thereby alleviating the signs of inflammation.[5]
Caption: Hypothesized mechanism of action via COX inhibition.
Comparator Compounds for In Vivo Studies
For a robust validation, the anti-inflammatory activity of this compound should be compared against established drugs with similar chemical scaffolds and mechanisms of action.
-
Tolmetin: A pyrrole-acetic acid derivative, Tolmetin is an NSAID used for the treatment of rheumatoid arthritis and osteoarthritis.[9] Its primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes.[6][10]
-
Zomepirac: Structurally similar to Tolmetin, Zomepirac is another pyrrole-acetic acid NSAID.[11] It functions as a prostaglandin synthetase inhibitor, effectively blocking the COX pathway to exert its analgesic and anti-inflammatory effects.[8][12] Although withdrawn from the market due to hypersensitivity reactions, it remains a relevant comparator for preclinical efficacy studies.[12]
In Vivo Validation: Carrageenan-Induced Rat Paw Edema
The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents.[3][4] The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling).[4] The ability of a test compound to reduce this swelling compared to a vehicle control is a direct measure of its anti-inflammatory potential.
Animals:
-
Male Wistar or Sprague-Dawley rats, weighing 150-200g, are typically used.
-
Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Rats are to be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with free access to standard pellet chow and water.
Experimental Groups (n=6-8 animals per group):
-
Vehicle Control: Administered the vehicle (e.g., 1% Carboxymethyl cellulose in saline) used to suspend/dissolve the test and comparator compounds.
-
Positive Control 1 (Tolmetin): Administered a known effective dose of Tolmetin (e.g., 20 mg/kg, orally).
-
Positive Control 2 (Zomepirac): Administered a known effective dose of Zomepirac (e.g., 50 mg/kg, orally).
-
Test Compound Group(s): Administered this compound at various doses (e.g., 10, 30, and 100 mg/kg, orally) to determine a dose-response relationship.
Procedure:
-
Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.[13] This serves as the baseline (V₀).
-
Drug Administration: Administer the vehicle, positive controls, or test compound orally (p.o.) via gavage. The volume is typically 1 ml per 100g of body weight.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.[3]
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[14]
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema Volume = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treated group relative to the vehicle control group using the following formula: % Inhibition = [(Edema Volume)control – (Edema Volume)treated] / (Edema Volume)control x 100
-
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparative Data Summary
The following table illustrates how the experimental data would be structured for a clear comparison of the anti-inflammatory effects. The data for the comparator compounds are representative, and the values for the test compound are what the described experiment aims to determine.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema Volume (mL) at 3h post-carrageenan | Percentage Inhibition (%) at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Tolmetin | 20 | 0.42 ± 0.04 | 50.6 |
| Zomepirac | 50 | 0.38 ± 0.03 | 55.3 |
| This compound | 10 | To be determined | To be determined |
| This compound | 30 | To be determined | To be determined |
| This compound | 100 | To be determined | To be determined |
Data are expressed as Mean ± SEM. The percentage of inhibition is calculated relative to the vehicle control group.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and validated approach to assess the hypothesized anti-inflammatory activity of this compound. By employing the carrageenan-induced rat paw edema model and comparing the results against well-characterized NSAIDs like Tolmetin and Zomepirac, researchers can obtain reliable data on the compound's potential efficacy.
Positive results from this initial in vivo screening would warrant further investigation, including:
-
Mechanism of Action Studies: In vitro assays to confirm COX-1/COX-2 inhibitory activity and determine selectivity.
-
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Chronic Inflammation Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.
-
Safety and Toxicology Studies: To determine the compound's safety profile and therapeutic window.
By following the methodologies described herein, drug development professionals can effectively advance the preclinical evaluation of novel pyrrole-based anti-inflammatory candidates.
References
- 1. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolmetin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]
- 8. Zomepirac | C15H14ClNO3 | CID 5733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Zomepirac (Zomax, McNeil Pharmaceutical) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zomepirac - Wikipedia [en.wikipedia.org]
- 13. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Landscape of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic Acid Analogs as Anti-Inflammatory Agents
This guide provides a comparative analysis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid and its analogs, focusing on their potential as anti-inflammatory agents. We will delve into the mechanistic rationale, structure-activity relationships (SAR), and the critical experimental protocols required to evaluate these compounds, offering a robust framework for researchers in drug discovery and development.
Introduction: The Pyrrole Scaffold in Anti-Inflammatory Drug Design
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its derivatives are of significant interest in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Compounds such as tolmetin and ketorolac, which feature a pyrrole core, function by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3][4] The lead compound of our focus, This compound (Compound A), combines several features optimized for potential anti-inflammatory activity: the acidic carboxylic acid moiety, crucial for binding to the active site of COX enzymes, and specific substitutions on the pyrrole ring that influence potency and selectivity.
Mechanistic Rationale: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response mediated by various signaling molecules.[5] Prostanoids (prostaglandins and thromboxanes) and leukotrienes are potent lipid mediators derived from arachidonic acid (AA) that play a central role in this process. Their synthesis is catalyzed by two key enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).[5][6]
-
Cyclooxygenase (COX): Exists in two primary isoforms. COX-1 is constitutively expressed and involved in homeostatic functions like gastric protection, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3] Selective inhibition of COX-2 over COX-1 is a key strategy to develop NSAIDs with reduced gastrointestinal side effects.[3]
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, which are powerful chemoattractants and mediators of bronchoconstriction and increased vascular permeability.[7]
Dual inhibition of both COX-2 and 5-LOX is an attractive therapeutic strategy, as it can block two major inflammatory pathways, potentially leading to enhanced efficacy and a better safety profile compared to traditional NSAIDs. The structural features of pyrrole-3-carboxylic acid derivatives make them promising candidates for targeting these enzymes.
Caption: The Arachidonic Acid inflammatory cascade and points of inhibition.
Comparative Analysis and Structure-Activity Relationships (SAR)
While direct, side-by-side comparative data for a wide range of this compound analogs is not consolidated in a single report, we can infer critical SAR trends from various studies on related pyrrole derivatives.[8][9][10] The analysis below is a synthesized guide for designing and evaluating new analogs based on the lead structure (Compound A).
Lead Structure: Compound A
-
Core: 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid[11]
-
N1-Substituent: 2-thienylmethyl group
Key Structural Modifications and Their Predicted Impact
A. Modifications of the N1-Substituent (Thienylmethyl Group)
The N1-substituent plays a crucial role in positioning the molecule within the enzyme's active site. Its size, electronics, and hydrophobicity can significantly alter potency and selectivity.
-
Analog A1 (Benzyl): Replacing the thienyl ring with a simple phenyl ring. This removes the sulfur heteroatom, potentially altering electronic properties and interactions. It serves as a baseline for understanding the contribution of the thiophene ring.
-
Analog A2 (Substituted Benzyl): Introducing electron-withdrawing (e.g., 4-Cl, 4-F) or electron-donating (e.g., 4-OCH₃) groups on the benzyl ring. This allows for probing electronic and steric effects within the active site. For many COX-2 inhibitors, a substituent at the para-position of a phenyl ring is beneficial for activity.[4]
-
Analog A3 (Other Heterocycles): Replacing the thienyl ring with other five- or six-membered heterocycles (e.g., furan, pyridine). This systematically alters the hydrogen bonding capacity and dipole moment of this region of the molecule.
B. Modifications of the C3-Carboxylic Acid Group
The carboxylate group is often a key anchoring point, forming ionic interactions with arginine residues (e.g., Arg120 in COX-1, Arg513 in COX-2) in the active site.
-
Analog B1 (Methyl Ester): Esterification of the carboxylic acid. This neutralizes the negative charge, which is predicted to drastically reduce or abolish activity by preventing the key ionic interaction. However, esters can serve as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.
-
Analog B2 (Amide): Conversion to a primary or secondary amide. This replaces the ionic interaction with potential hydrogen bond donor/acceptor interactions. While likely less potent than the carboxylic acid, it can provide valuable SAR information.
C. Modifications of the C2 and C5 Methyl Groups
The methyl groups at the C2 and C5 positions of the pyrrole ring contribute to the overall lipophilicity and steric profile of the molecule.
-
Analog C1 (Des-methyl): Removing one or both methyl groups. This is expected to decrease lipophilicity and may impact how the pyrrole core is positioned. Studies on other pyrrole systems have shown that these methyl groups can be important for activity.[9]
-
Analog C2 (Ethyl substitution): Replacing the methyl groups with ethyl groups. This increases steric bulk and lipophilicity, which could either enhance or disrupt binding depending on the topology of the enzyme's active site.
Table 1: Hypothetical Performance Data for Designed Analogs
This table summarizes the expected outcomes based on established SAR principles for COX/LOX inhibitors. Actual experimental validation is required. IC₅₀ is the half-maximal inhibitory concentration.
| Compound ID | N1-Substituent | C3-Group | C2,C5-Groups | Expected COX-2 IC₅₀ (µM) | Expected 5-LOX IC₅₀ (µM) | Rationale for Predicted Activity |
| A (Lead) | 2-Thienylmethyl | -COOH | Di-Methyl | Baseline | Baseline | The lead compound, expected to show dual inhibitory activity. |
| A1 | Benzyl | -COOH | Di-Methyl | Similar to A | Similar to A | Phenyl is a common isostere for thienyl; small change in activity expected. |
| A2 | 4-Chlorobenzyl | -COOH | Di-Methyl | Potentially > A | Potentially > A | A lipophilic, electron-withdrawing group in the para position often enhances binding in the hydrophobic COX-2 side pocket. |
| A3 | 3-Pyridylmethyl | -COOH | Di-Methyl | Potentially < A | Potentially < A | The nitrogen in the pyridine ring may introduce unfavorable interactions or alter the optimal binding conformation. |
| B1 | 2-Thienylmethyl | -COOCH₃ | Di-Methyl | Inactive | Inactive | Loss of the key ionic interaction with the carboxylate group is predicted to abolish activity.[10] |
| B2 | 2-Thienylmethyl | -CONH₂ | Di-Methyl | Significantly < A | Significantly < A | Amide group is a weaker acidic proton donor and cannot form the same strong ionic bond as the carboxylic acid. |
| C1 | 2-Thienylmethyl | -COOH | H, H | < A | < A | Removal of methyl groups reduces van der Waals interactions within the active site, likely reducing potency.[9] |
Essential Experimental Protocols
To validate the predicted activities and build a robust SAR, standardized and reliable in vitro assays are essential. The following protocols provide a self-validating framework for screening compounds against COX-1, COX-2, and 5-LOX.
Workflow for Inhibitor Screening
Caption: High-throughput screening workflow for identifying potent inhibitors.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and established methodologies.[12][13] It measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe.
A. Principle of the Assay Cyclooxygenase catalyzes the conversion of Arachidonic Acid to Prostaglandin G₂ (PGG₂). The subsequent peroxidase activity of COX reduces PGG₂ to PGH₂. This assay uses a probe that fluoresces upon oxidation by the enzyme, providing a direct measure of activity.
B. Materials
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
DMSO (for dissolving compounds)
-
96-well black opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
C. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare working solutions of COX Assay Buffer and Arachidonic Acid as per supplier instructions. Equilibrate buffer to 25°C.
-
Prepare 10X stock solutions of your test compounds and reference inhibitors in DMSO.
-
-
Assay Plate Setup: Perform all reactions in duplicate or triplicate.
-
Enzyme Control (100% Activity): Add 80 µL of Reaction Mix (Assay Buffer, Heme, and COX Probe) and 10 µL of DMSO to designated wells.
-
Inhibitor Wells: Add 80 µL of Reaction Mix and 10 µL of your 10X test compound dilution (final DMSO concentration ≤1%).
-
Background Control: Use heat-inactivated enzyme to measure non-enzymatic fluorescence.
-
-
Enzyme Addition & Pre-incubation:
-
Add 10 µL of diluted COX-1 or COX-2 enzyme solution to all wells except the background control.
-
Incubate the plate for 10-15 minutes at 25°C, protected from light, to allow inhibitors to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence kinetically at 25°C for 5-10 minutes, reading every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition using the formula: % Inhibition = [1 - (Rate_Inhibitor / Rate_Control)] * 100
-
For dose-response curves, plot % Inhibition vs. log[Inhibitor] and fit the data using non-linear regression to determine the IC₅₀ value.
-
Protocol 2: In Vitro 5-LOX Inhibition Assay (Spectrophotometric)
This assay measures the 5-LOX-catalyzed formation of hydroperoxides from linoleic acid by monitoring the increase in absorbance at 234 nm.[7][14]
A. Principle of the Assay 5-Lipoxygenase converts fatty acids containing a cis,cis-1,4-pentadiene structure (like linoleic or arachidonic acid) into conjugated diene hydroperoxides. This conjugated diene system has a characteristic UV absorbance peak at 234 nm.
B. Materials
-
Human recombinant 5-LOX enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Linoleic Acid (substrate)
-
Test compounds and reference inhibitor (e.g., Zileuton)
-
DMSO
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer or plate reader capable of reading at 234 nm
C. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of linoleic acid in ethanol. Dilute to a working concentration in the Assay Buffer just before use.
-
Prepare 10X stock solutions of your test compounds in DMSO.
-
-
Assay Setup:
-
Control Reaction: In a cuvette or well, add Assay Buffer, 10 µL of DMSO, and the 5-LOX enzyme solution.
-
Inhibitor Reaction: In a separate cuvette or well, add Assay Buffer, 10 µL of your 10X test compound, and the 5-LOX enzyme solution.
-
-
Pre-incubation:
-
Incubate the mixtures for 10 minutes at 25°C to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately begin monitoring the change in absorbance at 234 nm for 3-5 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition as described in the COX assay protocol.
-
Determine IC₅₀ values from dose-response curves.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents, with the potential for dual COX/LOX inhibition. The structure-activity relationships discussed herein provide a logical framework for designing a focused library of analogs. Key modifications should target the N1-substituent to optimize interactions within the enzyme active sites while preserving the essential C3-carboxylic acid moiety for activity. The provided experimental protocols offer a robust and validated methodology for screening these compounds and accurately determining their potency and selectivity. Future work should focus on synthesizing the proposed analogs, generating quantitative IC₅₀ data, and advancing the most potent and selective compounds into cell-based and in vivo models of inflammation.[4][15]
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalajrb.com [journalajrb.com]
- 6. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C7H9NO2 | CID 292957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assaygenie.com [assaygenie.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
This document provides essential, step-by-step guidance for the safe and compliant disposal of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a protocol, but a framework for understanding the chemical principles that dictate proper disposal, ensuring a self-validating system of laboratory safety.
Hazard Identification and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. This compound is a complex organic molecule with multiple functional groups that inform its hazard profile and disposal requirements.
Key Structural Features:
-
Carboxylic Acid: Imparts acidic properties.
-
Pyrrole Ring: A heterocyclic aromatic amine derivative.
-
Thienyl Group: An organosulfur component.
While specific ecotoxicity and comprehensive toxicology data for this exact compound are limited, the Safety Data Sheet (SDS) and data from structurally related compounds provide a strong basis for hazard assessment. The compound is classified as causing skin and eye irritation.[1] Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[1]
Regulatory Framework: Is it a Hazardous Waste?
Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[2][3][4]
This compound is not a specifically listed waste. Therefore, its classification depends on its characteristics.
| Characteristic | EPA Code | Applicability to this compound |
| Ignitability | D001 | Unlikely for the solid acid form, but solutions in flammable solvents would be D001.[5][6][7] |
| Corrosivity | D002 | As a carboxylic acid, it is corrosive. Concentrated waste or solutions with a pH ≤ 2 would be classified as D002.[6][7] |
| Reactivity | D003 | Not expected to be reactive under normal conditions.[6][7] |
| Toxicity | D004-D043 | The compound itself is not listed for toxicity. However, if dissolved in a toxic solvent (e.g., benzene, carbon tetrachloride), the waste may carry the code for that solvent.[6][7] |
Personal Protective Equipment (PPE) and Safety Precautions
Handling this compound, both in its pure form and as waste, requires stringent adherence to safety protocols to prevent personal exposure.
-
Eye Protection: Wear chemical safety goggles meeting OSHA or European standards.[1][8]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[8][9]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn.[8]
-
Engineering Controls: Always handle the solid compound and prepare waste containers within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][10]
Step-by-Step Disposal Protocol
The following protocol outlines the cradle-to-grave management of this chemical waste within a laboratory setting.[2]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is routed to the correct treatment facility.
-
Solid Waste: Collect pure this compound, and any lab debris (e.g., weigh boats, contaminated paper towels) contaminated with it, in a designated solid waste container.
-
Liquid Waste: If the compound is in a solvent, it must be collected as liquid waste.
-
Halogenated vs. Non-Halogenated: Do not mix waste streams. If the solvent is halogenated (e.g., dichloromethane), the waste must go into a "Halogenated Organic Waste" container. If it is non-halogenated (e.g., ethanol, acetone), it must go into a "Non-Halogenated Organic Waste" container.[11]
-
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents and strong acids.[5][12] Never mix waste containing this compound with these materials.
Step 2: Containerization and Labeling
All hazardous waste must be collected in appropriate, sealed, and clearly labeled containers.[13][14]
-
Container Selection:
-
Use a container made of a material compatible with the waste. For this acidic organic compound, a high-density polyethylene (HDPE) or glass container is appropriate.[15]
-
Ensure the container is in good condition, free of leaks, and has a secure, screw-top cap.[14]
-
The container must remain closed at all times except when actively adding waste.[2][13] This is a common and critical EPA violation.[2]
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
Step 3: On-Site Accumulation
Laboratories must designate a specific "Satellite Accumulation Area" (SAA) for the temporary storage of hazardous waste.[16]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store containers in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[15]
-
Segregate incompatible waste containers within the SAA.[16]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Step 4: Arranging for Final Disposal
As a generator of hazardous waste, you are legally responsible for its safe disposal.
-
Contact your EHS Office: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will have established procedures for waste pickup.
-
Documentation: Complete a hazardous material pickup request form as required by your institution.[14]
-
Licensed Disposal Vendor: The EHS office will coordinate with a licensed hazardous waste disposal company. These companies will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3] The most probable disposal method for this compound is incineration at a specialized facility equipped to handle organosulfur compounds and prevent the release of sulfur oxides.[11]
Decision-Making Workflow for Disposal
The following diagram provides a visual guide to the disposal decision-making process.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[8]
-
Place the spilled material and all cleanup supplies into a designated hazardous waste container.[8]
-
Wipe the spill area with a damp cloth (using a suitable solvent if necessary), and place the cloth in the hazardous waste container.
-
Wash the area thoroughly with soap and water.[8]
-
-
Major Spill or Any Liquid Spill:
-
Evacuate the immediate area.
-
Notify your supervisor and contact your institution's EHS emergency line.
-
Prevent others from entering the area.
-
If safe to do so, remove any ignition sources.[9]
-
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound and its waste.
-
DO NOT Pour Down the Drain: This compound is not suitable for sewer disposal. Organic acids and organosulfur compounds can disrupt wastewater treatment processes and harm aquatic life.[8][11][16]
-
DO NOT Dispose of in Regular Trash: As a hazardous chemical, it cannot be placed in the municipal solid waste stream.[8]
-
DO NOT Evaporate in the Fume Hood: While evaporation is a disposal method for very small quantities of some volatile organic substances, it is not an acceptable primary disposal method for this compound.[10]
By adhering to this comprehensive guide, you contribute to a culture of safety, protect our environment, and ensure our work continues to meet the highest standards of scientific and ethical practice.
References
- 1. fishersci.ie [fishersci.ie]
- 2. pfw.edu [pfw.edu]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. m.youtube.com [m.youtube.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. actenviro.com [actenviro.com]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Comprehensive Safety Protocol: Handling 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
As Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of this compound. Our commitment to your safety extends beyond the product, ensuring you are equipped with the knowledge for secure and effective research. This protocol is designed to be a dynamic resource, prioritizing immediate safety and logistical intelligence for researchers, scientists, and drug development professionals.
Hazard Analysis: A Triad of Chemical Risks
Understanding the potential hazards of this compound is foundational to establishing a safe handling protocol. The molecule's structure suggests a combination of risks inherent to its three primary functional components.
-
Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive to skin and eyes.[1] Depending on their concentration, they can cause irritation or severe burns.[2][3] Inhalation of dust or aerosols can also lead to respiratory irritation.[4][5]
-
Pyrrole Ring: Pyrrole and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7] Some pyrroles are flammable liquids and vapors.[6][7] The compound is a solid, but dust formation during handling could present an inhalation hazard.
-
Thiophene Ring: Thiophene can cause skin and eye irritation.[8] It is also a flammable liquid.[9][10] While the target compound is a solid, the thiophene moiety contributes to the overall chemical reactivity and potential for skin absorption.[8]
Given these considerations, this compound should be handled as a substance that is potentially corrosive, toxic, and an irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[11] The following table outlines the recommended PPE for handling this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Safety Goggles- Chemical-resistant Lab Coat- Nitrile or Neoprene Gloves- N95 Respirator (if not in a fume hood) | - Protects against eye contact with dust.[12]- Shields skin from spills.[13]- Prevents skin absorption.[13]- Minimizes inhalation of fine particles. |
| Dissolving and Solution Handling | - Chemical Splash Goggles- Face Shield- Chemical-resistant Lab Coat- Nitrile or Neoprene Gloves- Work in a certified chemical fume hood | - Offers superior protection from splashes.[3][12]- Provides an additional layer of facial protection.[14][13]- Protects against spills of the solution.- Resists permeation by organic solvents and the compound.- Engineering control to prevent inhalation of vapors.[14][15] |
| Accidental Spill Cleanup | - Chemical Splash Goggles- Face Shield- Chemical-resistant Apron over Lab Coat- Double-gloving (e.g., nitrile)- Appropriate Respirator (based on spill size and volatility) | - Maximum protection from splashes during cleanup.- Protects the face from splashes.- Provides an extra layer of protection for the torso.- Reduces the risk of exposure during doffing contaminated gloves.[12]- Protects against inhalation of vapors or dust. |
Operational Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure risks.[14]
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[14]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][15]
-
Gather Materials: Before handling the compound, assemble all necessary equipment, including spatulas, weigh boats, solvents, and labeled waste containers.[14]
Donning and Doffing PPE
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Handling Procedures
-
Weighing: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. If possible, perform this task within a fume hood or a ventilated balance enclosure.
-
Dissolving: Add the solid to the solvent slowly while stirring. Be aware of any potential exothermic reactions.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[14] Clean any contaminated surfaces.
Disposal Plan: Managing the Chemical Lifecycle
Proper disposal is a critical and regulated aspect of the chemical lifecycle.[16]
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[14][16]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, compatible hazardous waste container. Carboxylic acid waste should not be mixed with bases or strong oxidizing agents.[1][16]
Disposal Protocol
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name, concentration, and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
By implementing this comprehensive safety protocol, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. earth.utah.edu [earth.utah.edu]
- 3. leelinework.com [leelinework.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.nl [fishersci.nl]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. nj.gov [nj.gov]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. echemi.com [echemi.com]
- 11. clarionsafety.com [clarionsafety.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. labequipmentdirect.com [labequipmentdirect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
